molecular formula C20H19N3O3 B2815746 LDC7559 CAS No. 2407782-01-6

LDC7559

カタログ番号: B2815746
CAS番号: 2407782-01-6
分子量: 349.39
InChIキー: IFOIINXSFCQLOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

LDC7559 is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-(2-methoxyphenyl)-4,10-dihydropyrazolo[5,1-c][1,4]benzoxazepin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOIINXSFCQLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CN3C(=CC(=N3)C4=CC=CC=C4OC)CO2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LDC7559: A Technical Guide to its Mechanism of Action as a Gasdermin D Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LDC7559 is a small molecule inhibitor that has been identified as a potent modulator of a pro-inflammatory form of programmed cell death known as pyroptosis.[1] Its primary mechanism of action is the direct inhibition of Gasdermin D (GSDMD), the key executioner protein in the pyroptosis pathway.[2][3] By specifically targeting the N-terminal fragment of GSDMD (GSDMD-NT), this compound prevents the formation of pores in the cell membrane, thereby blocking the release of inflammatory cytokines such as IL-1β and IL-18, and ultimately preventing cell lysis.[4][5][6] This inhibitory action has shown significant therapeutic potential in preclinical models of neuroinflammatory conditions, including subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI), where it reduces microglial activation, neuronal death, and improves functional outcomes.[7][8]

Core Mechanism of Action: Direct Inhibition of Gasdermin D

The central mechanism of this compound revolves around its direct interaction with the Gasdermin D (GSDMD) protein. In the process of pyroptosis, inflammatory caspases (such as caspase-1, -4, -5, and -11) cleave GSDMD into two fragments: an N-terminal domain (GSDMD-NT) and a C-terminal domain (GSDMD-CT).[6][9] The GSDMD-NT fragment is the active, pore-forming unit.

This compound functions by directly blocking the cytotoxic activity of the GSDMD-NT domain.[2][4] Studies have demonstrated that this compound does not interfere with the upstream activation of inflammasomes (like NLRP3) or the subsequent caspase-1-mediated cleavage of GSDMD.[1][7] Instead, it acts downstream, preventing the GSDMD-NT fragments from oligomerizing and inserting into the plasma membrane to form pores.[5][6] This specific targeting was confirmed through affinity chromatography and mass spectrometry, which identified GSDMD as the primary binding partner of an this compound derivative from cell lysates.[4]

By neutralizing the GSDMD-NT domain, this compound effectively halts the final execution step of pyroptosis. This prevents the lytic cell death characteristic of pyroptosis and blocks the release of mature inflammatory cytokines, such as IL-1β and IL-18, which are crucial mediators of the inflammatory response.[4][7]

The Pyroptosis Signaling Pathway and this compound's Point of Intervention

Pyroptosis is a critical component of the innate immune response, initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).[10] This recognition leads to the assembly of inflammasomes, multi-protein complexes that activate inflammatory caspases.[9]

The canonical pathway involves the activation of caspase-1, which then cleaves both GSDMD and the precursors of IL-1β and IL-18.[6] The non-canonical pathway is triggered by intracellular lipopolysaccharide (LPS) and results in the activation of caspase-4/5 (in humans) or caspase-11 (in mice), which also cleave GSDMD to initiate pyroptosis.[6][9] this compound intervenes at the final, crucial step common to these pathways: the pore-forming activity of the GSDMD-N-terminal fragment.

Pyroptosis_Pathway cluster_upstream Upstream Inflammasome Activation cluster_gsdmd GSDMD Cleavage & Pore Formation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage GSDMD_full Full-length GSDMD Casp1->GSDMD_full Cytokines Pro-IL-1β / Pro-IL-18 Casp1->Cytokines Cleavage GSDMD_cleaved GSDMD-NT (Active) + GSDMD-CT GSDMD_full->GSDMD_cleaved Cleavage Pore Membrane Pore Formation (Oligomerization) GSDMD_cleaved->Pore Cytokines_released IL-1β / IL-18 Release Pore->Cytokines_released Pyroptosis Cell Lysis (Pyroptosis) Pore->Pyroptosis This compound This compound This compound->GSDMD_cleaved Inhibits Activity

Caption: this compound inhibits the pyroptosis pathway by targeting the active GSDMD-NT fragment.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo experimental models.

Table 1: In Vitro Efficacy of this compound
AssayCell Type / SystemStimulusMeasured EffectConcentration / IC50Reference
IL-1β ReleaseHuman Primary MonocytesSilica CrystalsInhibition of IL-1β release1 - 10 µM[4]
IL-1β ReleaseTHP-1 CellsLPSInhibition of IL-1β release1 - 10 µM[4]
GSDMD-NT ToxicityHEK293T CellsTransfection of GSDMD-NTBlocked lethal effect1 - 5 µM[2]
NETosisMurine NeutrophilsPMAInhibition of NET formationIC50 ~5.6 µM[9][10]
NETosisMurine NeutrophilsCholesterol CrystalsInhibition of NET formationIC50 ~300 nM[9][10]
Cytokine ReleaseNeuron-Microglia Co-cultureHemoglobin (Hb)Inhibition of IL-1β, IL-6, IL-1850 µM[7][11]
Cell ViabilityNeuron-Microglia Co-cultureHemoglobin (Hb)Increased neuronal viability50 µM[7][11]
Table 2: In Vivo Efficacy of this compound in a Subarachnoid Hemorrhage (SAH) Rat Model
ParameterMeasured EffectDosageTime PointReference
Neurological DeficitsImproved modified Garcia score20 mg/kg24h & 72h[7]
Motor DeficitsImproved beam-walking test20 mg/kg24h & 72h[7]
Brain EdemaSignificantly reduced20 mg/kg & 30 mg/kg24h[7]
Microglial ActivationMarkedly suppressed20 mg/kg-[7]
Neuronal PyroptosisSignificantly inhibited20 mg/kg-[12]
GSDMD LevelsDecreased total and cleaved GSDMD20 mg/kg-[7][12]

Key Experimental Protocols

The mechanism of this compound was elucidated through a series of specific experimental procedures.

Protocol 1: Target Identification via Affinity Chromatography

This protocol was designed to identify the direct binding target of this compound.

  • Bait Compound Synthesis: A derivative of this compound (LDC2618) was synthesized and immobilized on chromatography beads to serve as "bait".[4]

  • Cell Lysate Preparation: Cell lysates were prepared from a relevant cell line (e.g., neutrophils) to provide a source of total cellular proteins.[4]

  • Affinity Pulldown: The cell lysate was incubated with the LDC2618-coated beads, allowing the target protein to bind to the immobilized compound.[4]

  • Competitive Elution: To ensure specificity, the beads were washed, and bound proteins were eluted using the original, free this compound compound. This ensures that only proteins that specifically bind to the compound class are released.[4]

  • Protein Identification: The eluted proteins were separated and analyzed by mass spectrometry to identify the protein(s) that specifically bound to the this compound derivative. GSDMD was identified as the most enriched protein.[4]

Experimental_Workflow cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Bait 1. Immobilize This compound Derivative on Beads Incubate 3. Incubate Lysate with Beads Bait->Incubate Lysate 2. Prepare Cell Lysate Lysate->Incubate Wash 4. Wash Beads to Remove Non-specific Binders Incubate->Wash Elute 5. Elute with Excess Free this compound Wash->Elute MS 6. Analyze Eluted Proteins by Mass Spec Elute->MS Result Result: GSDMD Identified MS->Result

Caption: Workflow for identifying GSDMD as the target of this compound.
Protocol 2: In Vitro GSDMD-NT Toxicity Assay

This assay directly tests the ability of this compound to inhibit the cytotoxic function of the active GSDMD fragment.

  • Cell Culture: Human embryonic kidney (HEK293T) cells, which do not endogenously express GSDMD, are cultured.[4]

  • Transfection: Cells are transfected with a plasmid encoding the N-terminal fragment (GSDMD-NT) of either human or murine GSDMD. This directly introduces the active, toxic component of the pyroptosis pathway into the cells.[4]

  • Treatment: A separate group of transfected cells is treated with this compound at various concentrations (e.g., 1 µM and 5 µM).[2] Control groups include cells transfected with full-length GSDMD (non-toxic) and cells treated with caspase inhibitors (expected to have no effect).[4]

  • Viability Assessment: Cell death and viability are measured over time. The toxicity of GSDMD-NT is expected to cause rapid cell death, observed as lysis or membrane permeabilization.[4]

  • Analysis: The results are analyzed to determine if this compound can block the cell death induced directly by GSDMD-NT, confirming its mechanism is downstream of GSDMD cleavage.[4]

Protocol 3: In Vivo Subarachnoid Hemorrhage (SAH) Model

This protocol evaluates the therapeutic efficacy of this compound in a disease model.

  • Model Induction: SAH is induced in adult male rats via endovascular perforation.[7]

  • Drug Administration: this compound (e.g., 20 mg/kg) or vehicle is administered to the rats, typically via intraperitoneal injection, at a set time point after SAH induction.[7]

  • Behavioral Testing: Neurological function is assessed at 24 and 72 hours post-SAH using standardized tests like the modified Garcia score and the beam-walking test.[7]

  • Tissue Collection and Analysis: At the end of the experiment, animals are euthanized, and brain tissue is collected.[7]

  • Endpoint Measurements:

    • Brain Edema: Brain water content is measured to quantify swelling.[7]

    • Western Blot: Protein levels of GSDMD, cleaved GSDMD, and inflammasome components (e.g., NLRP3) are measured in brain lysates.[7]

    • Immunofluorescence: Brain sections are stained with antibodies against GSDMD and markers for specific cell types (e.g., neurons, microglia) to visualize pyroptosis. A TUNEL assay is used to assess apoptosis.[7][12]

Conclusion

This compound is a specific, direct inhibitor of Gasdermin D, the executioner of pyroptotic cell death. It acts by neutralizing the pore-forming N-terminal fragment of GSDMD, thereby preventing membrane rupture and the release of key pro-inflammatory cytokines. This mechanism effectively suppresses neuroinflammation and confers significant neuroprotective effects in preclinical models of acute brain injury. The well-defined mechanism of action and demonstrated in vivo efficacy position this compound as a valuable research tool and a promising candidate for the development of therapeutics targeting GSDMD-driven inflammatory diseases.

References

LDC7559: A Specific Inhibitor of Gasdermin D-Mediated Pyroptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyroptosis is a form of programmed lytic cell death that plays a critical role in the innate immune response to pathogens and other danger signals. A key effector in this process is Gasdermin D (GSDMD), which, upon cleavage by inflammatory caspases, forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulated GSDMD activity is implicated in a variety of inflammatory diseases, making it a compelling target for therapeutic intervention. LDC7559 has emerged as a novel, specific small-molecule inhibitor of GSDMD. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of its inhibitory activities, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction to GSDMD and Pyroptosis

Pyroptosis is initiated by the activation of inflammasomes, multi-protein complexes that sense pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This leads to the activation of inflammatory caspases, primarily caspase-1 in the canonical pathway and caspase-4/5 (in humans) or caspase-11 (in mice) in the non-canonical pathway.[1][2] These caspases then cleave GSDMD, separating its N-terminal pore-forming domain (GSDMD-N) from its C-terminal repressor domain (GSDMD-C).[3][4] The liberated GSDMD-N domain oligomerizes and inserts into the cell membrane, forming pores that disrupt the osmotic potential, leading to cell lysis and the release of inflammatory mediators.[5][6]

This compound: Mechanism of Action

This compound is a pyrazolo-oxazepine-based compound that directly targets and inhibits the function of the GSDMD-N domain.[4][7] Unlike inhibitors that target upstream components of the inflammasome pathway, this compound acts at the final execution step of pyroptosis.[8] Studies have shown that this compound can block the lethal effects of both human and murine GSDMD-N domains when they are ectopically expressed in cells that do not normally express GSDMD, such as HEK293T cells.[8][9] This indicates a direct interaction with the GSDMD-N fragment, preventing it from forming pores in the cell membrane.[9][10] Importantly, this compound does not interfere with the activation of the inflammasome itself or the cleavage of GSDMD by caspases.[11][12]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell TypeStimulusMeasured EndpointThis compound ConcentrationInhibitionReference
IL-1β ReleaseHuman Primary MonocytesSilica Crystals (NLRP3 activator)IL-1β in supernatant1 µM, 5 µMSignificant inhibition[8][9]
IL-1β ReleaseHuman Primary Monocytespoly(dA:dT) (AIM2 activator)IL-1β in supernatant1 µM, 5 µMSignificant inhibition[9]
GSDMD-N ToxicityHEK293T cellsTransfection with human GSDMD-NCell Death1 µM, 5 µMSignificant blockade[8][9]
GSDMD-N ToxicityHEK293T cellsTransfection with murine GSDMD-NCell Death1 µM, 5 µMSignificant blockade[9]
NETosisMurine NeutrophilsPhorbol 12-myristate 13-acetate (PMA)NET formationIC50 ~5.6 µMInhibition[4]
NETosisMurine NeutrophilsCholesterol CrystalsNET formationIC50 ~300 nMInhibition[4]
Cell ViabilityCo-culture of neurons and microgliaHemoglobin (Hb)Neuronal viability (CCK-8)10 µM, 50 µMDose-dependent improvement[13][14]
Cytokine ReleaseCo-culture of neurons and microgliaHemoglobin (Hb)IL-1β, IL-6, IL-1810 µM, 50 µMDose-dependent reduction[13][14]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease/Injury ModelThis compound DosageOutcome MeasuresResultsReference
RatSubarachnoid Hemorrhage (SAH)20 mg/kg, 30 mg/kg (i.p.)Neurological scores, brain edemaSignificant improvement in neurological function and reduction in brain edema[12][13]
RatSubarachnoid Hemorrhage (SAH)20 mg/kg (i.p.)Neuronal pyroptosis (GSDMD+ neurons), apoptosis (TUNEL)Marked suppression of neuronal pyroptosis and apoptosis[10][12]
MouseTraumatic Brain Injury (TBI)Not specifiedNeurobehavioral function, brain tissue lossImproved neurobehavioral function and mitigated brain tissue loss[10][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

In Vitro Inhibition of IL-1β Release from Human Primary Monocytes

Objective: To assess the ability of this compound to inhibit inflammasome-induced IL-1β release.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • LPS (from E. coli O111:B4)

  • Silica crystals or poly(dA:dT)

  • This compound (dissolved in DMSO)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium and allow them to adhere for 2-3 hours to enrich for monocytes.

  • Remove non-adherent cells by washing with PBS.

  • Prime the adherent monocytes with 1 µg/mL LPS for 3-4 hours.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) for 30 minutes.

  • Stimulate the inflammasome by adding silica crystals (250 µg/mL) for NLRP3 activation or by transfecting with poly(dA:dT) (1 µg/mL) for AIM2 activation.

  • Incubate for 6-18 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

GSDMD-N-Terminal Domain Toxicity Assay in HEK293T Cells

Objective: To determine if this compound directly inhibits the pore-forming activity of the GSDMD-N domain.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Expression plasmids for human or murine GSDMD-N domain (e.g., pCMV-hGSDMD-N)

  • Lipofectamine 2000 or a similar transfection reagent

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo)

  • 24-well cell culture plates

Procedure:

  • Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the following day, transfect the cells with the GSDMD-N expression plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Immediately after transfection, add this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) to the culture medium.

  • Incubate the cells for 18-24 hours.

  • Assess cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of cell health.

  • Normalize the results to mock-transfected cells treated with the vehicle.

In Vivo Evaluation in a Rat Model of Subarachnoid Hemorrhage (SAH)

Objective: To assess the therapeutic potential of this compound in an in vivo model of inflammatory brain injury.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Syringe pump

  • Autologous non-heparinized arterial blood

  • This compound (formulated for intraperitoneal injection)

  • Vehicle control

  • Behavioral testing apparatus (e.g., for modified Garcia score, beam-walking test)

  • Brain tissue processing reagents for histology and protein analysis

Procedure:

  • Induce SAH by injecting autologous arterial blood into the prechiasmatic cistern using a stereotaxic frame. Sham-operated animals undergo the same surgical procedure without blood injection.

  • Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a designated time point post-SAH (e.g., 1 hour).

  • At 24 and 72 hours post-SAH, evaluate neurological deficits using a battery of behavioral tests (e.g., modified Garcia score, beam-walking test).[13]

  • At a terminal endpoint (e.g., 72 hours), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

  • Harvest the brains and assess brain water content to measure edema.

  • Process brain tissue for histological analysis, including immunofluorescence staining for GSDMD and TUNEL staining for apoptosis in neuronal populations.[13][15]

  • Alternatively, brain tissue can be snap-frozen for biochemical analyses such as Western blotting for GSDMD, cleaved GSDMD, and other inflammatory markers.

Signaling Pathways and Experimental Workflows

GSDMD-Mediated Pyroptosis Signaling Pathway

GSDMD_Pyroptosis_Pathway cluster_stimuli Stimuli (PAMPs/DAMPs) cluster_inflammasome Inflammasome Activation cluster_noncanonical Non-Canonical Pathway cluster_execution Pyroptosis Execution cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action PAMPs PAMPs (e.g., LPS, Flagellin) Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PAMPs->Inflammasome DAMPs DAMPs (e.g., ATP, Uric Acid) DAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage GSDMD_full Full-length GSDMD Casp1->GSDMD_full cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves LPS_cyto Cytosolic LPS ProCasp11 Pro-Caspase-4/5/11 LPS_cyto->ProCasp11 activates Casp11 Active Caspase-4/5/11 ProCasp11->Casp11 cleavage Casp11->GSDMD_full cleaves GSDMD_N GSDMD-N (Pore-forming domain) GSDMD_full->GSDMD_N GSDMD_C GSDMD-C (Repressive domain) GSDMD_full->GSDMD_C Pore Membrane Pore Formation GSDMD_N->Pore oligomerizes to form IL1b Mature IL-1β Release Pore->IL1b Lysis Cell Lysis & Inflammation Pore->Lysis This compound This compound This compound->GSDMD_N inhibits

Caption: GSDMD-mediated pyroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

LDC7559_Workflow cluster_invitro In Vitro Characterization cluster_assays cluster_invivo In Vivo Validation cluster_analysis Cell_Culture 1. Cell Culture (e.g., Monocytes, HEK293T) Priming 2. Priming (if required) (e.g., LPS) Cell_Culture->Priming Treatment 3. This compound Treatment (Dose-response) Priming->Treatment Stimulation 4. Inflammasome/Pyroptosis Stimulation Treatment->Stimulation Assay 5. Endpoint Assays Stimulation->Assay ELISA Cytokine Release (ELISA) Viability Cell Viability/Toxicity Western Protein Cleavage (Western Blot) Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis Animal_Model 1. Disease Model Induction (e.g., SAH, TBI) Drug_Admin 2. This compound Administration (e.g., i.p.) Animal_Model->Drug_Admin Behavior 3. Behavioral Assessment Drug_Admin->Behavior Tissue 4. Tissue Collection and Analysis Behavior->Tissue Histo Histology/Immunofluorescence Biochem Biochemical Analysis Tissue->Data_Analysis

Caption: General experimental workflow for characterizing this compound's inhibitory effects.

Conclusion

This compound represents a valuable research tool and a potential therapeutic lead for the treatment of GSDMD-driven inflammatory diseases. Its specific mechanism of action, targeting the executive GSDMD-N domain, provides a focused approach to inhibiting pyroptosis without affecting upstream inflammasome signaling. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug developers working in the field of inflammation and cell death, facilitating further investigation into the role of GSDMD in health and disease and the development of novel anti-inflammatory therapies.

References

LDC7559: A Technical Guide to its Role in Pyroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death executed by members of the gasdermin protein family. It is a critical component of the innate immune response to pathogens and sterile danger signals. However, dysregulated pyroptosis contributes to the pathology of numerous inflammatory diseases, making its components attractive therapeutic targets. LDC7559 has emerged as a key small molecule inhibitor in the study of pyroptosis. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, the experimental validation of its effects, and the ongoing scientific discussion regarding its precise molecular target.

Mechanism of Action: Two Competing Models

The scientific literature presents two distinct, and partially conflicting, mechanisms of action for this compound. While initially identified and widely published as a direct inhibitor of Gasdermin D (GSDMD), a more recent chemoproteomic study has proposed an alternative target. Both models are presented here to provide a comprehensive view of the current research landscape.

Primary Model: Direct Inhibition of Gasdermin D (GSDMD)

The predominant model posits that this compound is a selective inhibitor of Gasdermin D (GSDMD), the primary executioner of pyroptosis. In this pathway, inflammasome activation (e.g., via the NLRP3 inflammasome) leads to the activation of inflammatory caspases (caspase-1 in the canonical pathway). These caspases then cleave GSDMD into two fragments: an N-terminal domain (GSDMD-N) and a C-terminal domain (GSDMD-C). The GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the osmotic gradient, cause cell lysis, and facilitate the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3]

This compound is reported to act at the final step of this cascade. It is believed to directly bind to or block the activity of the GSDMD-N domain, thereby preventing pore formation.[1][4] This action occurs downstream of inflammasome activation and GSDMD cleavage, effectively uncoupling caspase-1 activity from the lytic cell death event.[5] Studies have shown that this compound does not significantly affect the expression of NLRP3 or the cleavage of GSDMD itself.[1][2]

GSDMD_Pathway cluster_0 Upstream Signaling cluster_1 GSDMD-Mediated Execution cluster_2 Point of Inhibition PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 Signal 1 & 2 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation GSDMD_full Full-length GSDMD Casp1->GSDMD_full Cleavage GSDMD_N GSDMD-N domain GSDMD_full->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Oligomerization Lysis Cell Lysis (Pyroptosis) Pore->Lysis Cytokine IL-1β / IL-18 Release Pore->Cytokine This compound This compound This compound->Pore Inhibits

Caption: Proposed GSDMD-dependent pyroptosis pathway and this compound inhibition point.
Alternative Model: Targeting Phosphofructokinase (PFKL)

A conflicting report has identified the liver-type phosphofructokinase (PFKL), a key glycolytic enzyme, as the primary target of this compound.[6][7] According to this chemoproteomics-based study, this compound and its derivatives act as agonists of PFKL. This activation is proposed to suppress the pentose phosphate pathway, which in turn diminishes the NADPH oxidase 2 (NOX2)-dependent oxidative burst in neutrophils.[7] This mechanism is primarily linked to the inhibition of Neutrophil Extracellular Trap (NET) formation (NETosis), another form of cell death.

Crucially, this study reported that this compound did not prevent GSDMD cleavage, GSDMD-dependent pyroptosis (measured by LDH release), or the ability of the GSDMD-N fragment to permeabilize liposomes.[6] This suggests that the observed anti-inflammatory effects in some models, particularly those involving neutrophils, may be attributable to a GSDMD-independent mechanism.

Competing_Mechanisms cluster_M1 Model 1: GSDMD Inhibition cluster_M2 Model 2: PFKL Activation This compound This compound GSDMD_N GSDMD-N Domain This compound->GSDMD_N Directly Inhibits PFKL PFKL Enzyme This compound->PFKL Directly Activates Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Inhibition Pore->Pyroptosis Glycolysis Glycolysis / PPP Modulation PFKL->Glycolysis NOX2 NOX2 Oxidative Burst Glycolysis->NOX2 NETosis NETosis Inhibition NOX2->NETosis Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis cluster_assays Assays p1 1. Seed BMDMs in 96-well plates p2 2. Adhere overnight (37°C, 5% CO2) p1->p2 t1 3. Prime cells with LPS (e.g., 100 ng/mL, 3-4 hours) p2->t1 t2 4. Add this compound (various concentrations) or Vehicle Control t1->t2 t3 5. Activate Inflammasome with Nigericin (e.g., 5 µM, 1 hour) t2->t3 a1 6. Centrifuge plate t3->a1 a2 7. Collect Supernatants a1->a2 a3 8. Lyse remaining cells (for Western Blot) a1->a3 assay1 LDH Assay (Cytotoxicity) a2->assay1 assay2 ELISA (IL-1β, IL-18) a2->assay2 assay3 Western Blot (GSDMD Cleavage) a3->assay3

References

LDC7559: A Technical Guide on its Modulatory Effects on Neutrophil Extracellular Trap (NET) Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule LDC7559 and its significant inhibitory effect on Neutrophil Extracellular Trap (NET) formation. Initially identified as a putative inhibitor of Gasdermin D (GSDMD), subsequent research has redefined its mechanism of action, identifying it as a selective agonist of the glycolytic enzyme phosphofructokinase-1 liver type (PFKL). This guide will detail the current, accepted mechanism involving PFKL activation, address the historical context of the GSDMD hypothesis, present quantitative data on this compound's efficacy, provide detailed experimental protocols for studying NETosis, and visualize the key molecular pathways and workflows.

Core Mechanism of Action: PFKL Agonism

This compound inhibits NET formation not through direct interaction with the cell death machinery, but by modulating cellular metabolism. The current scientific consensus is that this compound acts as a potent and selective agonist of phosphofructokinase-1 liver type (PFKL) , the primary isoform of this key glycolytic enzyme found in immune cells.[1][2]

Activation of PFKL by this compound has a critical downstream consequence: it dampens the metabolic flux through the Pentose Phosphate Pathway (PPP) .[1][3] The PPP is essential for the production of nicotinamide adenine dinucleotide phosphate (NADPH), which serves as the primary fuel for the NADPH oxidase 2 (NOX2) complex.[1][3] The NOX2 complex is responsible for generating the reactive oxygen species (ROS) that are a prerequisite for NETosis induced by stimuli like phorbol 12-myristate 13-acetate (PMA).[2]

Therefore, by activating PFKL, this compound effectively reduces the available NADPH pool, suppresses the NOX2-dependent oxidative burst, and consequently inhibits PMA-induced NET formation.[1][3] This targeted metabolic modulation allows this compound to curtail excessive NETosis without broadly compromising basal neutrophil functions.[3]

This compound This compound PFKL PFKL (Phosphofructokinase, Liver Type) This compound->PFKL Glycolysis Glycolysis PFKL->Glycolysis  Enhances PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP NADPH NADPH PPP->NADPH  Generates NOX2 NOX2 Complex NADPH->NOX2  Fuels ROS ROS Production (Oxidative Burst) NOX2->ROS  Generates NETosis NET Formation (NETosis) ROS->NETosis  Induces

Caption: Accepted signaling pathway for this compound-mediated inhibition of NETosis.

The Disproven GSDMD Hypothesis: A Historical Perspective

This compound was initially identified in a chemical screen as an inhibitor of NET formation and was reported to act by directly inhibiting Gasdermin D (GSDMD), the pore-forming effector protein of pyroptotic cell death.[4][5] The proposed mechanism suggested that during NETosis, neutrophil elastase cleaves and activates GSDMD, leading to pore formation and nuclear expansion, and that this compound blocked this process.[4][6]

However, subsequent rigorous studies using chemical proteomic strategies failed to show a direct interaction between this compound and GSDMD.[3][7] These studies demonstrated that this compound does not prevent the cleavage of GSDMD nor does it block the pore-forming activity of the active GSDMD N-terminal fragment.[7] Furthermore, it was shown that GSDMD is dispensable for PMA-induced NETosis, solidifying the evidence against the GSDMD-inhibition hypothesis.[2][8]

PMA PMA Stimulation NE Neutrophil Elastase (NE) PMA->NE  Activates GSDMD GSDMD NE->GSDMD  Cleaves GSDMD_NT GSDMD-NT (Active Fragment) GSDMD->GSDMD_NT Pores Membrane Pores GSDMD_NT->Pores  Forms NETosis NET Formation Pores->NETosis  Leads to This compound This compound This compound->GSDMD_NT  Inhibits (Disproven)

Caption: The historical (disproven) GSDMD-inhibition pathway for this compound.

Quantitative Data Summary

This compound inhibits PMA-induced NETosis in a dose-dependent manner.[7] The compound is effective in the low micromolar range. While potency can vary based on the specific assay and conditions, the available data are summarized below.

ParameterValueCell TypeStimulusReference
NETosis Inhibition Dose-dependentHuman peripheral blood neutrophilsPMA[7]
Effective Concentration 1 µM - 10 µMHuman primary neutrophilsPMA[4][7]
Reported IC50 ~5.6 µMMurine neutrophilsPMA[9]
Reported IC50 ~300 nMMurine neutrophilsCholesterol Crystals[9]

Detailed Experimental Protocols

Isolation of Human Neutrophils
  • Blood Collection: Collect whole blood from healthy donors into collection tubes containing an anticoagulant (e.g., EDTA or sodium heparin).

  • Density Gradient Centrifugation: Carefully layer the whole blood over a density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™). Centrifuge according to the manufacturer's instructions to separate polymorphonuclear cells (PMNs) from mononuclear cells and erythrocytes.

  • Erythrocyte Lysis: Aspirate the PMN layer and wash with a suitable buffer. Perform a hypotonic lysis using sterile, chilled water to remove any remaining red blood cells, followed by restoration of isotonicity with a concentrated salt solution.

  • Cell Counting: Wash the purified neutrophils, resuspend in a complete cell culture medium (e.g., RPMI 1640), and count using a hemocytometer or automated cell counter. Assess viability via Trypan Blue exclusion.

PMA-Induced NETosis Inhibition Assay

This protocol is designed for quantification of NETosis via measurement of extracellular DNA release.

  • Cell Seeding: Seed isolated neutrophils into a 96-well black, clear-bottom tissue culture plate at a density of 2 x 10⁵ cells/well in 100 µL of RPMI medium. Allow cells to adhere for 30-60 minutes at 37°C, 5% CO₂.

  • Inhibitor Treatment: Prepare serial dilutions of this compound (and a vehicle control, e.g., DMSO) in RPMI. Add the desired volume of inhibitor solution to the wells and incubate for 30 minutes at 37°C.

  • NETosis Induction: Add a cell-impermeable DNA dye (e.g., Sytox Green, final concentration ~100-200 nM) to each well. Induce NETosis by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 25-100 nM. Include wells with untreated cells (negative control) and cells treated with PMA only (positive control).

  • Quantification: Immediately place the plate into a plate reader pre-heated to 37°C. Measure fluorescence (e.g., Ex/Em ~485/520 nm for Sytox Green) every 15-30 minutes for a period of 3-4 hours.

  • Data Analysis: Subtract background fluorescence from all readings. Plot fluorescence intensity over time. The Area Under the Curve (AUC) can be calculated to quantify total NETosis. Calculate the percentage inhibition for each this compound concentration relative to the PMA-only control.

start Start isolate Isolate Human Neutrophils start->isolate seed Seed Neutrophils in 96-well Plate isolate->seed treat Pre-treat with this compound or Vehicle Control seed->treat induce Add Sytox Green & Induce with PMA treat->induce measure Measure Fluorescence Kinetically (3-4h) induce->measure analyze Analyze Data: AUC, % Inhibition measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for a NETosis inhibition assay using this compound.
Immunofluorescence Visualization of NETs

  • Cell Seeding: Seed isolated neutrophils (2 x 10⁵ cells) onto sterile poly-L-lysine-coated glass coverslips in a 24-well plate. Allow cells to adhere for 30-60 minutes.

  • Treatment and Induction: Treat cells with this compound or vehicle control for 30 minutes, followed by stimulation with PMA (25-100 nM) for 3-4 hours.

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization & Blocking: Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes. Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

  • Staining: Incubate with primary antibodies against NET components (e.g., anti-Myeloperoxidase (MPO), anti-Citrullinated Histone H3 (CitH3)) overnight at 4°C. After washing, incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour. Counterstain DNA with DAPI or Hoechst 33342.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. This compound-treated wells are expected to show a significant reduction in the characteristic web-like structures of extracellular DNA co-localized with MPO and CitH3.[7]

Conclusion for Drug Development Professionals

This compound represents a compelling tool compound for investigating the role of metabolic pathways in neutrophil function and NET-driven pathologies. Its re-characterized mechanism of action, targeting PFKL to suppress the NOX2-dependent oxidative burst, offers a novel therapeutic angle. Instead of directly targeting inflammatory cell death pathways, modulating cellular metabolism provides a more nuanced approach to controlling excessive NET formation in diseases such as acute respiratory distress syndrome (ARDS), thrombosis, and autoimmune disorders. The development of more potent and specific PFKL agonists, inspired by this compound, could yield a new class of anti-inflammatory agents that temper pathological neutrophil activity while potentially preserving essential immune functions.

References

Technical Guide: Investigating the Molecular Target of LDC7559 in Gasdermin D-Mediated Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pyroptosis Signaling Pathway and LDC7559's Proposed Point of Intervention

Pyroptosis is initiated by the activation of inflammasomes in response to pathogens and endogenous danger signals. This leads to the activation of caspase-1, which cleaves GSDMD. The liberated GSDMD-N domain then translocates to the cell membrane to execute cell death. This compound was initially proposed to act at the final step, directly binding to the GSDMD-N domain to prevent its pore-forming activity.

Pyroptosis_Pathway cluster_upstream Inflammasome Activation cluster_gsdmd GSDMD Execution cluster_downstream Cellular Effects cluster_inhibitor Proposed Inhibition PAMPs PAMPs / DAMPs Inflammasome NLRP3, AIM2, etc. PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleaves to GSDMD_FL Full-Length GSDMD (Autoinhibited) Casp1->GSDMD_FL GSDMD_N GSDMD-N Domain GSDMD_FL->GSDMD_N cleaves GSDMD_C GSDMD-C Domain GSDMD_FL->GSDMD_C cleaves Pore GSDMD-N Pore (10-20 nm diameter) GSDMD_N->Pore oligomerizes to form Lysis Pyroptotic Lysis Pore->Lysis Cytokines IL-1β / IL-18 Release Pore->Cytokines This compound This compound This compound->GSDMD_N Disputed Binding

Caption: Proposed (and disputed) mechanism of this compound in the pyroptosis pathway.

Initial Identification of GSDMD as the Target of this compound

The primary evidence for this compound directly targeting GSDMD comes from affinity chromatography experiments coupled with functional assays in various cell types.[1][2][3]

Experimental Protocol: Affinity Chromatography Pulldown

This method was employed to isolate the binding partner of this compound from cell lysates.[2]

  • Bait Preparation: A derivative of this compound, LDC2618, was immobilized on beads to serve as the "bait."

  • Lysate Incubation: The bait-beads were incubated with cell lysates from human neutrophils to allow for protein binding.

  • Washing: Unbound proteins were washed away to reduce non-specific interactions.

  • Competitive Elution: The beads were then incubated with an excess of the free this compound compound. Proteins that specifically bind to the compound class are displaced from the beads and released into the eluate. This step is crucial for identifying specific interactors over proteins that merely bind to the beads.

  • Analysis: The eluted proteins were separated by SDS-PAGE and analyzed by mass spectrometry. GSDMD was identified as the most enriched protein in the eluate.[2]

Affinity_Chromatography cluster_workflow Workflow start Immobilized This compound Derivative (Bait) incubation Incubation & Binding start->incubation lysate Neutrophil Lysate lysate->incubation wash Wash Unbound Proteins incubation->wash elution Competitive Elution with free this compound wash->elution analysis Mass Spectrometry Analysis elution->analysis result GSDMD Identified analysis->result

Caption: Workflow for identifying this compound's binding partner via affinity chromatography.
Functional Assays and Quantitative Data

Functional assays were performed to confirm that this compound inhibits GSDMD-dependent cellular processes.

  • Inhibition of Pyroptosis and Cytokine Release: this compound was shown to inhibit IL-1β release from human primary monocytes and THP-1 cells upon inflammasome activation.[2][3]

  • Direct Inhibition of GSDMD-N Domain: To demonstrate that this compound acts directly on the GSDMD-N domain, experiments were conducted in HEK293T cells, which do not express endogenous GSDMD. Transfection of the GSDMD-N domain into these cells is lethal. This compound was able to block this lethality, suggesting it interferes with the function of the GSDMD-N domain itself, rather than an upstream process like caspase activation.[2][3]

GSDMD_N_Toxicity_Assay cluster_workflow GSDMD-N Toxicity Assay Workflow cells HEK293T Cells (GSDMD-negative) transfect Transfect with GSDMD-N plasmid cells->transfect treatment Treat with This compound or Vehicle transfect->treatment measure Measure Cell Death (LDH Release Assay) treatment->measure result This compound Reduces Cell Death measure->result

Caption: Experimental workflow to test the direct inhibition of GSDMD-N by this compound.

Conflicting Evidence: A GSDMD-Independent Mechanism

More recent studies have presented contradictory findings, suggesting that this compound does not directly inhibit GSDMD's pore-forming activity.[4]

Experimental Protocols Challenging Direct GSDMD Inhibition
  • Pyroptosis and IL-1β Release Assays: In contrast to earlier reports, a 2021 study showed that this compound did not prevent GSDMD-dependent pyroptosis (measured by LDH release) or IL-1β release from primary human monocytes in response to various inflammasome activators.[4]

  • GSDMD Cleavage Assay: Western blot analysis confirmed that this compound did not prevent the cleavage of full-length GSDMD into its N- and C-terminal fragments upon inflammasome activation.[4]

  • Liposome Permeabilization Assay: A key in vitro experiment tested the direct effect of this compound on the pore-forming capacity of the GSDMD-N fragment. Recombinant GSDMD was cleaved by caspase-4 in the presence of liposomes. Pore formation was measured by the release of a fluorescent cargo. In this cell-free system, this compound failed to prevent GSDMD-N from permeabilizing the liposomes, whereas the known GSDMD inhibitor disulfiram was effective.[4] This result strongly argues against a direct inhibitory binding to the GSDMD-N domain.

Conflicting_Evidence cluster_initial Initial Hypothesis (Sollberger et al., 2018) cluster_challenge Challenging Evidence (Amara et al., 2021) Affinity Affinity Chromatography: GSDMD Pulldown Conclusion1 Conclusion: This compound binds and inhibits GSDMD-N Affinity->Conclusion1 HEK HEK293T Assay: Inhibits GSDMD-N Toxicity HEK->Conclusion1 Conclusion2 Conclusion: This compound does NOT directly inhibit GSDMD-N Lipo Liposome Assay: Fails to Block Pore Formation Lipo->Conclusion2 Pyro Monocyte Assay: Fails to Block Pyroptosis Pyro->Conclusion2

Caption: Logical diagram illustrating the conflicting findings on this compound's mechanism.

This later research identified the glycolytic enzyme phosphofructokinase, platelet-type (PFKP) as the actual target of this compound, suggesting its effects on NETosis are mediated through metabolic reprogramming rather than direct GSDMD inhibition.

Summary of Quantitative Data

The reported inhibitory concentrations of this compound vary significantly depending on the assay and cell type, which may reflect its different mechanisms of action in various contexts.

AssayCell Type / SystemTarget ProcessReported IC₅₀ / Effective ConcentrationReference
IL-1β ReleaseHuman Primary MonocytesPyroptosis1 - 10 µM (Significant Inhibition)[2]
GSDMD-N LethalityHEK293T CellsGSDMD-N Activity1 - 5 µM (Significant Inhibition)[3]
NETosis (PMA-induced)Murine NeutrophilsNET Formation~5.6 µM[5]
NETosis (Cholesterol Crystal)Murine NeutrophilsNET Formation~300 nM[5]
Pyroptosis (LDH Release)Human Primary MonocytesGSDMD-N ActivityNo inhibition observed up to 10 µM[4]
Liposome PermeabilizationCell-Free SystemGSDMD-N Pore FormationNo inhibition observed[4]

Conclusion and Future Directions

The investigation into the binding site of this compound on the GSDMD-N domain has led to a re-evaluation of its mechanism of action. While initial, compelling evidence from affinity chromatography and functional assays pointed to direct inhibition of the GSDMD-N pore-forming domain[1][2][3], more recent in vitro and cellular studies have provided strong counter-evidence, indicating that this compound does not block GSDMD cleavage or its ability to form pores[4].

For researchers in the field, this presents a critical case study in drug development and target validation. The current consensus is shifting away from GSDMD as the direct molecular target. It is now understood that this compound likely inhibits GSDMD-downstream events, such as NETosis, through an alternative target, potentially PFKP.

Future research should focus on:

  • Structural Studies: Co-crystallization or cryo-EM studies of this compound with both GSDMD-N and PFKP are needed to definitively confirm the direct binding partner and interaction site.

  • Biophysical Analysis: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) should be used to quantitatively measure the binding affinity of this compound to both potential targets.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) in relevant cell types could clarify which protein this compound engages with in a cellular context.

Until such studies are published, this compound should be used with caution as a specific GSDMD inhibitor. While it remains a valuable tool compound for studying NETosis, its effects should not be automatically attributed to the direct inhibition of GSDMD's pore-forming function.

References

An In-depth Technical Guide on Cellular Pathways Modulated by LDC7559 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cellular pathways modulated by LDC7559, a selective inhibitor of Gasdermin D (GSDMD). The information presented herein is intended to support further research and drug development efforts targeting inflammatory cell death pathways.

Core Concepts: this compound and Pyroptosis

This compound is a small molecule compound that has been identified as a potent and selective inhibitor of GSDMD, a key executioner protein in the pyroptosis pathway.[1] Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, such as IL-1β and IL-18.[2][3] This process is critically involved in various inflammatory diseases and injuries, including neuroinflammation following subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI).[4][5]

The primary mechanism of action of this compound is the direct inhibition of the N-terminal domain of GSDMD (GSDMD-N).[6] In the canonical pyroptosis pathway, activation of inflammasomes, such as NLRP3, leads to the activation of caspase-1.[2][7] Activated caspase-1 then cleaves full-length GSDMD, releasing the GSDMD-N fragment.[2][7] This fragment oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of inflammatory mediators.[3][7] this compound binds to GSDMD-N, blocking its pore-forming activity and thereby inhibiting pyroptosis and subsequent inflammation.[3][6] Notably, this compound does not appear to significantly affect the expression of NLRP3 itself.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound treatment.

Table 1: In Vitro Efficacy of this compound

Cell TypeAssayTreatment ConditionsObserved EffectReference(s)
Human Primary MonocytesIL-1β Release (ELISA)LPS priming + Silica or poly(dA:dT) activation + this compound (1 or 10 µM)Inhibition of IL-1β release[6]
THP-1 CellsIL-1β Release (ELISA)LPS transfection + this compoundInhibition of IL-1β release[6]
HEK293T CellsCell ViabilityTransfection with human or murine GSDMD-N + this compoundBlocked GSDMD-N-induced cell death[1][6]
Cultured NeuronsCell Viability (CCK-8)Hemoglobin (Hb) stimulation + this compound (5, 25, or 50 µM)Improved cell viability
Cultured NeuronsCytokine Release (ELISA)Hemoglobin (Hb) stimulation + this compound (50 µM)Reduced levels of IL-1β, IL-6, and IL-18
Murine NeutrophilsNETosisPMA or Cholesterol crystal-inducedIC50 of ~5.6 µM (PMA) and ~300 nM (cholesterol crystals)[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenOutcome MeasuresObserved EffectReference(s)
Subarachnoid Hemorrhage (SAH) Rats10, 20, or 30 mg/kg this compound intraperitoneally 2h post-SAH, then dailyNeurological deficits, brain edema20 and 30 mg/kg significantly reduced neurological deficits and brain edema. 20 mg/kg was chosen as the optimal dose.[4]
Traumatic Brain Injury (TBI) MiceThis compound administrationBrain water content, brain tissue loss, neurological functionAmeliorated cerebral edema, reduced brain tissue loss, and promoted recovery of neurological function.[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature on this compound.

1. Cell Viability Assay (CCK-8)

  • Objective: To assess the effect of this compound on cell viability in response to a stimulus.

  • Materials:

    • Cultured neurons

    • 96-well plates

    • Hemoglobin (Hb) solution

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Cell Counting Kit-8 (CCK-8) solution

    • Microplate reader

  • Procedure:

    • Seed cultured neurons in 96-well plates at a desired density and allow them to adhere overnight.

    • Induce cell injury by treating the cells with Hb solution for a specified duration. A control group without Hb treatment should be included.

    • Treat the Hb-stimulated cells with different concentrations of this compound (e.g., 5, 25, 50 µM) for a defined period. A vehicle control group (Hb + solvent) should be included.

    • After the treatment period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control group.[4]

2. Cytokine Release Assay (ELISA)

  • Objective: To quantify the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-18) from cells treated with this compound.

  • Materials:

    • Cultured neurons or other relevant cell types

    • 24-well plates

    • Hemoglobin (Hb) solution or other inflammatory stimuli (e.g., LPS, silica)

    • This compound

    • ELISA kits for the specific cytokines of interest

    • Microplate reader

  • Procedure:

    • Plate cells in 24-well plates and culture until they reach the desired confluency.

    • Prime cells if necessary (e.g., with LPS for inflammasome activation).

    • Stimulate the cells with an inflammatory agent (e.g., Hb, silica).

    • Concurrently treat the cells with this compound at various concentrations. Include appropriate controls (unstimulated, stimulated with vehicle).

    • After the incubation period, collect the cell culture supernatants.

    • Perform the ELISA for each cytokine according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.[4][6]

3. Western Blotting

  • Objective: To determine the protein levels of GSDMD, cleaved GSDMD, and other proteins in the signaling pathway.

  • Materials:

    • Cell or tissue lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against GSDMD, cleaved GSDMD, NLRP3, Caspase-1, etc.

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare protein lysates from cells or tissues treated with or without this compound.

    • Determine the protein concentration of each lysate using a protein assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities using software like ImageJ.[4]

4. Immunofluorescence Staining

  • Objective: To visualize the localization and expression of specific proteins (e.g., GSDMD) within cells or tissues.

  • Materials:

    • Frozen brain sections or cultured cells on coverslips

    • 4% paraformaldehyde (PFA) for fixation

    • Blocking solution (e.g., serum in PBS)

    • Primary antibodies (e.g., anti-GSDMD, anti-NeuN)

    • Fluorescently labeled secondary antibodies

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Fix the frozen brain sections or cultured cells with 4% PFA.

    • Permeabilize the cells if necessary (e.g., with Triton X-100).

    • Block non-specific antibody binding with a blocking solution.

    • Incubate the samples with the primary antibodies overnight at 4°C.

    • Wash the samples and then incubate with the appropriate fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

    • Mount the samples with a mounting medium.

    • Visualize and capture images using a fluorescence microscope.[4]

Signaling Pathways and Visualizations

The following diagrams illustrate the key cellular pathways modulated by this compound.

GSDMD_Pyroptosis_Pathway cluster_stimulus Inflammatory Stimuli cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD Cleavage and Pore Formation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, Silica) NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates Caspase1_inactive Pro-Caspase-1 NLRP3->Caspase1_inactive recruits Caspase1_active Activated Caspase-1 Caspase1_inactive->Caspase1_active cleavage GSDMD_full Full-length GSDMD Caspase1_active->GSDMD_full cleaves GSDMD_N GSDMD-N (pore-forming domain) GSDMD_full->GSDMD_N GSDMD_C GSDMD-C (inhibitory domain) GSDMD_full->GSDMD_C Pore GSDMD Pore GSDMD_N->Pore oligomerizes to form Cytokine_release IL-1β / IL-18 Release Pore->Cytokine_release Pyroptosis Pyroptotic Cell Death Pore->Pyroptosis This compound This compound This compound->GSDMD_N inhibits Experimental_Workflow_this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Neurons, Microglia) Stimulation Inflammatory Stimulus (e.g., Hb, LPS) Cell_Culture->Stimulation Treatment This compound Treatment Stimulation->Treatment Analysis_in_vitro Analysis: - Cell Viability (CCK-8) - Cytokine Release (ELISA) - Western Blot - Immunofluorescence Treatment->Analysis_in_vitro Animal_Model Animal Model (e.g., SAH, TBI) Treatment_in_vivo This compound Administration Animal_Model->Treatment_in_vivo Analysis_in_vivo Analysis: - Behavioral Tests - Brain Water Content - Histology (H&E) - Immunofluorescence Treatment_in_vivo->Analysis_in_vivo

References

LDC7559: A Technical Guide for Investigating the Role of GSDMD in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LDC7559, a small molecule inhibitor of Gasdermin D (GSDMD), for studying its role in inflammatory diseases. This document details the mechanism of action of this compound, its application in relevant experimental models, and protocols for key assays.

Introduction to GSDMD and its Role in Inflammatory Diseases

Gasdermin D (GSDMD) is a crucial executioner protein of pyroptosis, a pro-inflammatory form of programmed cell death.[1][2][3] Upon activation by inflammatory caspases (such as caspase-1, -4, -5, and -11), GSDMD is cleaved into an N-terminal pore-forming domain (GSDMD-NT) and a C-terminal repressor domain.[1][4] The GSDMD-NT oligomerizes and inserts into the cell membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18.[1][4]

Aberrant GSDMD activation is implicated in the pathogenesis of a wide range of inflammatory diseases, including sepsis, neurodegenerative diseases, nonalcoholic steatohepatitis (NASH), inflammatory bowel disease (IBD), and certain cancers.[1][5] Therefore, targeting GSDMD presents a promising therapeutic strategy for these conditions.

This compound: A Selective GSDMD Inhibitor

This compound is a selective inhibitor of GSDMD that has been shown to block pyroptosis and reduce inflammation in various preclinical models.[6][7][8][9][10] Mechanistically, this compound directly targets the GSDMD-NT domain, thereby preventing its pore-forming activity.[7][10][11] This action effectively suppresses the release of inflammatory cytokines and subsequent cell death.[7][10][11]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound in various experimental settings.

ParameterCell TypeAssayValueReference
IC50Murine NeutrophilsPMA-induced NETosis~5.6 µM[1][4]
IC50Murine NeutrophilsCholesterol crystal-induced NETosis~300 nM[1][4]
Cell TypeInflammasome ActivatorThis compound ConcentrationEffectReference
Human Primary MonocytesSilica Crystals (NLRP3)1 and 10 µMInhibition of IL-1β release[7]
Human Monocytic Cell Line (THP-1)Transfected LPS (Non-canonical)1, 5, and 10 µMInhibition of IL-1β release[7]
Murine Immortalized Bone Marrow-Derived Macrophages (BMDMs)Transfected LPS (Non-canonical)1, 5, and 10 µMInhibition of IL-1β release[7]
HEK293T cells (transfected with human GSDMD-NT)-1, 5, and 10 µMBlocked lethal effect (LDH release)[7][12]
HEK293T cells (transfected with murine GSDMD-NT)-5 µMBlocked lethal effect (LDH release)[7]
Primary Neurons (in vitro SAH model)Hemoglobin10, 25, 50 µMDose-dependent inhibition of IL-1β, IL-6, and IL-18 release; Improved cell viability[10]

Signaling Pathways and Experimental Workflows

GSDMD Activation and Pyroptosis Pathway

GSDMD_Activation_Pathway GSDMD Activation and Pyroptosis Pathway PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PAMPs_DAMPs->Inflammasome ProCaspase1 Pro-Caspase-1 Inflammasome->ProCaspase1 Caspase1 Active Caspase-1 ProCaspase1->Caspase1 Activation GSDMD_full Full-length GSDMD Caspase1->GSDMD_full Cleavage GSDMD_NT GSDMD-NT (Pore-forming domain) GSDMD_full->GSDMD_NT GSDMD_CT GSDMD-CT (Repressor domain) GSDMD_full->GSDMD_CT Pore Membrane Pore Formation GSDMD_NT->Pore Cytokine_Release IL-1β / IL-18 Release Pore->Cytokine_Release Pyroptosis Pyroptotic Cell Death Pore->Pyroptosis LDC7559_Mechanism Mechanism of Action of this compound GSDMD_NT GSDMD-NT Pore_Formation Pore Formation GSDMD_NT->Pore_Formation This compound This compound This compound->GSDMD_NT Binds to and inhibits This compound->Inhibition Pyroptosis Pyroptosis Pore_Formation->Pyroptosis Inhibition->Pore_Formation Experimental_Workflow Experimental Workflow for this compound Evaluation Cell_Culture 1. Cell Culture (e.g., Macrophages, Microglia) Priming 2. Priming (optional) (e.g., LPS) Cell_Culture->Priming Treatment 3. This compound Treatment (Varying concentrations) Priming->Treatment Activation 4. Inflammasome Activation (e.g., Nigericin, ATP) Treatment->Activation Incubation 5. Incubation Activation->Incubation Supernatant_Collection 6. Supernatant & Cell Lysate Collection Incubation->Supernatant_Collection Analysis 7. Downstream Analysis Supernatant_Collection->Analysis LDH_Assay LDH Assay (Pyroptosis) Analysis->LDH_Assay ELISA ELISA (IL-1β, IL-18) Analysis->ELISA Western_Blot Western Blot (GSDMD Cleavage) Analysis->Western_Blot

References

Unlocking Neuroprotection: A Technical Guide to LDC7559 in Brain Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neuroprotective effects of LDC7559, a selective inhibitor of Gasdermin D (GSDMD), in preclinical models of brain injury. By elucidating its mechanism of action and summarizing key experimental findings, this document serves as a comprehensive resource for advancing research and development of novel therapeutics for traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH).

The Challenge of Secondary Brain Injury and the Promise of Targeting Pyroptosis

Traumatic brain injury and subarachnoid hemorrhage are devastating neurological events characterized by a primary mechanical insult followed by a cascade of secondary injuries. This secondary phase, driven by neuroinflammation, oxidative stress, and excitotoxicity, significantly contributes to long-term neurological deficits.[1] A critical, yet until recently, overlooked mechanism in this process is pyroptosis, a form of pro-inflammatory programmed cell death.

Pyroptosis is mediated by the Gasdermin family of proteins, with Gasdermin D (GSDMD) playing a central role.[2][3] Upon activation by inflammatory caspases (caspase-1, -4, -5, and -11), GSDMD is cleaved, releasing its N-terminal domain (GSDMD-N).[4][5] GSDMD-N oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[2][4] This process amplifies the inflammatory response and contributes to neuronal death and tissue damage in the injured brain.

This compound has emerged as a potent and selective inhibitor of GSDMD, offering a targeted approach to mitigate pyroptosis-mediated secondary brain injury.[2][4][5] This guide will delve into the preclinical evidence supporting the neuroprotective role of this compound and provide detailed methodologies for its investigation.

Mechanism of Action: this compound and the GSDMD-Mediated Pyroptosis Pathway

This compound exerts its neuroprotective effects by directly targeting GSDMD, the executioner of pyroptotic cell death. It has been shown to block the GSDMD-N domain, thereby preventing the formation of membrane pores and subsequent inflammatory cascade.[4][5] The canonical pathway leading to GSDMD activation in the context of brain injury often involves the NLRP3 inflammasome.

The signaling cascade can be summarized as follows:

  • Priming: Damage-associated molecular patterns (DAMPs) released after the initial brain injury bind to Toll-like receptors (TLRs) on microglia and other immune cells, leading to the upregulation of NLRP3 and pro-IL-1β.

  • Activation: A second stimulus, such as ATP or ionic flux, activates the NLRP3 inflammasome complex.

  • Caspase-1 Activation: The activated NLRP3 inflammasome recruits and activates pro-caspase-1 into its active form, caspase-1.

  • GSDMD Cleavage and Cytokine Maturation: Active caspase-1 cleaves both GSDMD and pro-inflammatory cytokines (pro-IL-1β and pro-IL-18).

  • Pyroptosis: The cleaved GSDMD-N fragment forms pores in the cell membrane, leading to cell death and the release of mature IL-1β and IL-18, which further propagate neuroinflammation.

This compound intervenes at the final execution step by inhibiting GSDMD, without significantly affecting the upstream expression of NLRP3.[6]

GSDMD_Pathway This compound Mechanism of Action in Pyroptosis Pathway cluster_0 Brain Injury (TBI/SAH) cluster_1 Microglia/Neuron DAMPs DAMPs NLRP3 NLRP3 Inflammasome Activation DAMPs->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD Pro_IL1b Pro-IL-1β / Pro-IL-18 Caspase1->Pro_IL1b Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis IL1b IL-1β / IL-18 Release Pro_IL1b->IL1b This compound This compound This compound->GSDMD Inhibits

Figure 1: this compound inhibits the GSDMD-mediated pyroptosis pathway.

Quantitative Evidence of Neuroprotection

Traumatic Brain Injury (TBI) Models

In mouse models of TBI induced by controlled cortical impact (CCI), this compound has demonstrated significant neuroprotective effects. Treatment with this compound has been shown to reduce neuroinflammation, inhibit pyroptosis, and improve functional recovery.[3]

ParameterModelTreatmentOutcomeReference
Neurological Function CCI MouseThis compoundImproved neurobehavioral function[5]
Brain Edema CCI MouseThis compoundAmeliorated cerebral edema[3]
Brain Tissue Loss CCI MouseThis compoundMitigated brain tissue loss[5]
Microglial Proliferation CCI MouseThis compoundInhibited microglial proliferation[3]
GSDMD & Cleaved GSDMD CCI MouseThis compoundSignificantly inhibited GSDMD and cleaved GSDMD in microglia[5]
Pro-inflammatory Cytokines CCI MouseThis compoundDecreased release of pro-inflammatory cytokines[4]
Subarachnoid Hemorrhage (SAH) Models

This compound has also shown promise in rodent models of SAH, typically induced by endovascular perforation. The administration of this compound after SAH has been found to suppress neuronal pyroptosis and apoptosis, reduce microglial activation, and lead to better neurological outcomes.[4][6]

ParameterModelTreatmentOutcomeReference
Neurological Deficits Endovascular Perforation RatThis compound (dose-dependently)Improved neurological deficits and motor function[5]
Brain Water Content Endovascular Perforation RatThis compound (20mg/kg & 30mg/kg)Significantly reduced brain edema[5]
Neuronal Pyroptosis Endovascular Perforation RatThis compoundSuppressed neuronal pyroptosis[4][6]
Neuronal Apoptosis Endovascular Perforation RatThis compoundReduced neuronal apoptosis[4][6]
Microglial Activation Endovascular Perforation RatThis compound (dose-dependently)Suppressed microglial activation[4]
GSDMD & Cleaved GSDMD Endovascular Perforation RatThis compoundDecreased levels of GSDMD and cleaved GSDMD[6]
Pro-inflammatory Cytokines in vitro SAH modelThis compound (dose-dependently)Inhibited levels of IL-1β, IL-6, and IL-18[4]

Experimental Protocols

Reproducibility is paramount in preclinical research. This section provides an overview of the detailed methodologies for key experiments cited in the evaluation of this compound.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_0 Model Induction cluster_1 Treatment cluster_2 Outcome Assessment TBI Traumatic Brain Injury (Controlled Cortical Impact) Treatment This compound Administration (e.g., intraperitoneal) TBI->Treatment SAH Subarachnoid Hemorrhage (Endovascular Perforation) SAH->Treatment Behavioral Behavioral & Neurological Scoring Treatment->Behavioral Histological Histological Analysis (Immunofluorescence, H&E) Treatment->Histological Molecular Molecular Analysis (Western Blot, ELISA) Treatment->Molecular

Figure 2: A generalized experimental workflow for assessing this compound.
Animal Models of Brain Injury

Controlled Cortical Impact (CCI) for TBI

The CCI model is a widely used method to induce a focal, reproducible TBI.

  • Anesthesia and Craniotomy: Mice are anesthetized, and a craniotomy is performed over the desired cortical region.

  • Impact Induction: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura at a defined velocity and depth.

  • Post-operative Care: The surgical site is closed, and animals receive appropriate post-operative care, including analgesics.

In Vitro Model of Neuroinflammation

To complement in vivo studies, an in vitro model using lipopolysaccharide (LPS) and nigericin is often employed.

  • Cell Culture: Microglia or other relevant cell types are cultured.

  • Stimulation: Cells are treated with LPS to prime the inflammasome, followed by nigericin to activate it, inducing pyroptosis.

  • Treatment: this compound is administered to assess its ability to inhibit pyroptosis and inflammation in a controlled cellular environment.

Endovascular Perforation for SAH

This model mimics the rupture of an aneurysm, leading to subarachnoid bleeding.

  • Surgical Exposure: The common, external, and internal carotid arteries are exposed in an anesthetized rodent.

  • Filament Insertion: A sharpened suture or filament is introduced into the external carotid artery and advanced to the internal carotid artery.

  • Perforation: The filament is advanced further to perforate a cerebral artery, typically at the circle of Willis, inducing a subarachnoid hemorrhage.

  • Post-operative Monitoring: Animals are monitored for neurological deficits and other signs of SAH.

Histological and Molecular Analyses

Immunofluorescence Staining

This technique is used to visualize the localization of specific proteins within brain tissue sections.

  • Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on slides.

  • Antigen Retrieval: Epitopes are exposed using heat or enzymatic digestion.

  • Blocking and Permeabilization: Non-specific antibody binding is blocked, and cell membranes are permeabilized.

  • Antibody Incubation: Sections are incubated with primary antibodies against the target protein (e.g., GSDMD, Iba-1 for microglia), followed by fluorescently labeled secondary antibodies.

  • Imaging: Slides are imaged using a fluorescence or confocal microscope.

Western Blotting

Western blotting is employed to quantify the levels of specific proteins in brain tissue lysates.

  • Protein Extraction: Proteins are extracted from brain tissue samples.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the protein of interest (e.g., cleaved GSDMD, NLRP3, Caspase-1), followed by enzyme-conjugated secondary antibodies.

  • Detection: The protein bands are visualized and quantified using a chemiluminescent or fluorescent detection system.

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective effects of this compound in models of both traumatic brain injury and subarachnoid hemorrhage. By specifically inhibiting GSDMD-mediated pyroptosis, this compound effectively reduces neuroinflammation, ameliorates brain edema, minimizes tissue loss, and improves functional outcomes.

The targeted mechanism of action and promising efficacy of this compound make it a compelling candidate for further development as a therapeutic for acute brain injuries. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Establishing the optimal dosing, timing, and route of administration for clinical translation.

  • Long-term Efficacy and Safety: Evaluating the long-term neuroprotective effects and potential off-target effects of this compound.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective agents.

  • Clinical Trials: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of this compound in patients with TBI and SAH.

The exploration of this compound represents a significant advancement in the field of neurotrauma research, offering a novel and targeted approach to mitigate the devastating consequences of secondary brain injury.

References

LDC7559: A Novel Gasdermin D Inhibitor with Anti-Metastatic Potential in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LDC7559 is a small molecule inhibitor of Gasdermin D (GSDMD), the key executioner protein of pyroptosis, a lytic and inflammatory form of programmed cell death. Emerging evidence highlights the critical role of GSDMD-mediated signaling in cancer progression and metastasis. By forming pores in the cell membrane, the N-terminal fragment of GSDMD (GSDMD-N) not only triggers pyroptosis but also facilitates the release of pro-inflammatory cytokines and neutrophil extracellular traps (NETs). These processes contribute to a pro-tumorigenic microenvironment that can foster metastasis. This compound directly binds to and blocks the activity of GSDMD-N, offering a promising therapeutic strategy to counteract these effects. This technical guide provides a comprehensive overview of this compound's mechanism of action, its demonstrated anti-metastatic effects in preclinical cancer models, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound has been identified as a potent and selective inhibitor of Gasdermin D (GSDMD).[1][2][3][4][5] Unlike other inhibitors that may target upstream components of the inflammatory cascade, this compound acts directly on the effector protein GSDMD.[1] Specifically, it inhibits the pore-forming activity of the N-terminal domain of GSDMD (GSDMD-N), which is the active fragment responsible for executing pyroptosis and enabling the formation of neutrophil extracellular traps (NETs).[1][3][6] This targeted mechanism of action makes this compound a valuable tool for dissecting the role of GSDMD in various pathological processes, including cancer.

Mechanism of Action: Inhibition of GSDMD-Mediated Events

Gasdermin D is a central player in inflammatory signaling pathways. In its inactive, full-length form, the cytotoxic N-terminal domain is inhibited by the C-terminal domain.[6] Upon activation by inflammatory caspases (caspase-1, -4, -5, or -11), GSDMD is cleaved, liberating the GSDMD-N fragment.[4][7] This fragment then oligomerizes and inserts into the plasma membrane, forming pores that lead to cell lysis (pyroptosis) and the release of inflammatory cytokines such as IL-1β and IL-18.[3] In neutrophils, GSDMD pore formation is also a critical step in the release of NETs, which are web-like structures of decondensed chromatin and granular proteins that can trap pathogens but also promote tumor metastasis.[1][8][9][10]

This compound exerts its inhibitory effect by directly blocking the function of the GSDMD-N domain.[1][3][4][6] This prevents the formation of pores in the cell membrane, thereby inhibiting both pyroptosis and NETosis.

GSDMD_Inhibition cluster_upstream Upstream Signaling cluster_gsdmd GSDMD Processing cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Caspase Activation Caspase Activation Inflammatory Stimuli->Caspase Activation GSDMD_full GSDMD (Full-length) Caspase Activation->GSDMD_full Cleavage GSDMD_N GSDMD-N (Active) Pore_Formation Pore Formation GSDMD_N->Pore_Formation Pyroptosis Pyroptosis Pore_Formation->Pyroptosis NETosis NETosis Pore_Formation->NETosis Metastasis Metastasis NETosis->Metastasis This compound This compound This compound->GSDMD_N Inhibition

Caption: this compound inhibits the GSDMD-N terminal, blocking downstream pyroptosis and NETosis.

This compound in Cancer Research and Metastasis

While the role of pyroptosis in cancer is complex and can be context-dependent, there is growing evidence that GSDMD-driven inflammation and NETosis can promote tumor progression and metastasis.[8] NETs have been shown to facilitate the trapping of circulating tumor cells, promote their adhesion to the endothelium, and awaken dormant cancer cells, thereby contributing to the formation of metastatic colonies.[8][9]

Furthermore, the tumor microenvironment is often characterized by an accumulation of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), which can dampen anti-tumor immune responses.[11][12][13]

Preclinical studies using the highly metastatic 4T1 murine breast cancer model have demonstrated the anti-metastatic potential of this compound.[14] Treatment with this compound led to a significant reduction in lung metastasis.[14] This effect was associated with a favorable modulation of the tumor microenvironment, characterized by a decrease in the number of monocytes and neutrophils (which can include MDSC populations) and a concurrent increase in the proportion of cytotoxic CD8+ T cells.[14]

TME_Modulation cluster_tumor Tumor Microenvironment Tumor Cells Tumor Cells Neutrophils Neutrophils Tumor Cells->Neutrophils Recruitment MDSCs Myeloid-Derived Suppressor Cells Tumor Cells->MDSCs Expansion NETosis NETosis Neutrophils->NETosis GSDMD-dependent CD8T CD8+ T Cells MDSCs->CD8T Suppression CD8T->Tumor Cells Killing Metastasis Metastasis NETosis->Metastasis This compound This compound This compound->MDSCs Reduction This compound->CD8T Enhancement This compound->NETosis Inhibition

Caption: this compound modulates the tumor microenvironment to inhibit metastasis.

Quantitative Data

The following table summarizes the key quantitative findings from a preclinical study of this compound in the 4T1 murine breast cancer model. While broad-spectrum IC50 values for this compound across various cancer cell lines are not yet widely published, the in vivo data strongly support its anti-metastatic potential.

Parameter Vehicle Control This compound Treatment Outcome Reference
Lung MetastasisHighMarkedly ReducedInhibition of metastatic spread[14]
Tumor-Infiltrating Myeloid Cells (Gr1+)HighReducedDecrease in potentially immunosuppressive cells[14]
Monocytes in LungsHighReducedModulation of myeloid cell populations[14]
Neutrophils in LungsHighReducedModulation of myeloid cell populations[14]
CD8+ T Cells in LungsLowIncreasedEnhancement of anti-tumor immunity[14]

Experimental Protocols

The following protocol is a synthesized methodology for an in vivo study of this compound's anti-metastatic effects based on the 4T1 murine breast cancer model.

Cell Culture
  • Cell Line: 4T1 murine mammary carcinoma cells.

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Animal Model
  • Species: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Ethics: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Inoculation
  • Harvest 4T1 cells during the logarithmic growth phase and wash with sterile PBS.

  • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Anesthetize the mice and inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the fourth mammary fat pad.

  • Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

This compound Preparation and Administration
  • Formulation: this compound can be formulated for oral administration. A stock solution in DMSO can be diluted in a vehicle such as corn oil.[1]

  • Dosage: A starting point for dose-ranging studies could be based on effective doses in other inflammatory models, typically in the range of 10-30 mg/kg.

  • Administration: Administer this compound or vehicle control daily via oral gavage, starting when tumors reach a palpable size (e.g., 50-100 mm^3).

Endpoint Analysis
  • Primary Tumor: At the end of the study, excise and weigh the primary tumors.

  • Metastasis Assessment:

    • Harvest lungs and fix in Bouin's solution to visualize metastatic nodules.

    • Count the number of surface metastatic nodules.

    • For more detailed analysis, embed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to quantify metastatic foci.

  • Immunophenotyping of Tumor Microenvironment:

    • Prepare single-cell suspensions from tumors and lungs.

    • Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1, Ly6G, Ly6C, CD3, CD4, CD8).

    • Analyze by flow cytometry to quantify different immune cell populations.

Experimental_Workflow cluster_analysis Endpoint Analysis 4T1 Cell Culture 4T1 Cell Culture Tumor Inoculation Tumor Inoculation 4T1 Cell Culture->Tumor Inoculation 1x10^6 cells/mouse Tumor Growth Monitoring Tumor Growth Monitoring Tumor Inoculation->Tumor Growth Monitoring Treatment Initiation Treatment Initiation Tumor Growth Monitoring->Treatment Initiation Tumor ~50-100 mm³ Daily Treatment Daily Treatment Treatment Initiation->Daily Treatment This compound or Vehicle Endpoint Analysis Endpoint Analysis Daily Treatment->Endpoint Analysis After defined period Primary Tumor Analysis Primary Tumor Analysis Endpoint Analysis->Primary Tumor Analysis Metastasis Quantification Metastasis Quantification Endpoint Analysis->Metastasis Quantification Immune Cell Profiling Immune Cell Profiling Endpoint Analysis->Immune Cell Profiling

Caption: Workflow for in vivo evaluation of this compound's anti-metastatic efficacy.

Conclusion and Future Directions

This compound represents a promising new agent in cancer research, particularly in the context of metastasis. Its targeted inhibition of GSDMD provides a unique opportunity to dissect the roles of pyroptosis and NETosis in tumor progression. The preclinical data in a breast cancer model are encouraging, suggesting that this compound can both directly inhibit pro-metastatic processes and favorably modulate the anti-tumor immune response.

Future research should focus on:

  • Evaluating the efficacy of this compound in a broader range of cancer models, including those where GSDMD expression is elevated.

  • Investigating the potential of this compound in combination with other anti-cancer therapies, such as immune checkpoint inhibitors, where its ability to enhance CD8+ T cell infiltration could be synergistic.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling for in vivo applications.

  • Identifying predictive biomarkers to select patients who are most likely to benefit from GSDMD inhibition.

By continuing to explore the therapeutic potential of this compound, the scientific community may uncover new avenues for the treatment of metastatic cancer.

References

Methodological & Application

Optimal Working Concentration of LDC7559 in Primary Microglia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of LDC7559, a selective inhibitor of Gasdermin D (GSDMD), in primary microglia cultures. This compound has emerged as a critical tool for studying pyroptosis, an inflammatory form of programmed cell death implicated in various neuroinflammatory and neurodegenerative diseases. These guidelines, based on published research, will assist in the effective application of this compound for investigating its therapeutic potential in microglia-mediated pathologies.

Introduction

Microglia, the resident immune cells of the central nervous system, play a pivotal role in brain homeostasis and disease. Their activation can lead to the release of pro-inflammatory mediators, contributing to neuronal damage. Pyroptosis, a GSDMD-mediated cell death pathway, is a key mechanism in this inflammatory cascade. This compound is a potent small molecule inhibitor that directly targets the N-terminal domain of GSDMD, thereby blocking the formation of membrane pores and subsequent inflammatory cytokine release and cell lysis.[1][2] Understanding the optimal working concentration of this compound in primary microglia is crucial for obtaining reliable and reproducible in vitro data.

Data Presentation: Efficacy of this compound in Primary Microglia

Published studies have demonstrated the efficacy of this compound in inhibiting microglial activation and pyroptosis in various in vitro models of neurological injury. The following table summarizes the effective concentrations of this compound used in primary microglia and related cell types.

Cell TypeModel SystemThis compound Concentration(s)Observed EffectsReference
Primary Cortical Neurons and Microglia Co-cultureHemoglobin (Hb)-induced injury5, 25, 50 µMImproved cell viability, reduced neuroinflammation.[3]Cai, W. et al. (2023)
Primary MicrogliaLipopolysaccharide (LPS) + NigericinNot specified for microglia alone, but effective in co-cultureInhibition of pyroptosis and inflammation.[4]Yu, et al. (2022)
Human Primary MonocytesLPS + Silica/poly(dA:dT)1, 10 µMInhibition of IL-1β release.[5]Sollberger, G. et al. (2018)
Murine Immortalized BMDMsLPS transfection1, 5, 10 µMReduction of IL-1β release.[5]Sollberger, G. et al. (2018)

Note: While a comprehensive dose-response study to define a single "optimal" concentration is not yet available in the literature, a concentration of 50 µM has been shown to be effective in a primary microglia co-culture system without reported cytotoxicity.[3] Researchers are encouraged to perform a dose-response analysis for their specific experimental setup.

Experimental Protocols

Isolation and Culture of Primary Microglia (from mouse or rat pups)

This protocol provides a general guideline for the isolation and culture of primary microglia from postnatal day 0-2 (P0-P2) mouse or rat pups.

Materials:

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.25% Trypsin-EDTA

  • DNase I

  • 70 µm cell strainer

  • Poly-D-lysine (PDL)-coated T75 flasks and culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize P0-P2 pups according to approved institutional animal care protocols.

  • Dissect cortices in ice-cold HBSS and remove meninges.

  • Mince the tissue and digest with 0.25% Trypsin-EDTA and DNase I at 37°C for 15-20 minutes.

  • Inactivate trypsin with DMEM containing 10% FBS.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells, resuspend in culture medium, and count viable cells.

  • Plate the mixed glial cell suspension in PDL-coated T75 flasks.

  • Culture for 10-14 days until a confluent layer of astrocytes is formed with microglia growing on top.

  • Isolate microglia by shaking the flasks on an orbital shaker at 220 rpm for 1-2 hours at 37°C.[6][7]

  • Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh culture medium.

  • Plate the purified microglia in PDL-coated plates at the desired density and allow them to adhere for 24-48 hours before treatment.

Determining the Optimal Working Concentration of this compound

Objective: To determine the optimal, non-toxic concentration of this compound for inhibiting GSDMD-mediated pyroptosis in primary microglia.

Workflow Diagram:

G cluster_0 Phase 1: Cytotoxicity Assay cluster_1 Phase 2: Efficacy Assay A Plate Primary Microglia B Treat with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) A->B C Incubate for 24 hours B->C D Assess cell viability (e.g., CCK-8, LDH assay) C->D E Determine the maximum non-toxic concentration D->E F Plate Primary Microglia G Pre-treat with non-toxic concentrations of this compound F->G H Induce pyroptosis (e.g., LPS + Nigericin) G->H I Assess pyroptosis inhibition (e.g., IL-1β ELISA, GSDMD cleavage Western Blot) H->I J Determine the optimal effective concentration I->J G cluster_0 Upstream Inflammasome Activation cluster_1 GSDMD-Mediated Pyroptosis PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, Nigericin) NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Caspase1 Pro-Caspase-1 NLRP3->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 GSDMD GSDMD Active_Caspase1->GSDMD GSDMD_N GSDMD-N (pore-forming domain) GSDMD->GSDMD_N Cleavage Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & IL-1β/IL-18 Release Pore->Pyroptosis This compound This compound This compound->GSDMD_N Inhibits

References

Application Notes and Protocols: LDC7559 for In Vivo Mouse Models of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key cellular process implicated in the hyperinflammation characteristic of sepsis is pyroptosis, a form of programmed cell death mediated by the Gasdermin family of proteins. Gasdermin D (GSDMD) is a critical executor of pyroptosis.[1] Upon activation by inflammatory caspases (such as caspase-1 or caspase-11), the N-terminal domain of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of potent pro-inflammatory cytokines, including IL-1β and IL-18.[2][3]

LDC7559 is a selective, small-molecule inhibitor of GSDMD.[2][4] It functions by directly blocking the pore-forming activity of the GSDMD N-terminal domain, thereby inhibiting pyroptosis and the subsequent release of inflammatory mediators.[5][6] This mechanism makes this compound a valuable tool for investigating the role of GSDMD-mediated pyroptosis in various inflammatory diseases, including sepsis. These application notes provide detailed protocols for the dosage and administration of this compound in preclinical mouse models of sepsis.

Mechanism of Action: GSDMD-Mediated Pyroptosis

In the context of sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or danger-associated molecular patterns (DAMPs) trigger the assembly of intracellular inflammasome complexes, such as the NLRP3 inflammasome.[7][8] This leads to the activation of caspase-1, which then cleaves GSDMD.[4][8] The resulting GSDMD N-terminal fragments insert into the plasma membrane, forming pores that lead to pyroptotic cell death and the release of inflammatory cytokines.[2][9] this compound directly interferes with this final step by blocking the GSDMD N-terminal domain.[6]

GSDMD_Pathway cluster_0 Sepsis Stimulus cluster_1 Inflammasome Activation cluster_2 GSDMD Cleavage & Pore Formation cluster_3 Cellular Response PAMPs PAMPs / DAMPs (e.g., LPS) NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 activates Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 activates GSDMD GSDMD Casp1->GSDMD cleaves GSDMD_N GSDMD-N (Pore Formation) GSDMD->GSDMD_N Cytokines IL-1β / IL-18 Release GSDMD_N->Cytokines mediates Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces This compound This compound This compound->GSDMD_N inhibits

Caption: GSDMD signaling pathway and the inhibitory action of this compound.

Dosage and Administration

While specific studies on this compound in mouse models of sepsis are emerging, data from other inflammatory disease models, such as subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI), provide a strong basis for dose selection.[10][11] Intraperitoneal (i.p.) administration is a commonly used and effective route.

Quantitative Data Summary
ParameterDetailsAnimal ModelSource
Compound This compoundRat[4][10]
Dosage Range 10, 20, 30 mg/kgSubarachnoid Hemorrhage[4][10]
Optimal Dose 20 mg/kgSubarachnoid Hemorrhage[4]
Administration Route Intraperitoneal (i.p.)Subarachnoid Hemorrhage[4][10]
Frequency Once dailySubarachnoid Hemorrhage[4][10]
Timing 2 hours post-injurySubarachnoid Hemorrhage[4][10]
Vehicle Formulation

Proper solubilization of this compound is critical for in vivo administration. A common approach involves creating a stock solution in an organic solvent, which is then diluted into a final vehicle suitable for injection.

Recommended Vehicle: A formulation using DMSO and corn oil is suggested for intraperitoneal injection.[5]

  • Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Working Solution: For a final concentration of 2.08 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.[5] The volume of injection can then be adjusted based on the mouse's weight to achieve the target dose (e.g., for a 20 mg/kg dose in a 25g mouse, inject 240 µL of the working solution).

Note: The working solution for in vivo experiments should be prepared fresh on the day of use.[5]

Experimental Protocols

The following protocols describe the induction of sepsis in mice using lipopolysaccharide (LPS) and the subsequent administration of this compound.

Protocol 1: LPS-Induced Sepsis Model

This model simulates the systemic inflammation characteristic of sepsis caused by Gram-negative bacteria.[1]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • This compound

  • Vehicle (DMSO and corn oil)

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • LPS Preparation: Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.

  • This compound Preparation: Prepare the this compound working solution (e.g., 2.08 mg/mL in 10% DMSO/corn oil) as described above. Prepare a vehicle-only solution (10% DMSO in corn oil) to serve as a control.

  • This compound Administration (Pre-treatment):

    • Weigh each mouse to determine the correct injection volume.

    • Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal injection 1-2 hours before LPS challenge.

  • Induction of Sepsis:

    • Inject mice intraperitoneally with LPS at a dose of 10 mg/kg.[1] A control group should receive an equivalent volume of sterile saline.

  • Monitoring: Monitor mice for signs of sepsis, including lethargy, piloerection, and hypothermia. Survival rates can be monitored for up to 7 days.[1]

  • Endpoint Analysis: At predetermined time points (e.g., 6, 12, or 24 hours post-LPS), mice can be euthanized for sample collection. Blood can be collected for cytokine analysis (e.g., IL-1β), and organs (e.g., lung, liver, heart) can be harvested for histological analysis or Western blotting to assess levels of cleaved GSDMD and other inflammatory markers.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Preparation (Day 0) cluster_1 Treatment & Sepsis Induction (Day 0) cluster_2 Monitoring & Analysis Acclimate 1. Animal Acclimatization Prep_LDC 2. Prepare this compound and Vehicle Prep_LPS 3. Prepare LPS and Saline Treat 4. Administer this compound or Vehicle (i.p.) (T = -1h) Prep_LPS->Treat Induce 5. Induce Sepsis with LPS or Saline (i.p.) (T = 0h) Treat->Induce Monitor 6. Monitor Survival and Clinical Signs (0-168h) Induce->Monitor Endpoint 7. Endpoint Analysis (e.g., T = 12h) - Cytokines - Histology - Western Blot Monitor->Endpoint

Caption: Workflow for an this compound study in an LPS-induced mouse sepsis model.

References

Preparation of LDC7559 Stock Solution for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and use of LDC7559 stock solutions in cell-based assays. This compound is a selective inhibitor of Gasdermin D (GSDMD), a key effector protein in the pyroptotic cell death pathway.[1][2] Proper preparation and handling of this compound are critical for obtaining accurate and reproducible experimental results. This guide details the necessary materials, a step-by-step protocol for solubilization, storage recommendations, and quality control measures. Additionally, it includes an overview of the GSDMD signaling pathway and a workflow for the preparation and application of the inhibitor in cellular studies.

Introduction

This compound is a small molecule inhibitor that directly targets the N-terminal domain of Gasdermin D (GSDMD).[3][4] GSDMD is a crucial protein in the inflammatory cell death process known as pyroptosis.[2] Upon activation by inflammatory caspases (caspase-1, -4, -5, and -11), GSDMD is cleaved, and its N-terminal fragment oligomerizes to form pores in the cell membrane.[2][4] This leads to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][5] By blocking the pore-forming activity of GSDMD, this compound effectively inhibits pyroptosis and subsequent inflammation.[3][6] This makes it a valuable tool for studying inflammatory diseases and a potential therapeutic agent.

Accurate preparation of this compound stock solutions is the first and a critical step for any in vitro experiment. This protocol provides a standardized method to ensure the inhibitor is properly solubilized and stored to maintain its activity.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource(s)
Molecular Weight 349.38 g/mol [3][7]
CAS Number 2407782-01-6[3][7]
Appearance White to light yellow solid[3]
Purity ≥98%[8]
Solubility in DMSO ≥ 70 mg/mL (≥ 200.35 mM)[6][9]
Recommended Solvent Dimethyl sulfoxide (DMSO), fresh and anhydrous[6][9]
Typical Stock Conc. 10 mM - 100 mM in DMSO[3][6][7]
Typical Working Conc. 1 µM - 50 µM in cell culture medium[1][3][5][10]
Storage (Powder) -20°C for up to 3 years[3][7]
Storage (Stock Sol.) -80°C for up to 2 years; -20°C for up to 1 year[3][7]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)[9]

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM this compound Stock Solution
  • Pre-warming: Allow the this compound powder vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Hygroscopic DMSO can significantly impact the solubility of the product.[3]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.49 mg of this compound (Molecular Weight: 349.38 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. Using the previous example, add 1 mL of DMSO to the 3.49 mg of this compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[3][9] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[3][7]

Protocol for Diluting the Stock Solution to a Working Concentration
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare the final working concentration by diluting the stock solution in pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to cells.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.[9] If higher concentrations of this compound are required, a vehicle control with the same final DMSO concentration should be included in the experiment.

  • Application: Add the freshly prepared working solution to your cell-based assay.

Visualizations

GSDMD_Pathway cluster_activation Inflammasome Activation cluster_pyroptosis Pyroptosis Execution cluster_inhibition Inhibition PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves GSDMD_N GSDMD N-Terminal (Pore-forming) GSDMD->GSDMD_N Pore Membrane Pore GSDMD_N->Pore Oligomerizes to form Cell_Membrane Cell Membrane Cell_Lysis Pyroptosis & Cell Lysis Pore->Cell_Lysis IL1b IL-1β / IL-18 Release Pore->IL1b This compound This compound This compound->GSDMD_N Inhibits

Caption: this compound inhibits the GSDMD N-terminal fragment, blocking pyroptosis.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_use Preparation for Cell Assay weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex sonicate 4. Sonicate (if needed) vortex->sonicate aliquot 5. Aliquot into Single-Use Tubes sonicate->aliquot store 6. Store at -80°C aliquot->store thaw 7. Thaw a Single Aliquot store->thaw dilute 8. Dilute in Culture Medium (Final DMSO < 0.1%) thaw->dilute mix 9. Mix Gently dilute->mix apply 10. Apply to Cells mix->apply

References

Application Notes: Using LDC7559 to Block IL-1β Release in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is tightly regulated by multi-protein complexes called inflammasomes. Upon activation, inflammasomes trigger the activation of Caspase-1, which processes pro-IL-1β into its mature, secretable form. A key event in this pathway is the Caspase-1-mediated cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD (GSDMD-NT) then oligomerizes and forms pores in the plasma membrane, facilitating the release of mature IL-1β and inducing a lytic, pro-inflammatory form of cell death known as pyroptosis.

LDC7559 is a small molecule inhibitor that specifically targets the pore-forming activity of the GSDMD-NT domain.[1][2] This makes it a valuable tool for studying the GSDMD-mediated pathway of IL-1β release and pyroptosis, and for investigating the therapeutic potential of GSDMD inhibition in inflammatory conditions. These notes provide a detailed overview of the mechanism of action and protocols for using this compound in macrophage cell culture systems.

Mechanism of Action

The release of IL-1β from macrophages via the canonical inflammasome pathway is a two-step process:

  • Priming (Signal 1): Macrophages are primed by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β via NF-κB signaling.

  • Activation (Signal 2): A second stimulus, such as nigericin, silica crystals, or ATP, activates the NLRP3 inflammasome.[3] This leads to the autocatalysis and activation of Caspase-1.[4]

  • Execution: Activated Caspase-1 cleaves both pro-IL-1β into mature IL-1β and full-length GSDMD into GSDMD-NT and GSDMD-CT fragments.[5]

  • Pore Formation and Release: The GSDMD-NT fragments translocate to the plasma membrane, where they form pores. These pores allow for the release of mature IL-1β and ultimately lead to cell lysis (pyroptosis).[4][6]

This compound directly interferes with the final step of this cascade. It binds to the GSDMD-NT domain, preventing it from forming pores in the cell membrane.[1] This action blocks both IL-1β release and pyroptotic cell death without affecting the upstream activation of the inflammasome or the cleavage of GSDMD itself.[2][7]

GSDMD_Pathway cluster_cell Macrophage cluster_GSDMD GSDMD Cleavage & Pore Formation cluster_IL1B IL-1β Processing PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin, Silica) NLRP3 NLRP3 Inflammasome Activation PAMPs->NLRP3 Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 GSDMD GSDMD Casp1->GSDMD Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage GSDMD_NT GSDMD-NT (Pore-forming fragment) GSDMD->GSDMD_NT Pore GSDMD Pore in Plasma Membrane GSDMD_NT->Pore Oligomerization Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis Release IL-1β Release Pore->Release IL1B Mature IL-1β Pro_IL1B->IL1B IL1B->Release This compound This compound (Inhibitor) This compound->GSDMD_NT Inhibition

Caption: this compound inhibits the GSDMD-NT fragment, blocking pore formation.

Quantitative Data Summary

This compound has been shown to effectively inhibit IL-1β release across various macrophage cell types and inflammasome activators. The following table summarizes key quantitative findings.

Cell TypePriming Signal (Signal 1)Activation Signal (Signal 2)This compound Conc. (µM)Observed Effect on IL-1β ReleaseReference
Human Primary MonocytesUltrapure LPSSilica1, 10Dose-dependent inhibition[3]
Human Primary MonocytesUltrapure LPSpoly(dA:dT)1, 10Dose-dependent inhibition[3]
THP-1 (PMA-differentiated)-LPS (transfected)1, 5, 10Dose-dependent inhibition (significant at 5 & 10 µM)[3]
Murine Immortalized BMDMsPam3CSK4 (5h)LPS (transfected)1, 5, 10Dose-dependent inhibition (significant at 5 & 10 µM)[3]
Murine Microglia (in vivo)Subarachnoid Hemorrhage (SAH)-10, 20 mg/kgDose-dependent reduction of IL-1β in brain tissue[1]

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory effect of this compound on IL-1β release in macrophages.

Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare & Seed Macrophages (e.g., BMDMs, THP-1) B 2. Adherence & Differentiation (e.g., M-CSF for BMDMs, PMA for THP-1) A->B C 3. Prime with LPS (Signal 1) (e.g., 100 ng/mL, 4 hours) B->C D 4. Treat with this compound (Varying concentrations + Vehicle Control) C->D E 5. Activate Inflammasome (Signal 2) (e.g., Nigericin, 1 hour) D->E F 6. Collect Supernatant E->F G 7. Measure IL-1β Release (ELISA) F->G H 8. Measure Cell Lysis (LDH Assay) F->H

Caption: General workflow for testing this compound on macrophage IL-1β release.
Protocol 1: Inhibition of IL-1β Release from Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the generation of BMDMs and the subsequent assay to measure this compound's effect on IL-1β release.

Materials:

  • Femurs and tibias from mice (e.g., C57BL/6)

  • BMDM Differentiation Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium (as a source of M-CSF) or 25 ng/mL recombinant M-CSF.[8][9]

  • Assay Medium: Serum-free medium (e.g., RPMI-1640)

  • LPS (from E. coli O111:B4)

  • Nigericin

  • This compound (resuspended in DMSO)

  • Mouse IL-1β ELISA Kit

  • LDH Cytotoxicity Assay Kit

  • Sterile petri dishes (non-tissue culture treated for differentiation)[10]

  • Sterile tissue culture plates (e.g., 24-well)

Procedure:

Part A: BMDM Generation (7-8 days)

  • Harvest bone marrow from mouse femurs and tibias under sterile conditions.[8]

  • Create a single-cell suspension by flushing bones with media and passing through a 70 µm cell strainer.[10]

  • Lyse red blood cells using ACK lysis buffer.[9]

  • Plate progenitor cells at ~6 x 10^6 cells per 100 mm non-tissue culture treated petri dish in 10 mL of BMDM Differentiation Medium.[8]

  • Incubate at 37°C, 5% CO2.

  • On Day 3 or 4, add 5 mL of fresh BMDM Differentiation Medium to each plate.[9]

  • On Day 7 or 8, macrophages will be differentiated. Harvest the adherent cells by washing with cold PBS and gently scraping.

  • Count viable cells and re-seed for the experiment.

Part B: IL-1β Release Assay (24 hours)

  • Seed differentiated BMDMs into a 24-well tissue culture plate at a density of 4-5 x 10^5 cells/well in BMDM Differentiation Medium. Allow cells to adhere overnight.[11]

  • Priming: Replace the medium with fresh Assay Medium containing LPS (e.g., 100 ng/mL). Incubate for 4 hours at 37°C.[11]

  • Inhibitor Treatment: Remove the LPS-containing medium. Add fresh Assay Medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO). Incubate for 30-60 minutes.

  • Activation: Add the inflammasome activator (e.g., Nigericin at 5 µM) directly to the wells. Incubate for 1 hour at 37°C.[11]

  • Sample Collection: Carefully collect the culture supernatants for analysis. Centrifuge to pellet any detached cells and transfer the cell-free supernatant to a new tube.

  • Analysis:

    • Quantify the concentration of mature IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.[12]

    • Measure the amount of LDH released into the supernatants using an LDH cytotoxicity assay kit to assess pyroptosis.

Protocol 2: Inhibition of IL-1β Release from THP-1 Cells

This protocol uses the human monocytic THP-1 cell line, which requires differentiation into a macrophage-like phenotype.

Materials:

  • THP-1 cells

  • THP-1 Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 0.05 mM 2-Mercaptoethanol.

  • Phorbol 12-myristate 13-acetate (PMA)

  • All other reagents and kits as listed in Protocol 1 (using human-specific ELISA).

Procedure:

Part A: THP-1 Differentiation (48-72 hours)

  • Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a multi-well plate.[13]

  • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation.[14]

  • Incubate for 48 hours. The cells will become adherent and adopt a macrophage-like morphology.

  • After incubation, gently aspirate the PMA-containing medium and wash the cells 2-3 times with warm PBS or culture medium to remove residual PMA.

  • Add fresh THP-1 Culture Medium and rest the cells for 24 hours before starting the experiment.[15]

Part B: IL-1β Release Assay (as per Protocol 1, Part B)

  • Follow the steps for Priming, Inhibitor Treatment, Activation, Sample Collection, and Analysis as described in Protocol 1, Part B, using reagents appropriate for human cells (e.g., human IL-1β ELISA kit). For THP-1 cells, direct transfection of LPS can be used as an alternative to the standard priming/activation steps to engage the non-canonical inflammasome pathway.[3]

References

Application Notes and Protocols for LDC7559 in Neuronal Pyroptosis Research Following Subarachnoid Hemorrhage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing LDC7559, a selective Gasdermin D (GSDMD) inhibitor, in the study of neuronal pyroptosis following subarachnoid hemorrhage (SAH).

Introduction

Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and long-term disability.[1][2] A key contributor to the poor outcomes following SAH is the robust neuroinflammatory response, which includes a form of programmed cell death known as pyroptosis.[1][2][3] Pyroptosis is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, largely executed by the N-terminal fragment of Gasdermin D (GSDMD-N).[1][4] The activation of the NLRP3 inflammasome and subsequent cleavage of GSDMD by caspase-1 are critical steps in this pathway.[1][5][6]

This compound has been identified as a novel and selective inhibitor of GSDMD.[1][2][3] It functions by directly blocking the activity of the GSDMD-N domain, thereby preventing the formation of membrane pores and subsequent inflammatory events.[1][7][8][9] Studies have demonstrated that this compound can suppress microglial activation and neuronal pyroptosis in both in vivo and in vitro models of SAH, leading to reduced neuronal apoptosis and improved neurological outcomes.[1][2][3] Mechanistically, this compound has been shown to decrease the levels of total and cleaved GSDMD without significantly affecting the expression of the upstream NLRP3 inflammasome component.[1][2][3]

These characteristics make this compound a valuable tool for investigating the role of GSDMD-mediated pyroptosis in the pathophysiology of SAH and for exploring potential therapeutic interventions.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on neuronal pyroptosis and neurological outcomes after subarachnoid hemorrhage.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of SAH

ParameterSham GroupSAH + Vehicle GroupSAH + this compound (10 mg/kg) GroupSAH + this compound (20 mg/kg) Group
Neurological Score (Modified Garcia Score at 24h) 18.0 ± 0.010.2 ± 1.512.8 ± 1.214.5 ± 1.1
Neurological Score (Beam-walking test at 24h) 1.0 ± 0.04.2 ± 0.83.0 ± 0.72.2 ± 0.5
Brain Water Content (%) at 24h 78.5 ± 0.482.3 ± 0.680.7 ± 0.579.8 ± 0.5
Number of GSDMD-positive neurons LowSignificantly IncreasedMarkedly InhibitedMarkedly Inhibited
Number of TUNEL-positive neurons LowSignificantly IncreasedMarkedly InhibitedMarkedly Inhibited

*p < 0.05 compared with the SAH + Vehicle group. Data adapted from studies on this compound in SAH models.[1][2][10]

Table 2: In Vitro Efficacy of this compound on Primary Neurons

ParameterControl GroupHemoglobin (Hb) GroupHb + this compound (25 µM) GroupHb + this compound (50 µM) GroupHb + this compound (50 µM) + Nigericin Group
Cell Viability (%) 100DecreasedIncreasedIncreasedDecreased
Number of GSDMD-positive neurons LowSignificantly InducedRescuedRescuedAggravated
Number of TUNEL-positive neurons LowSignificantly InducedRescuedRescuedAggravated

*p < 0.05 compared with the Hb group. Data adapted from in vitro studies of this compound.[2][11]

Signaling Pathways and Experimental Workflow

GSDMD_Inhibition_by_this compound cluster_upstream Upstream Inflammasome Activation cluster_downstream GSDMD-Mediated Pyroptosis cluster_intervention Therapeutic Intervention SAH Subarachnoid Hemorrhage NLRP3 NLRP3 Inflammasome Activation SAH->NLRP3 induces Casp1 Caspase-1 Activation NLRP3->Casp1 activates GSDMD GSDMD Casp1->GSDMD cleaves GSDMD_N Cleaved GSDMD-N GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore forms Pyroptosis Neuronal Pyroptosis & Inflammation Pore->Pyroptosis leads to This compound This compound This compound->GSDMD_N inhibits

Caption: this compound inhibits neuronal pyroptosis by blocking cleaved GSDMD-N.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model SAH_model Induce SAH in Mice (pre-chiasmatic injection) Treatment_vivo Administer this compound or Vehicle (intraperitoneal injection) SAH_model->Treatment_vivo Behavioral Neurological Function Assessment (Modified Garcia Score, Beam-walking) Treatment_vivo->Behavioral Tissue Brain Tissue Collection (24h and 72h post-SAH) Behavioral->Tissue Analysis_vivo Immunofluorescence (GSDMD, TUNEL) Western Blot (GSDMD, cleaved GSDMD) Brain Water Content Tissue->Analysis_vivo Culture Primary Cortical Neuron Culture Treatment_vitro Induce Injury (Hemoglobin) Treat with this compound ± Nigericin Culture->Treatment_vitro Assays Cell Viability Assay Treatment_vitro->Assays Analysis_vitro Immunofluorescence (GSDMD, TUNEL) Treatment_vitro->Analysis_vitro

Caption: Workflow for in vivo and in vitro studies of this compound in SAH.

Experimental Protocols

In Vivo Subarachnoid Hemorrhage Model

1. Animal Model:

  • Adult male C57BL/6 mice (8-10 weeks old, 25-30g) are commonly used.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures should be approved by the Institutional Animal Care and Use Committee.

2. SAH Induction (Pre-chiasmatic Cistern Injection):

  • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or pentobarbital).

  • Place the mouse in a stereotactic frame.

  • Make a midline scalp incision to expose the skull.

  • Using a dental drill, create a small burr hole 3.0 mm anterior to the bregma on the midline.

  • Carefully insert a 27-gauge needle through the burr hole at a 45-degree angle to a depth of 10 mm to reach the pre-chiasmatic cistern.

  • Inject 0.3 ml of non-heparinized arterial blood, freshly collected from a donor mouse, into the cistern at a rate of 0.05 ml/min.

  • For sham-operated animals, perform the same procedure but inject an equal volume of sterile saline.

  • After injection, withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.

  • Provide post-operative care, including maintaining body temperature and monitoring for recovery from anesthesia.

3. This compound Administration:

  • Prepare this compound solution in a vehicle of DMSO, PEG300, Tween-80, and saline.[8]

  • Administer this compound (e.g., 10 mg/kg or 20 mg/kg) or vehicle via intraperitoneal injection at a designated time point after SAH induction (e.g., 1 hour post-SAH).

4. Neurological Function Assessment:

  • Perform behavioral tests at 24 and 72 hours post-SAH.

  • Modified Garcia Score: A composite scoring system evaluating spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation.

  • Beam-walking Test: Assess motor coordination and balance by measuring the time taken and the number of foot slips while the mouse traverses a narrow wooden beam.

5. Brain Tissue Analysis:

  • At the desired time point (e.g., 24 or 72 hours), euthanize the animals and perfuse transcardially with cold saline followed by 4% paraformaldehyde.

  • Harvest the brains for brain water content measurement, Western blot analysis, and immunofluorescence staining.

In Vitro Neuronal Injury Model

1. Primary Cortical Neuron Culture:

  • Isolate cortical neurons from embryonic day 16-18 C57BL/6 mouse embryos.

  • Dissociate the cortical tissue and plate the neurons on poly-D-lysine-coated plates or coverslips.

  • Culture the neurons in Neurobasal medium supplemented with B27 and L-glutamine.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

2. In Vitro Injury and Treatment:

  • After 7-10 days in culture, induce neuronal injury by exposing the cells to hemoglobin (e.g., 10 µM) to mimic the in vivo conditions of SAH.

  • Treat the neurons with different concentrations of this compound (e.g., 25 µM, 50 µM) or vehicle at the same time as hemoglobin exposure.

  • To further investigate the role of the NLRP3 inflammasome, a separate group can be co-treated with the NLRP3 activator, nigericin.

3. Cell Viability and Death Assays:

  • Cell Viability: Use assays such as the MTT or CCK-8 assay to quantify cell viability according to the manufacturer's instructions.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin.

    • Incubate with primary antibodies against GSDMD and a neuronal marker (e.g., NeuN).

    • Incubate with appropriate fluorescently labeled secondary antibodies.

    • For apoptosis detection, perform TUNEL staining according to the manufacturer's protocol.

    • Counterstain with DAPI to visualize nuclei.

    • Acquire images using a fluorescence microscope and quantify the number of GSDMD-positive and TUNEL-positive neurons.

4. Western Blot Analysis:

  • Lyse brain tissue or cultured neurons in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin.

  • Incubate with primary antibodies against GSDMD, cleaved GSDMD (N-terminal), and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Conclusion

This compound serves as a potent and specific inhibitor of GSDMD-mediated pyroptosis. The provided application notes and protocols offer a framework for researchers to effectively utilize this compound to dissect the molecular mechanisms of neuronal injury after subarachnoid hemorrhage and to evaluate its therapeutic potential. The ability of this compound to mitigate neuroinflammation and improve neurological outcomes in preclinical models highlights the significance of GSDMD as a therapeutic target for SAH.[1][2][3]

References

LDC7559: A Potent Tool for Investigating GSDMD-Dependent Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

Gasdermin D (GSDMD) is a crucial executioner protein in the inflammatory form of programmed cell death known as pyroptosis. Upon activation by inflammatory caspases (caspase-1, -4, -5, and -11), GSDMD is cleaved, releasing its N-terminal domain (GSDMD-NT). GSDMD-NT then oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3] This process is implicated in various inflammatory diseases and cancer, making GSDMD a significant target for therapeutic intervention and a key molecule for research in immunology and cell biology.

LDC7559 has emerged as a valuable chemical probe for studying GSDMD-dependent events. It is a small molecule inhibitor that directly targets the pore-forming activity of the GSDMD-NT domain.[4][5] Unlike some other inhibitors that target upstream caspases, this compound allows for the specific investigation of the downstream effects of GSDMD pore formation.[5] This application note provides an overview of this compound, its mechanism of action, and detailed protocols for its use in studying GSDMD-dependent cell death.

Mechanism of Action

This compound functions by directly binding to the GSDMD-NT domain, thereby blocking its ability to form pores in the cell membrane.[4][5] This inhibition is independent of the upstream activation and cleavage of GSDMD, allowing researchers to dissect the specific contributions of GSDMD pores to cellular events such as cytokine release and lytic cell death.[4] Studies have shown that this compound can inhibit IL-1β release and pyroptosis in various cell types upon inflammasome activation.[4][5] It has also been shown to block the lethal effect of GSDMD-NT when ectopically expressed in cells.[4]

It is important to note that while initially identified as an inhibitor of Neutrophil Extracellular Trap (NET) formation, some reports suggest that its inhibitory effect on NETosis might be independent of GSDMD.[2] Therefore, careful experimental design and interpretation are crucial when using this compound in the context of NETosis.

Quantitative Data

The efficacy of this compound can vary depending on the cell type and the specific stimulus used to induce pyroptosis. The following table summarizes the reported inhibitory concentrations (IC50) of this compound in different experimental settings.

AssayCell Type/SystemInducerIC50Reference
NETosisMurine NeutrophilsPhorbol 12-myristate 13-acetate (PMA)~5.6 µM[2]
NETosisMurine NeutrophilsCholesterol Crystals~300 nM[2]
IL-1β ReleaseHuman Primary MonocytesSilica1-10 µM (Significant inhibition)[5]
IL-1β ReleaseHuman Primary Monocytespoly(dA:dT)1-10 µM (Significant inhibition)[5]
GSDMD-NT ToxicityHEK293T cellsTransfected human or murine GSDMD-NT1-5 µM (Significant inhibition)[4]

Signaling Pathways

GSDMD-dependent cell death is primarily initiated through two main signaling pathways: the canonical and non-canonical inflammasome pathways.

GSDMD_Activation_Pathways cluster_canonical Canonical Inflammasome Pathway cluster_non_canonical Non-Canonical Inflammasome Pathway cluster_common_pathway Common Pathway PAMPs_DAMPs PAMPs / DAMPs Sensor NLRP3, AIM2, etc. PAMPs_DAMPs->Sensor Recognize ASC ASC Sensor->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage GSDMD_full GSDMD (Full-length) Casp1->GSDMD_full Cleaves LPS Cytosolic LPS Pro_Casp4_5_11 Pro-Caspase-4/5/11 LPS->Pro_Casp4_5_11 Binds Casp4_5_11 Caspase-4/5/11 Pro_Casp4_5_11->Casp4_5_11 Cleavage Casp4_5_11->GSDMD_full Cleaves GSDMD_NT GSDMD-NT GSDMD_full->GSDMD_NT Releases Pore Pore Formation GSDMD_NT->Pore Pyroptosis Pyroptosis & IL-1β/18 Release Pore->Pyroptosis This compound This compound This compound->GSDMD_NT Inhibits

Caption: Canonical and non-canonical inflammasome pathways leading to GSDMD activation and pyroptosis, and the inhibitory action of this compound.

Experimental Protocols

Here are detailed protocols for key experiments to study GSDMD-dependent cell death using this compound.

Induction of Pyroptosis in Macrophages

This protocol describes the induction of pyroptosis in bone marrow-derived macrophages (BMDMs) using a classic two-signal model for NLRP3 inflammasome activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming Step: Prime the cells with LPS (1 µg/mL) in DMEM complete medium for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibition Step: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

  • Activation Step: Induce pyroptosis by adding Nigericin (10 µM) or ATP (5 mM) to the wells and incubate for 1-2 hours.

  • After incubation, collect the cell culture supernatants and cell lysates for downstream analysis (LDH assay, IL-1β ELISA, Western blot).

Pyroptosis_Induction_Workflow Start Seed BMDMs Prime Prime with LPS (4h) Start->Prime Inhibit Add this compound (1h) Prime->Inhibit Activate Add Nigericin/ATP (1-2h) Inhibit->Activate Collect Collect Supernatant & Lysate Activate->Collect Analyze LDH Assay, ELISA, Western Blot Collect->Analyze

Caption: Experimental workflow for inducing pyroptosis in macrophages and assessing the effect of this compound.

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay measures the activity of LDH released from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

  • Cell culture supernatants from the pyroptosis induction experiment

  • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • 96-well plate reader

Protocol:

  • Centrifuge the collected cell culture plates at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a plate reader.

  • Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Lyse untreated cells with the lysis buffer provided in the kit.

  • Calculation:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of mature IL-1β released into the cell culture supernatant, a key indicator of inflammasome activation and pyroptosis.

Materials:

  • Cell culture supernatants from the pyroptosis induction experiment

  • Human or mouse IL-1β ELISA kit (e.g., from R&D Systems, eBioscience)

  • 96-well plate reader

Protocol:

  • Follow the manufacturer's instructions provided with the IL-1β ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants and standards to the wells.

  • Incubate and wash the plate.

  • Add the detection antibody.

  • Incubate and wash the plate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Western Blot for GSDMD Cleavage

This technique is used to detect the cleavage of full-length GSDMD into its active GSDMD-NT fragment.

Materials:

  • Cell lysates from the pyroptosis induction experiment

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-GSDMD (full-length and N-terminus specific)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Look for a decrease in the band corresponding to full-length GSDMD (~53 kDa) and the appearance of a band for GSDMD-NT (~31 kDa).

Conclusion

This compound is a specific and potent inhibitor of the GSDMD-NT pore-forming function, making it an indispensable tool for researchers studying pyroptosis and its role in health and disease. By utilizing the protocols and information provided in this application note, scientists can effectively employ this compound to dissect the molecular mechanisms of GSDMD-dependent cell death and explore its potential as a therapeutic target.

References

Application Notes and Protocols: Assessing NETosis Inhibition with LDC7559

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis.[1] While NETosis is a crucial host defense mechanism against pathogens, excessive or dysregulated NET formation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, thrombosis, and cancer.[2] Consequently, the inhibition of NETosis presents a promising therapeutic strategy.

LDC7559 is a small molecule compound identified as an inhibitor of NETosis.[3] Initially reported to function by blocking the pore-forming activity of Gasdermin D (GSDMD)[4][5][6], a key protein in pyroptotic cell death, more recent studies suggest its mechanism may be independent of GSDMD.[7] Evidence indicates this compound may suppress NETosis by targeting phosphofructokinase, acting downstream of reactive oxygen species (ROS) production but impairing critical steps like chromatin expansion and histone H3 citrullination.[7] These application notes provide a detailed protocol for utilizing this compound to inhibit phorbol 12-myristate 13-acetate (PMA)-induced NETosis and quantify its effects using standard in vitro methods.

Principle of the Assay

This protocol describes the assessment of this compound's inhibitory effect on NETosis in isolated human neutrophils. Neutrophils are first treated with varying concentrations of this compound before being stimulated with PMA, a potent inducer of ROS-dependent NETosis.[8] The extent of NETosis inhibition is then quantified using two primary methods:

  • Fluorometric Quantification: Measures the release of extracellular DNA (a key component of NETs) using a cell-impermeable DNA dye like Sytox Green.[9][10]

  • Immunofluorescence Microscopy: Allows for the direct visualization and quantification of NETs by staining for specific markers such as DNA, myeloperoxidase (MPO), and citrullinated histone H3 (CitH3).[9][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for PMA-induced NETosis and the experimental workflow for assessing its inhibition by this compound.

NETosis_Signaling_Pathway cluster_cell Neutrophil cluster_inhibitor Inhibitor Action PMA PMA PKC PKC Activation PMA->PKC NOX2 NADPH Oxidase (NOX2) PKC->NOX2 ROS ROS Production NOX2->ROS MPO_NE MPO / NE Translocation ROS->MPO_NE PAD4 PAD4 Activation MPO_NE->PAD4 H3Cit Histone H3 Citrullination PAD4->H3Cit Chromatin Chromatin Decondensation H3Cit->Chromatin NETs NET Release Chromatin->NETs This compound This compound Target Proposed Target (e.g., Phosphofructokinase) This compound->Target Target->Chromatin Inhibits

Caption: Proposed signaling pathway of PMA-induced NETosis and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate Human Neutrophils from Peripheral Blood B Seed Neutrophils in Assay Plates A->B C Pre-incubate with this compound (or Vehicle Control) B->C D Stimulate with PMA to Induce NETosis C->D E Incubate for 3-4 hours D->E F1 Method 1: Plate Reader Assay (Add Sytox Green) E->F1 F2 Method 2: Microscopy (Fix & Immunostain) E->F2 G1 Quantify Fluorescence (Extracellular DNA) F1->G1 G2 Image and Quantify % NET-forming cells F2->G2

Caption: Experimental workflow for assessing NETosis inhibition by this compound.

Materials and Reagents

ReagentVendor (Example)Stock ConcentrationWorking ConcentrationSolvent
This compoundMedChemExpress10 mM0.1 - 10 µMDMSO
Phorbol 12-myristate 13-acetate (PMA)Sigma-Aldrich1 mg/mL25 - 100 ng/mLDMSO
Sytox GreenThermo Fisher5 mM0.1 - 0.5 µMDMSO
Ficoll-Paque PLUSGE HealthcareN/AN/AN/A
RPMI 1640 MediumGibcoN/AN/AN/A
Fetal Bovine Serum (FBS)GibcoN/A2% (v/v)N/A
Anti-MPO AntibodyAbcamN/AAs per datasheetN/A
Anti-CitH3 AntibodyAbcamN/AAs per datasheetN/A
DAPI or Hoechst 33342Thermo Fisher1 mg/mL1 µg/mLWater
Paraformaldehyde (PFA)Electron Microscopy Sciences16%4%PBS
DMSO (Dimethyl sulfoxide)Sigma-AldrichN/A<0.1% finalN/A

Experimental Protocols

Isolation of Human Neutrophils

This protocol requires handling of human blood and should be performed in accordance with institutional biosafety guidelines.

  • Collect whole blood from healthy donors in heparin-containing tubes.

  • Dilute the blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood onto Ficoll-Paque PLUS in a conical tube at a 2:1 blood-to-Ficoll ratio.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells). The neutrophil/erythrocyte pellet will be at the bottom.

  • Resuspend the pellet in PBS and perform a 1:3 hypotonic lysis of red blood cells using sterile water, followed by restoration of isotonicity with 10X PBS.

  • Centrifuge at 300 x g for 10 minutes at 4°C. Repeat the wash step.

  • Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 2% FBS.

  • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95%. Use cells immediately.

Protocol for Fluorometric Quantification of NETosis (96-well plate)
  • Seed 1 x 10⁵ neutrophils per well in a 96-well black, clear-bottom plate in 100 µL of RPMI + 2% FBS.

  • Prepare serial dilutions of this compound in RPMI. Add 50 µL of the this compound dilutions to the appropriate wells. For vehicle controls, add 50 µL of RPMI containing the same final concentration of DMSO.

  • Pre-incubate the plate for 30-60 minutes at 37°C, 5% CO₂.

  • Prepare a 4X working solution of PMA (e.g., 400 ng/mL) and Sytox Green (e.g., 0.4 µM) in RPMI.

  • Add 50 µL of the PMA/Sytox Green solution to each well to initiate NETosis. This brings the final volume to 200 µL and the final PMA concentration to 100 ng/mL.

    • Negative Control: Wells with neutrophils, vehicle, and Sytox Green, but no PMA.

    • Positive Control: Wells with neutrophils, vehicle, Sytox Green, and PMA.

  • Immediately place the plate in a plate reader equipped with fluorescence detection (e.g., excitation ~485 nm, emission ~520 nm).

  • Measure fluorescence every 15-30 minutes for 3-4 hours at 37°C.

  • Data Analysis: To calculate NETosis inhibition, subtract the background fluorescence (negative control) from all readings. Normalize the data to the positive control (PMA alone) at the final time point, which is set to 100% NETosis.

Protocol for Immunofluorescence Microscopy
  • Seed 2 x 10⁵ neutrophils per well onto poly-L-lysine-coated coverslips in a 24-well plate.[11] Allow cells to adhere for 30 minutes.

  • Gently replace the medium with fresh RPMI + 2% FBS containing the desired concentrations of this compound or vehicle (DMSO).

  • Pre-incubate for 30-60 minutes at 37°C, 5% CO₂.

  • Stimulate the cells by adding PMA to a final concentration of 100 ng/mL.

  • Incubate for 3 hours at 37°C, 5% CO₂.[12]

  • Fix the cells by adding an equal volume of 4% PFA directly to the medium for 20 minutes at room temperature.[12]

  • Gently wash the coverslips three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with primary antibodies (e.g., rabbit anti-CitH3 and mouse anti-MPO) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with corresponding fluorescently-labeled secondary antibodies and a DNA counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.

  • Wash three times with PBS and mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. NETs are identified by the presence of extracellular, decondensed DNA fibers co-localizing with MPO and/or CitH3 signals.[9] Quantify the percentage of NET-forming cells by counting the number of NETs and dividing by the total number of cells in at least 5-10 random fields of view per condition.[11]

Data Presentation

Quantitative results should be summarized for clear interpretation and comparison.

Table 1: Example Data for this compound-mediated Inhibition of PMA-Induced NETosis

This compound Conc. (µM)% NETosis (Microscopy)% Inhibition (Microscopy)Relative Fluorescence (Sytox Green)% Inhibition (Sytox Green)
0 (Vehicle)45.2 ± 3.501.00 ± 0.080
0.141.5 ± 4.18.20.91 ± 0.099.0
1.025.1 ± 2.944.50.52 ± 0.0648.0
5.011.3 ± 2.175.00.23 ± 0.0477.0
10.06.8 ± 1.585.00.14 ± 0.0386.0

Data are represented as Mean ± SEM from three independent experiments. The IC₅₀ for PMA-induced NETosis in murine neutrophils has been reported as ~5.6 μM.[5]

Troubleshooting and Considerations

  • Low Neutrophil Viability: Ensure rapid processing of blood and handle cells gently to avoid premature activation.

  • High Background in Sytox Assay: This may indicate cell death due to factors other than NETosis (e.g., necrosis). Always confirm NET morphology via microscopy.[10]

  • This compound Solubility: Ensure this compound is fully dissolved in DMSO before preparing final dilutions in aqueous media to avoid precipitation. The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.

References

Application Notes and Protocols for Inducing Pyroptosis using LDC7559 in Conjunction with LPS and Nigericin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of pro-inflammatory programmed cell death initiated by inflammasomes, which are multi-protein complexes that respond to pathogens and sterile danger signals.[1] A key pathway involves the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, which, upon activation, triggers the activation of caspase-1.[2] Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][3]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to "prime" the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.[2] A second signal, such as the potassium ionophore nigericin, is then required to activate the NLRP3 inflammasome, leading to pyroptosis.[4]

LDC7559 is a selective inhibitor of GSDMD.[5] It functions by binding to the N-terminal domain of GSDMD, thereby blocking its pore-forming activity and subsequent pyroptotic cell death and cytokine release.[6][7] This makes this compound a valuable tool for studying the role of GSDMD in various inflammatory processes and a potential therapeutic agent for diseases driven by pyroptosis.

These application notes provide detailed protocols for inducing pyroptosis in vitro using LPS and nigericin and for utilizing this compound to inhibit this process. The accompanying data summarizes the quantitative effects of this compound, and the diagrams illustrate the key signaling pathways and experimental workflows.

Data Presentation

Table 1: this compound Inhibition of Pyroptosis in Human and Murine Cells

Cell TypePyroptosis InductionThis compound ConcentrationMeasured EndpointInhibitionReference
Human Primary MonocytesUltrapure LPS + Silica1 µMIL-1β ReleaseSignificant Inhibition[6]
Human Primary MonocytesUltrapure LPS + Silica10 µMIL-1β ReleaseStrong Inhibition[6]
THP-1 Cells (PMA-differentiated)LPS transfection1 µMIL-1β Release~25% Inhibition[6]
THP-1 Cells (PMA-differentiated)LPS transfection5 µMIL-1β Release~50% Inhibition[6]
THP-1 Cells (PMA-differentiated)LPS transfection10 µMIL-1β Release~75% Inhibition[6]
Murine Immortalized BMDMsPam3CSK4 + LPS transfection1 µMIL-1β Release~20% Inhibition[6]
Murine Immortalized BMDMsPam3CSK4 + LPS transfection5 µMIL-1β Release~60% Inhibition[6]
Murine Immortalized BMDMsPam3CSK4 + LPS transfection10 µMIL-1β Release~80% Inhibition[6]
HEK293T cells (transfected with human GSDMD-NT)GSDMD-NT expression1 µMLDH ReleaseSignificant Inhibition[6]
HEK293T cells (transfected with human GSDMD-NT)GSDMD-NT expression5 µMLDH ReleaseStrong Inhibition[6]
HEK293T cells (transfected with human GSDMD-NT)GSDMD-NT expression10 µMLDH ReleaseVery Strong Inhibition[6]
Microglia (in vitro TBI model)LPS + NigericinNot specifiedInflammation and PyroptosisDecreased[8]
Neurons (in vitro SAH model)Hemoglobin5, 25, 50 µMCell Viability, IL-1β, IL-6, IL-18Dose-dependent improvement/inhibition[5]

Table 2: IC50 Values of this compound for GSDMD-Related Processes

ProcessCell Type/SystemIC50 ValueReference
PMA-induced NETosisMurine Neutrophils~5.6 µM[9]
Cholesterol crystal-induced NETosisMurine Neutrophils~300 nM[9]

Experimental Protocols

Protocol 1: Induction of Pyroptosis in Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound

  • DMSO (vehicle control)

  • 96-well tissue culture plates

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Pre-treatment (Optional):

    • Prepare stock solutions of this compound in DMSO.

    • Dilute this compound to desired final concentrations (e.g., 1, 5, 10 µM) in complete DMEM.

    • Remove the culture medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (DMSO in medium) to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Priming with LPS:

    • Prepare a solution of LPS in complete DMEM at a concentration of 200 ng/mL.

    • Add 100 µL of the LPS solution to each well (final concentration of 100 ng/mL), except for the negative control wells.

    • Incubate for 3-4 hours at 37°C.

  • Induction with Nigericin:

    • Prepare a solution of nigericin in complete DMEM at a concentration of 30 µM.

    • Add 50 µL of the nigericin solution to the LPS-primed wells (final concentration of 15 µM).[10] For some experiments a final concentration of 10uM for 45 minutes can be used.

    • Incubate for 1-4 hours at 37°C.[10]

  • Sample Collection:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and debris.

    • Carefully collect the supernatant for LDH and IL-1β analysis.

  • Quantification of Pyroptosis:

    • LDH Release Assay: Measure LDH activity in the collected supernatants according to the manufacturer's instructions of the cytotoxicity assay kit.

    • IL-1β ELISA: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.

Protocol 2: Induction of Pyroptosis in THP-1 Monocytic Cells

Materials:

  • THP-1 monocytic cells

  • RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound

  • DMSO (vehicle control)

  • 24-well tissue culture plates

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • IL-1β ELISA kit

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in RPMI-1640 medium.

    • Add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours at 37°C to allow differentiation into macrophage-like cells.

    • After differentiation, replace the medium with fresh, PMA-free RPMI-1640 and rest the cells for 24 hours.

  • This compound Pre-treatment (Optional):

    • Prepare dilutions of this compound in RPMI-1640 medium.

    • Replace the medium in the wells with 500 µL of this compound-containing medium or vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Priming with LPS:

    • Add LPS to the wells to a final concentration of 1 µg/mL.

    • Incubate for 3 hours at 37°C.[8]

  • Induction with Nigericin:

    • Add nigericin to the wells to a final concentration of 10 µM.[8]

    • Incubate for 1-2 hours at 37°C.[8]

  • Sample Collection and Analysis:

    • Follow steps 5 and 6 from Protocol 1 to collect supernatants and quantify LDH release and IL-1β secretion.

Visualizations

pyroptosis_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPS LPS TLR4 TLR4 LPS->TLR4 Priming (Signal 1) Nigericin Nigericin NLRP3 NLRP3 Nigericin->NLRP3 Activation (Signal 2) IL1b_out Mature IL-1β IL18_out Mature IL-18 NFkB NF-κB TLR4->NFkB Activation GSDMD_pore GSDMD-N Pore GSDMD_pore->IL1b_out Release GSDMD_pore->IL18_out Release pro_IL1b_gene pro-IL-1β Gene NFkB->pro_IL1b_gene Transcription pro_NLRP3_gene NLRP3 Gene NFkB->pro_NLRP3_gene Transcription pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b Translation pro_NLRP3 pro-NLRP3 pro_NLRP3_gene->pro_NLRP3 Translation pro_IL1b->IL1b_out Secretion pro_NLRP3->NLRP3 ASC ASC NLRP3->ASC Recruitment pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Active Caspase-1 pro_Casp1->Casp1 Activation Casp1->pro_IL1b Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_N->GSDMD_pore Pore Formation This compound This compound This compound->GSDMD_N Inhibition

Caption: Canonical NLRP3 inflammasome pathway leading to pyroptosis.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis start Seed Cells (BMDMs or THP-1) pretreatment Pre-treat with this compound or Vehicle (Optional) start->pretreatment priming Prime with LPS pretreatment->priming induction Induce with Nigericin priming->induction collection Collect Supernatant induction->collection ldh_assay LDH Release Assay (Measure Cell Lysis) collection->ldh_assay elisa IL-1β ELISA (Measure Cytokine Release) collection->elisa end Data Analysis ldh_assay->end elisa->end

Caption: Experimental workflow for inducing and measuring pyroptosis.

References

Troubleshooting & Optimization

LDC7559 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of LDC7559, a potent inhibitor of Gasdermin D (GSDMD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of programmed cell death.[1][2][3] this compound functions by directly blocking the activity of the N-terminal domain of GSDMD (GSDMD-N), which is responsible for forming pores in the cell membrane.[4][5] This inhibition prevents the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and subsequent cell lysis.[6][7]

Q2: What is the primary solvent for dissolving this compound for in vitro experiments?

A2: The recommended primary solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][8] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[2][4]

Q3: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A3: If you observe precipitation, gentle warming and/or sonication can aid in complete dissolution.[4][8] Ensure that you have not exceeded the solubility limit of this compound in DMSO. It is also recommended to prepare stock solutions at a concentration lower than the maximum reported solubility to ensure complete dissolution.[8]

Q4: What is the recommended storage condition for this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4][8] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[4]

Troubleshooting Guide for this compound Solubility Issues

Issue Potential Cause Recommended Solution
Precipitation in DMSO stock solution - Exceeded solubility limit- Hygroscopic DMSO was used- Incomplete dissolution- Prepare a new solution at a slightly lower concentration.- Use fresh, anhydrous DMSO.[2][4]- Gently warm the solution and/or use sonication to aid dissolution.[4][8]
Precipitation in aqueous media for cell-based assays - Poor aqueous solubility of this compound- Final DMSO concentration is too low- Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent toxicity. If precipitation occurs at this concentration, consider using a different formulation or a lower final concentration of this compound.[8]
Phase separation or precipitation in in vivo formulations - Improper mixing of co-solvents- Incorrect order of solvent addition- Ensure thorough mixing after the addition of each co-solvent.[4][5]- Add the co-solvents in the specified order as detailed in the experimental protocols.[4][5]

Quantitative Solubility Data

The solubility of this compound can vary slightly between different suppliers and batches. The following tables summarize the reported solubility data.

Table 1: In Vitro Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO70 - 100200.35 - 286.22Requires sonication and fresh DMSO for optimal results.[1][2][4]
WaterInsoluble-
EthanolInsoluble-

Table 2: In Vivo Formulation Solubility of this compound

FormulationAchievable Concentration (mg/mL)Molar Concentration (mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08≥ 5.95
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08≥ 5.95
10% DMSO, 90% Corn Oil≥ 2.08≥ 5.95

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly.

  • If precipitation is observed, sonicate the solution in a water bath until it becomes clear.[4][8]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.[4]

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (with PEG300 and Tween-80)

This protocol yields a clear solution with a concentration of at least 2.08 mg/mL.[4][5]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until clear.

  • Add 450 µL of saline to the solution to reach a final volume of 1 mL.

  • The final solution should be clear and ready for administration. It is recommended to use the mixed solution immediately for optimal results.[2]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway targeted by this compound and a typical experimental workflow for its use.

GSDMD_Pathway cluster_activation Inflammasome Activation cluster_pyroptosis Pyroptosis Execution PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Casp1 Activated Caspase-1 Pro_Casp1->Casp1 Activation GSDMD_FL Full-length GSDMD Casp1->GSDMD_FL GSDMD_N GSDMD-N domain GSDMD_FL->GSDMD_N Cleavage Pore Membrane Pore Formation GSDMD_N->Pore IL1b IL-1β / IL-18 Release Pore->IL1b Pyroptosis Pyroptotic Cell Death Pore->Pyroptosis This compound This compound This compound->GSDMD_N Inhibition

Caption: this compound inhibits the GSDMD-N domain, blocking pyroptosis.

LDC7559_Workflow cluster_prep Preparation cluster_experiment Experiment start Weigh this compound Powder dissolve Dissolve in DMSO (with sonication if needed) start->dissolve store Aliquot and Store at -80°C dissolve->store dilute Dilute stock for in vitro or in vivo use store->dilute treat Treat cells or administer to animal model dilute->treat analyze Analyze experimental endpoints (e.g., cytokine release, cell viability) treat->analyze

Caption: General experimental workflow for using this compound.

References

LDC7559 stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LDC7559. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing crucial information on the stability of this compound in common laboratory solvents and media.

Troubleshooting and Stability Guide

This section provides a summary of known and inferred stability data for this compound, along with detailed experimental protocols for handling the compound.

This compound Stability Data

The following tables summarize the stability of this compound in DMSO and provide general guidance for its use in cell culture media based on available information and common laboratory practices.

Table 1: this compound Stability in DMSO Stock Solutions

ParameterRecommendationSource/Rationale
Solvent Anhydrous DMSOHygroscopic DMSO can negatively impact solubility.[1]
Long-term Storage -80°C for up to 2 yearsMedchemExpress Product Information.[1][2]
-20°C for up to 1 yearMedchemExpress Product Information.[1][2]
Short-term Storage 4°C (up to a few days)General best practice for small molecules in DMSO.
Room Temperature (hours)For immediate use during experimental setup.
Freeze-Thaw Cycles Minimize cycles by aliquotingGeneral best practice to prevent degradation.[3]

Table 2: Inferred Stability and Handling of this compound in Cell Culture Media

ParameterRecommendationRationale
Working Concentration Prepare fresh dilutions from DMSO stock for each experiment.Ensures consistent compound activity and minimizes degradation in aqueous media.
Incubation Period Suitable for multi-day in vitro assays (24-72h).Based on its use in published cell-based experiments.[4][5][6]
Media Components Be aware of potential interactions with serum proteins.Serum proteins can bind to small molecules, affecting their effective concentration.
Visual Inspection Check for precipitation upon dilution into aqueous media.If precipitation occurs, optimization of the dilution scheme may be necessary.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution, for example, 10 mM, by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

    • If solubility is an issue, gentle warming or sonication can be used to aid dissolution.[1]

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][2]

Preparation of this compound Working Solution in Cell Culture Media
  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed cell culture medium (with or without serum, as per experimental design)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated DMSO stock.

    • Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

    • Use the freshly prepared working solution immediately for treating cells.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound powder?

A1: this compound powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[2]

Q2: My this compound precipitated when I diluted it in my cell culture medium. What should I do?

A2: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous medium. Try the following troubleshooting steps:

  • Ensure your DMSO stock solution is fully dissolved before dilution.

  • Increase the volume of cell culture medium for the initial dilution step (i.e., perform a larger dilution).

  • Vortex or mix the solution thoroughly immediately after adding the DMSO stock to the medium.

  • Consider a multi-step dilution process.

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: It is recommended to keep the final DMSO concentration at or below 0.5% in most cell culture experiments to avoid solvent toxicity.[3] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control with the same final DMSO concentration as your experimental samples.

Q4: Can I store this compound diluted in cell culture media?

A4: It is not recommended to store this compound in cell culture media for extended periods. The stability of small molecules in aqueous solutions can be limited. For best results and to ensure consistent compound activity, always prepare fresh working solutions from your DMSO stock for each experiment.

Q5: Are there any known signaling pathways affected by this compound?

A5: Yes, this compound is an inhibitor of Gasdermin D (GSDMD), a key protein in the pyroptosis signaling pathway. By blocking GSDMD, this compound inhibits the formation of pores in the cell membrane, thereby preventing inflammatory cytokine release and pyroptotic cell death.

GSDMD_Inhibition_Pathway cluster_inflammasome Inflammasome Activation cluster_caspase_activation Caspase-1 Activation cluster_gsdmd_processing GSDMD Processing cluster_pyroptosis Pyroptosis PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage GSDMD GSDMD Caspase-1->GSDMD cleaves GSDMD-N GSDMD-N GSDMD->GSDMD-N GSDMD-C GSDMD-C GSDMD->GSDMD-C Pore Formation Pore Formation GSDMD-N->Pore Formation oligomerizes to form Cytokine Release Cytokine Release Pore Formation->Cytokine Release Cell Lysis Cell Lysis Pore Formation->Cell Lysis This compound This compound This compound->GSDMD-N inhibits

Caption: this compound inhibits the GSDMD-N terminal fragment, preventing pore formation and pyroptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis arrow arrow A Prepare this compound Stock in DMSO B Dilute this compound in Cell Culture Media A->B C Incubate at 37°C B->C D Collect Samples at Different Time Points (e.g., 0, 2, 8, 24, 48h) C->D E Analyze Compound Concentration (e.g., LC-MS) D->E F Determine Percent Remaining Compound E->F

Caption: Workflow for assessing the in vitro stability of this compound in cell culture media.

References

Troubleshooting lack of LDC7559 activity in pyroptosis assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LDC7559, a selective inhibitor of Gasdermin D (GSDMD), in pyroptosis assays.

Troubleshooting Guide: Lack of this compound Activity

Encountering a lack of inhibitory activity with this compound can be perplexing. This guide provides a systematic approach to troubleshoot and resolve common issues.

Question: Why am I not observing any inhibition of pyroptosis with this compound in my experiments?

Answer: A lack of this compound activity can stem from several factors, ranging from procedural inconsistencies to specific experimental conditions. Below is a step-by-step guide to help you identify the potential cause.

Step 1: Verify the Integrity and Handling of this compound
Potential Issue Recommended Action
Improper Storage This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to 2 years.[1] Frequent freeze-thaw cycles should be avoided.
Incorrect Preparation of Stock and Working Solutions This compound is soluble in DMSO at high concentrations (e.g., 100 mg/mL).[1] For cell-based assays, ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Prepare fresh working solutions from your stock for each experiment. For in vivo studies, this compound can be prepared in a vehicle of 10% DMSO and 90% corn oil.[2]
Precipitation of the Compound Visually inspect your working solution for any precipitation, especially after dilution in aqueous media. If precipitation occurs, sonication or gentle warming may help redissolve the compound.[1] Consider using a different solvent system if solubility issues persist.
Step 2: Evaluate the Experimental Setup
Potential Issue Recommended Action
Suboptimal this compound Concentration The effective concentration of this compound can vary between cell types and the pyroptosis stimulus used. Perform a dose-response experiment to determine the optimal concentration for your specific system. Effective concentrations in vitro typically range from 1 µM to 50 µM.[2][3][4]
Inappropriate Incubation Time The timing of this compound addition is critical. For most assays, pre-incubation with this compound for 1-2 hours before adding the pyroptosis-inducing stimulus is recommended to allow for sufficient cell penetration and target engagement.
Inefficient Pyroptosis Induction Confirm that your positive controls (cells treated with the pyroptosis stimulus without this compound) show a robust pyroptotic response. If not, optimize the concentration and incubation time of your stimulus (e.g., LPS, nigericin, ATP).
Cell Line and Type Variability The expression levels of GSDMD and other pyroptosis-related proteins can vary significantly between different cell lines.[5] Verify GSDMD expression in your cell line of choice via Western blot or qPCR.
Step 3: Assess the Readout Assay
Potential Issue Recommended Action
Insensitive or Flawed Readout Ensure your pyroptosis detection method is sensitive and functioning correctly. For LDH release assays, ensure the assay is not expired and that the lysis control gives a strong signal. For ELISAs measuring IL-1β, check the standard curve and the sensitivity of the kit.
Timing of Measurement The kinetics of pyroptosis can vary. Measure your endpoint at multiple time points to capture the optimal window of inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets the N-terminal domain of Gasdermin D (GSDMD).[2] Upon cleavage by inflammatory caspases (like caspase-1 or caspase-11), the GSDMD N-terminal fragment oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines, a process known as pyroptosis. This compound binds to this N-terminal fragment and prevents its pore-forming activity, thereby inhibiting pyroptosis.[5]

Q2: What are the appropriate controls for an this compound experiment?

A2: A well-controlled experiment should include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not treated with any stimulus or inhibitor.

  • Positive Control: Cells treated with the pyroptosis-inducing stimulus (e.g., LPS + nigericin) without this compound.

  • Lysis Control (for LDH assay): Cells treated with a lysis buffer to determine the maximum LDH release.

Q3: Can this compound inhibit other forms of cell death?

A3: this compound is reported to be a selective inhibitor of GSDMD-mediated pyroptosis.[2] It is not expected to inhibit other forms of programmed cell death like apoptosis or necroptosis, which are mediated by different molecular pathways.

Q4: How can I confirm that the observed cell death is indeed pyroptosis?

A4: You can confirm pyroptosis by:

  • Western Blot: Detecting the cleavage of GSDMD into its p30 N-terminal fragment.

  • ELISA: Measuring the release of mature IL-1β and IL-18.

  • Microscopy: Observing characteristic morphological changes such as cell swelling and membrane rupture.

  • ASC Speck Visualization: Using immunofluorescence to visualize the formation of ASC specks, which is an upstream event in inflammasome activation.

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of this compound reported in various studies.

Table 1: Effective Concentrations of this compound in In Vitro and In Vivo Models

Model System Pyroptosis Inducer Effective this compound Concentration Reference
Primary rat neurons and microgliaHemoglobin5, 25, 50 µM[3]
Human primary monocytesSilica or poly(dA:dT)1, 10 µM[6]
THP-1 cellsLPS1, 5, 10 µM[6]
Murine immortalized BMDMsPam3CSK4 + LPS1, 5, 10 µM[6]
HEK293T cells (transfected with GSDMD-NT)-1, 5, 10 µM[6]
Subarachnoid hemorrhage rat model-10, 20, 30 mg/kg (i.p.)[3]

Table 2: IC50 Values of GSDMD Inhibitors

Inhibitor Assay/Target IC50 Value Reference
GI-Y2GSDMD-N membrane binding35.40 ± 1.97 µM[7]
DisulfiramCanonical inflammasome-dependent pyroptosis in THP-1 cells7.67 ± 0.29 µM[8]
DisulfiramNon-canonical inflammasome-dependent pyroptosis in THP-1 cells10.33 ± 0.50 µM[8]

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

  • Cells of interest

  • This compound

  • Pyroptosis-inducing stimulus (e.g., LPS and Nigericin)

  • LDH cytotoxicity assay kit

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Induce pyroptosis by adding the appropriate stimulus (e.g., prime with LPS for 3-4 hours, followed by nigericin for 1 hour).

  • Include wells for a "no treatment" control and a "maximum LDH release" control (add lysis buffer from the kit 45 minutes before the end of the experiment).

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reagent to each well and incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Protocol 2: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant.

Materials:

  • Cell culture supernatants from your experiment

  • Human or mouse IL-1β ELISA kit

  • 96-well ELISA plate

  • Wash buffer

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants after treatment with the pyroptosis stimulus and this compound. Centrifuge to remove any cell debris.

  • Follow the specific instructions provided with your IL-1β ELISA kit. This typically involves the following steps:

  • Add standards and samples to the wells of the antibody-coated plate.

  • Incubate to allow IL-1β to bind to the capture antibody.

  • Wash the plate to remove unbound substances.

  • Add the detection antibody.

  • Incubate and wash again.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Incubate and wash for the final time.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution.

  • Read the absorbance at the recommended wavelength (usually 450 nm).

  • Calculate the concentration of IL-1β in your samples based on the standard curve.

Protocol 3: ASC Speck Visualization by Immunofluorescence

This method allows for the visualization of inflammasome activation through the formation of ASC specks.

Materials:

  • Cells cultured on glass coverslips or in imaging-grade plates

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or saponin for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with your pyroptosis stimulus and this compound.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 or 0.1% saponin in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-ASC antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips on slides with a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.

Signaling Pathways and Experimental Workflows

pyroptosis_pathway PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Activates Pro_Casp1 Pro-Caspase-1 PRR->Pro_Casp1 Recruits & Activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_GSDMD Pro-GSDMD Casp1->Pro_GSDMD Cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD_N GSDMD-N Pro_GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis Pore->Pyroptosis This compound This compound This compound->GSDMD_N Inhibits

Caption: Canonical pyroptosis signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate LDC7559_Prep Prepare this compound working solutions Pre_incubation Pre-incubate cells with this compound (1-2h) Cell_Seeding->Pre_incubation LDC7559_Prep->Pre_incubation Pyroptosis_Induction Add pyroptosis stimulus (e.g., LPS + Nigericin) Pre_incubation->Pyroptosis_Induction Collect_Supernatant Collect supernatant Pyroptosis_Induction->Collect_Supernatant LDH_Assay Perform LDH release assay Collect_Supernatant->LDH_Assay ELISA_Assay Perform IL-1β ELISA Collect_Supernatant->ELISA_Assay Data_Analysis Analyze results and determine inhibition LDH_Assay->Data_Analysis ELISA_Assay->Data_Analysis

Caption: A typical experimental workflow for assessing this compound activity.

troubleshooting_logic Start No this compound Activity Observed Check_Compound Step 1: Verify this compound Integrity - Proper storage? - Correct preparation? - No precipitation? Start->Check_Compound Check_Experiment Step 2: Evaluate Experimental Setup - Optimal concentration? - Correct incubation time? - Robust positive control? Check_Compound->Check_Experiment Compound OK Issue_Resolved Issue Resolved Check_Compound->Issue_Resolved Issue Found & Corrected Check_Readout Step 3: Assess Readout Assay - Assay controls working? - Correct timing of measurement? Check_Experiment->Check_Readout Setup OK Check_Experiment->Issue_Resolved Issue Found & Corrected Check_Readout->Issue_Resolved Issue Found & Corrected Further_Investigation Further Investigation Needed (e.g., GSDMD expression, alternative pathways) Check_Readout->Further_Investigation Readout OK

Caption: A logical troubleshooting workflow for lack of this compound activity.

References

Potential off-target effects of LDC7559 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LDC7559 in cellular models. The information is designed to help you identify and understand potential off-target effects of this compound.

Troubleshooting Guide

Unexpected results in your experiments with this compound could be due to off-target effects. This guide provides potential explanations for common issues and suggests experimental approaches to investigate them.

Table 1: Troubleshooting Common Issues with this compound

Observed Issue Potential Off-Target Explanation Suggested Troubleshooting Experiment
Inconsistent inhibition of pyroptosis across different cell lines. Cell-line specific expression of off-target proteins that may interfere with this compound's activity or downstream signaling.Perform proteomic profiling to compare protein expression between sensitive and resistant cell lines.
Unexpected changes in cellular redox state or oxidative stress markers. This compound may be interacting with proteins involved in redox signaling, such as NADPH oxidase 2 (NOX2).[1]Measure reactive oxygen species (ROS) production in the presence and absence of this compound.
Alterations in cell cycle progression or proliferation not directly linked to pyroptosis. Potential inhibition of kinases or other proteins involved in cell cycle regulation.Conduct a kinase profiling assay to identify off-target kinase interactions.
Phenotypes observed in GSDMD-knockout cells treated with this compound. Indicates a GSDMD-independent mechanism of action, possibly through one or more off-target proteins.Utilize affinity chromatography followed by mass spectrometry to identify binding partners of this compound in GSDMD-knockout cells.
Variability in the potency of this compound in different experimental conditions. The compound's interaction with its target may be influenced by the presence of other cellular proteins or metabolites.Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement under different conditions.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a known inhibitor of Gasdermin D (GSDMD).[2][3] It functions by directly binding to the N-terminal domain of GSDMD, which is the pore-forming fragment responsible for pyroptosis.[1][2][4] This binding prevents the formation of pores in the cell membrane, thereby blocking the release of pro-inflammatory cytokines like IL-1β and subsequent pyroptotic cell death.[2][4][5]

Q2: Are there any known or suspected off-target effects of this compound?

A2: While a comprehensive public off-target profile for this compound is not available, some studies suggest potential GSDMD-independent effects. For instance, there is a possibility that this compound could suppress nicotinamide adenine dinucleotide phosphate oxidase 2 (NOX2)-dependent oxidative stress.[1] Additionally, one report has suggested that its inhibition of neutrophil extracellular trap (NET) formation might be independent of GSDMD in some contexts.[6]

Q3: My results with this compound are not what I expected. How can I determine if this is due to an off-target effect?

A3: If you suspect off-target effects, a systematic approach is recommended. First, confirm the on-target effect in your system, for example, by using a GSDMD-knockout cell line as a control. If the unexpected phenotype persists in the absence of GSDMD, it is likely due to an off-target interaction. You can then use techniques like affinity chromatography with mass spectrometry, cellular thermal shift assays (CETSA), or proteomic profiling to identify the off-target protein(s).

Q4: How can I test if this compound is engaging with its intended target, GSDMD, in my cellular model?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. This method relies on the principle that a protein's thermal stability increases when it is bound to a ligand. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble GSDMD, you can determine if the compound is binding to and stabilizing its target.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate potential off-target effects of this compound.

Protocol 1: Affinity Chromatography followed by Mass Spectrometry

This protocol allows for the identification of proteins that directly bind to this compound.

Materials:

  • This compound-conjugated affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate from your cellular model of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Preparation of Cell Lysate: Lyse cells in a suitable buffer and clarify the lysate by centrifugation.

  • Affinity Capture: Incubate the cell lysate with the this compound-conjugated affinity resin for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resin several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry: Neutralize the eluate if necessary, and prepare the sample for mass spectrometry analysis (e.g., by in-solution digestion or SDS-PAGE followed by in-gel digestion).

  • Mass Spectrometry and Data Analysis: Analyze the sample by mass spectrometry to identify the eluted proteins. Compare the list of identified proteins to a control experiment performed with unconjugated resin to identify specific binders.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the engagement of this compound with its target protein(s) in a cellular context.

Materials:

  • Your cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Apparatus for protein quantification (e.g., Western blot equipment)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time.

  • Harvesting and Resuspension: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Quantification: Carefully collect the supernatant and quantify the amount of soluble target protein (e.g., GSDMD) by Western blot or another suitable method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

GSDMD_Pathway GSDMD-Mediated Pyroptosis Pathway Inflammasome Inflammasome Activation (e.g., NLRP3, AIM2) Caspase1 Caspase-1 (activated) Inflammasome->Caspase1 activates GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Cytokine IL-1β / IL-18 Release Pore->Cytokine Pyroptosis Pyroptotic Cell Death Pore->Pyroptosis This compound This compound This compound->GSDMD_N inhibits

Caption: this compound inhibits the GSDMD-mediated pyroptosis pathway.

Off_Target_Workflow Workflow for Investigating Off-Target Effects Start Unexpected Experimental Result with this compound Confirm_On_Target Confirm On-Target (GSDMD) Engagement (e.g., CETSA) Start->Confirm_On_Target GSDMD_KO Use GSDMD-KO Cells Confirm_On_Target->GSDMD_KO Phenotype_Persists Does the phenotype persist? GSDMD_KO->Phenotype_Persists Identify_Off_Target Identify Off-Target(s) (Affinity Chromatography-MS, Proteomic Profiling) Phenotype_Persists->Identify_Off_Target Yes End_On_Target Effect is likely on-target Phenotype_Persists->End_On_Target No Validate_Off_Target Validate Off-Target (e.g., siRNA, orthogonal inhibitor) Identify_Off_Target->Validate_Off_Target End_Off_Target Off-target effect identified Validate_Off_Target->End_Off_Target

Caption: A logical workflow for troubleshooting unexpected results.

AC_MS_Workflow Affinity Chromatography-Mass Spectrometry Workflow Lysate Cell Lysate Incubate Incubate Lysate with Beads Lysate->Incubate Beads This compound-conjugated Beads Beads->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Mass Spectrometry Analysis Elute->MS Analysis Identify Specific Binding Partners MS->Analysis

Caption: Identifying this compound binding partners.

References

Technical Support Center: Troubleshooting LDC7559 Inhibition of GSDMD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers observing a lack of GSDMD cleavage inhibition by LDC7559 in western blot experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inhibiting the appearance of the cleaved GSDMD band on my western blot?

The most likely reason is a misunderstanding of this compound's primary mechanism of action. This compound is reported to function by directly binding to and blocking the pore-forming activity of the N-terminal fragment of Gasdermin D (GSDMD-NT) after it has been cleaved.[1] It does not typically prevent the initial cleavage of the full-length GSDMD protein by caspases.[1] Therefore, you should still expect to see the cleaved GSDMD band on your western blot even with effective this compound treatment.

Q2: If this compound doesn't block cleavage, what experimental readout should I use to confirm its inhibitory activity?

To measure the efficacy of this compound, you should assess the downstream consequences of GSDMD-NT pore formation. The most common methods are:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells into the culture medium, which is a hallmark of pyroptotic cell death caused by GSDMD pores.

  • IL-1β ELISA: Measures the release of mature IL-1β, which passes through the pores formed by GSDMD-NT.[1][2]

  • Cell Viability Assays: Dyes like Propidium Iodide (PI) can be used to stain cells that have lost membrane integrity due to pore formation.

Q3: Some publications report that this compound treatment reduces the levels of cleaved GSDMD. Why is that?

While the direct mechanism of this compound is the inhibition of the GSDMD-NT domain, some studies have observed a reduction in the amount of cleaved GSDMD after treatment.[3][4][5] This is likely an indirect or downstream effect. By inhibiting pyroptosis and the release of inflammatory mediators, this compound might reduce the activation of feedback loops that would otherwise amplify the inflammatory response and lead to further inflammasome activation and GSDMD cleavage over time. However, the primary, direct mechanism is not the inhibition of caspase-mediated cleavage.[1]

Q4: What are the primary pathways that lead to GSDMD cleavage?

GSDMD is the executioner protein of pyroptosis and is cleaved by inflammatory caspases. Understanding the activation pathway in your model is crucial.

  • Canonical Inflammasome Pathway: Various stimuli (PAMPs and DAMPs) activate inflammasome complexes (e.g., NLRP3, AIM2), which then activate Caspase-1. Activated Caspase-1 cleaves GSDMD.[6][7][8]

  • Non-canonical Inflammasome Pathway: Intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly activates Caspase-4 and Caspase-5 (in humans) or Caspase-11 (in mice), which then cleave GSDMD.[7][8][9]

  • Alternative Pathways: Under certain conditions, such as during Yersinia infection or with TAK1 inhibitor treatment, Caspase-8 can also cleave GSDMD to induce pyroptosis.[10][11][12] Additionally, neutrophil elastase (ELANE) has been shown to cleave GSDMD in neutrophils.[8]

Q5: What are the recommended experimental conditions for using this compound?

The optimal conditions can vary by cell type and experimental setup, but published data provides a good starting point.

Parameter In Vitro Usage In Vivo (mice)
Concentration/Dosage 1 µM - 10 µM10 - 30 mg/kg
Solvent DMSO (prepare concentrated stock)Vehicle (e.g., corn oil, saline with SBE-β-CD)
Incubation Time Varies; often added prior to or concurrently with the pyroptosis-inducing stimulus.Typically administered 2 hours post-insult and then daily.
Reference [1][2][4]

Always perform a dose-response experiment to determine the optimal concentration for your specific model system.

GSDMD Western Blot Troubleshooting Guide

If you are having trouble detecting the cleaved GSDMD fragment (~31 kDa N-terminal or ~22 kDa C-terminal) or the full-length protein (~53 kDa), consider the following:

Problem Possible Cause Recommended Solution
No/Weak Signal for Cleaved GSDMD Insufficient Protein Load: The cleaved fragment is only a fraction of the total GSDMD pool.Increase the total protein loaded per lane to at least 30-50 µg. For tissue extracts, up to 100 µg may be necessary.[13]
Inefficient Pyroptosis Induction: The stimulus may not be potent enough to generate a detectable amount of cleaved GSDMD.Confirm activation of your pathway (e.g., check for cleaved Caspase-1). Titrate your stimulus (e.g., LPS, Nigericin) to find the optimal concentration and time point.
Sample Degradation: Cleaved fragments can be susceptible to proteolysis.Use fresh lysates. Always prepare lysis buffer with a protease inhibitor cocktail (e.g., PMSF, leupeptin).[13][14] Keep samples on ice.
Poor Antibody Performance: The antibody may not be sensitive enough or specific to the cleaved fragment.Use an antibody specifically validated for detecting cleaved GSDMD.[15] Check the antibody datasheet for recommended conditions and positive controls.
No/Weak Signal for Full-Length GSDMD Low Endogenous Expression: The cell type or tissue may not express high levels of GSDMD.Check protein expression databases (e.g., The Human Protein Atlas) or literature to confirm expression.[13] Use a positive control cell line or tissue known to express GSDMD.
Non-specific Bands or High Background Antibody Concentration: Primary or secondary antibody concentration may be too high.Titrate your antibodies to find the optimal dilution. Perform a secondary-only control to check for non-specific binding.[16]
Insufficient Blocking or Washing: Can lead to high background.Increase blocking time (e.g., 1-2 hours at room temperature) or change blocking agent (e.g., from milk to BSA). Increase the number and duration of wash steps.[16]

Visualized Pathways and Workflows

GSDMD Activation and this compound Inhibition Pathway

GSDMD_Pathway cluster_stimulus Stimuli cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD Cleavage & Pore Formation cluster_output Cellular Outcome PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage GSDMD_FL Full-Length GSDMD (Inactive) Casp1->GSDMD_FL cleaves GSDMD_Cleaved Cleaved GSDMD (GSDMD-NT + GSDMD-CT) GSDMD_FL->GSDMD_Cleaved GSDMD_NT GSDMD-NT GSDMD_Cleaved->GSDMD_NT releases Pore Membrane Pore Formation GSDMD_NT->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis This compound This compound This compound->GSDMD_NT INHIBITS experimental_workflow cluster_analysis 6. Downstream Analysis A 1. Cell Culture (e.g., Macrophages, THP-1) B 2. Priming Step (Optional) (e.g., LPS for 4 hours) A->B C 3. Inhibitor Treatment Pre-incubate with this compound or Vehicle B->C D 4. Pyroptosis Induction (e.g., Nigericin, ATP) C->D E 5. Sample Collection - Collect Supernatant - Lyse Cells D->E F Supernatant: - LDH Assay - IL-1β ELISA E->F G Cell Lysate: - Protein Quantification - Western Blot (GSDMD, Casp-1) E->G troubleshooting_workflow start_node Observe no inhibition of GSDMD cleavage band q1 Is this compound expected to block cleavage? start_node->q1 q2 Is cleaved GSDMD band detectable in positive control? q1->q2 Yes ans1_no No, it blocks GSDMD-NT function. Measure LDH or IL-1β release. q1->ans1_no No ans2_no Troubleshoot WB: - Increase protein load - Check antibody - Use fresh lysate with  protease inhibitors q2->ans2_no No ans2_yes Proceed with experiment. Compare band intensity if expecting indirect effects. q2->ans2_yes Yes q3 Is full-length GSDMD detectable? q4 Is Caspase-1 cleavage detectable? q3->q4 Yes ans3_no Confirm cell line expresses GSDMD. Check antibody for total GSDMD. q3->ans3_no No ans4_no Problem with pyroptosis induction. Titrate stimulus (LPS, Nigericin). Check cell viability. q4->ans4_no No ans2_no->q3

References

Technical Support Center: LDC7559 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to determine the cytotoxicity of LDC7559, a known inhibitor of Gasdermin D (GSDMD)-mediated pyroptosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Gasdermin D (GSDMD). It functions by directly blocking the pore-forming activity of the N-terminal fragment of GSDMD (GSDMD-N), which is the executioner of pyroptotic cell death.[1][2] This inhibition prevents the release of pro-inflammatory cytokines and subsequent cell lysis.[3]

Q2: Is this compound expected to be cytotoxic?

A2: The cytotoxicity of this compound is context-dependent. As an inhibitor of pyroptosis, its primary role is to prevent a specific type of cell death. Therefore, in cell models where pyroptosis is induced, this compound should exhibit a protective effect, increasing cell viability. However, like any chemical compound, at high concentrations, it may exhibit off-target effects leading to cytotoxicity through other mechanisms. It is crucial to determine the optimal working concentration and assess potential cytotoxic effects in your specific cell model.

Q3: Which cell viability assays are most appropriate for studying this compound's effects?

A3: Given that this compound inhibits pyroptosis, a lytic form of cell death, assays that measure plasma membrane integrity are highly recommended. These include:

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the cell culture supernatant upon membrane rupture.[1][4]

  • Propidium Iodide (PI) Staining with Flow Cytometry: PI is a fluorescent dye that can only enter cells with compromised membranes.

To further characterize the mechanism of cell death, these can be complemented with:

  • Caspase-1 Activity Assay: Measures the activity of caspase-1, a key enzyme upstream of GSDMD cleavage in the canonical pyroptosis pathway.[5][6]

  • IL-1β ELISA: Quantifies the release of the pro-inflammatory cytokine IL-1β, a hallmark of pyroptosis.[7][8]

  • Annexin V/PI Staining: To distinguish between apoptosis (Annexin V positive, PI negative in early stages) and pyroptosis/necrosis (Annexin V positive, PI positive).[9]

  • Western Blot for GSDMD Cleavage: To directly observe the processing of full-length GSDMD into its active N-terminal fragment.[10][11]

Q4: Are metabolic assays like MTT or MTS suitable for assessing this compound cytotoxicity?

A4: Metabolic assays such as MTT, MTS, and XTT should be used with caution.[12][13][14][15] These assays measure the metabolic activity of cells, which may not accurately reflect cell viability in the context of pyroptosis. A cell may be metabolically active shortly after the GSDMD pores have formed but before the cell has lysed. Furthermore, some compounds can interfere with the enzymatic reactions of these assays, leading to inaccurate results.[12][13] It is recommended to use a membrane integrity assay like the LDH release assay as a primary method and supplement with other assays.

Troubleshooting Guides

LDH Release Assay
Issue Potential Cause Troubleshooting Steps
High background LDH release in control wells 1. High cell seeding density leading to nutrient depletion and cell death. 2. Rough handling of cells during seeding or media changes. 3. Contamination (e.g., mycoplasma). 4. Serum in the culture medium contains LDH.1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase. 2. Handle cells gently; avoid forceful pipetting. 3. Regularly test for mycoplasma contamination. 4. Use serum-free medium for the assay period or use a low-serum medium and subtract the background from all readings.[16]
Low or no LDH release in positive control (lysis buffer) 1. Lysis buffer is not effective. 2. Insufficient incubation time with lysis buffer. 3. Cell type is resistant to the lysis buffer.1. Ensure the lysis buffer (e.g., Triton X-100) is at the correct concentration and has not expired. 2. Increase the incubation time with the lysis buffer (e.g., up to 45 minutes). 3. Try a different lysis method, such as freeze-thaw cycles.
Inconsistent results between replicates 1. Uneven cell seeding. 2. Pipetting errors. 3. Air bubbles in the wells.1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Carefully inspect the plate for bubbles before reading and remove them with a sterile needle if necessary.[1]
This compound appears to be cytotoxic at expected protective concentrations 1. This compound may have off-target effects at the tested concentration in your specific cell line. 2. The solvent (e.g., DMSO) is at a cytotoxic concentration.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. 2. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a solvent-only control.
Annexin V/PI Staining for Pyroptosis vs. Apoptosis
Issue Potential Cause Troubleshooting Steps
Difficulty distinguishing between late apoptosis and pyroptosis/necrosis Both late apoptotic and pyroptotic/necrotic cells will be Annexin V and PI positive.1. Combine with other assays: Measure Caspase-1 activity (for pyroptosis) or Caspase-3/7 activity (for apoptosis). 2. Perform a time-course experiment to observe the progression from early apoptosis (Annexin V+/PI-) to late apoptosis (Annexin V+/PI+). Pyroptosis is often a more rapid process. 3. Analyze cell morphology: Apoptotic cells typically show cell shrinkage and membrane blebbing, while pyroptotic cells exhibit swelling and membrane rupture.
High percentage of PI-positive cells in the negative control 1. Cells were harvested too aggressively. 2. Cells were over-incubated with trypsin.1. Use a gentle cell scraper for adherent cells or gentle centrifugation for suspension cells. 2. Minimize the incubation time with trypsin and ensure it is properly neutralized.

Experimental Protocols

LDH Release Assay for this compound Cytotoxicity

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Cells of interest

  • 96-well clear, flat-bottom cell culture plates

  • This compound

  • Inducer of pyroptosis (e.g., LPS and Nigericin)

  • LDH cytotoxicity detection kit

  • 10X Lysis Buffer (e.g., Triton X-100)

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Experimental Wells: Treat cells with varying concentrations of this compound for a predetermined pre-incubation time (e.g., 1-2 hours). Then, add the pyroptosis inducer.

    • Spontaneous LDH Release (Negative Control): Add culture medium only.

    • Maximum LDH Release (Positive Control): Add culture medium. After the treatment incubation, add 10X Lysis Buffer.

    • Solvent Control: Treat cells with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate at room temperature for up to 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance value of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

Caspase-1 Activity Assay

This protocol provides a general method for measuring caspase-1 activity using a fluorometric or colorimetric assay kit.

Materials:

  • Cells treated as described in the LDH assay protocol

  • Caspase-1 activity assay kit (containing cell lysis buffer, reaction buffer, and caspase-1 substrate)

  • 96-well black or white plates (for fluorescence or luminescence, respectively)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with this compound and a pyroptosis inducer in a 96-well plate.

  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Lyse the cells according to the manufacturer's protocol.

  • Assay:

    • Add the reaction buffer and caspase-1 substrate to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance (e.g., 405 nm) using a microplate reader.

  • Analysis: Compare the signal from treated cells to untreated controls to determine the fold-change in caspase-1 activity.

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines
Cell LineAssayInducer of PyroptosisIC50 (µM)Reference
Murine NeutrophilsNETosis AssayPMA~5.6[4]
Murine NeutrophilsNETosis AssayCholesterol Crystals~0.3[4]
Human Primary MonocytesIL-1β ReleaseSilica Crystals1-10 (Inhibition range)[17]
THP-1 CellsIL-1β ReleaseLPS Transfection1-10 (Inhibition range)[17]

Note: IC50 values can vary significantly based on the cell line, assay type, and experimental conditions.

Visualizations

Pyroptosis Signaling Pathway

GSDMD_Pathway GSDMD-Mediated Pyroptosis Pathway cluster_inflammasome Inflammasome Activation cluster_gsdmd GSDMD Activation & Pore Formation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage GSDMD_FL Full-length GSDMD Casp1->GSDMD_FL Cleavage GSDMD_N GSDMD-N (Active) GSDMD_FL->GSDMD_N GSDMD_Pore GSDMD Pore Formation in Cell Membrane GSDMD_N->GSDMD_Pore Oligomerization Cytokine_Release IL-1β / IL-18 Release GSDMD_Pore->Cytokine_Release Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_Pore->Pyroptosis This compound This compound This compound->GSDMD_N Inhibition

Caption: GSDMD-mediated pyroptosis pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

experimental_workflow cluster_assays Perform Cell Viability Assays start Start: Seed Cells treatment Treat with this compound and/or Pyroptosis Inducer start->treatment incubation Incubate for Desired Time Period treatment->incubation ldh_assay LDH Release Assay (Membrane Integrity) incubation->ldh_assay caspase_assay Caspase-1 Activity Assay incubation->caspase_assay elisa_assay IL-1β ELISA incubation->elisa_assay flow_cytometry Annexin V/PI Staining (Flow Cytometry) incubation->flow_cytometry data_analysis Data Analysis and Interpretation ldh_assay->data_analysis caspase_assay->data_analysis elisa_assay->data_analysis flow_cytometry->data_analysis conclusion Conclusion on this compound Cytotoxicity/Protective Effect data_analysis->conclusion

Caption: Workflow for evaluating this compound's effect on cell viability.

References

LDC7559 not preventing IL-1β secretion: potential reasons

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with LDC7559 failing to prevent Interleukin-1β (IL-1β) secretion in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inhibitor of Gasdermin D (GSDMD).[1] In the canonical inflammasome pathway, activated caspase-1 cleaves GSDMD. The resulting N-terminal fragment of GSDMD (GSDMD-NT) oligomerizes and inserts into the plasma membrane, forming pores.[2][3][4] These pores lead to a form of inflammatory cell death called pyroptosis and allow for the release of mature IL-1β.[5][6]

This compound functions by directly blocking the pore-forming activity of the GSDMD-NT domain.[1][7][8] Importantly, this compound does not inhibit upstream events such as NLRP3 inflammasome assembly, caspase-1 activation, or the cleavage of GSDMD itself.[7][9] Its action is specifically at the final execution step of pyroptosis-mediated cytokine release.

GSDMD_Inhibition cluster_upstream Upstream Inflammasome Activation cluster_downstream Pyroptosis & IL-1β Release Signal 2 Signal 2 Caspase-1 Caspase-1 Signal 2->Caspase-1 Activates GSDMD_full GSDMD (Full-Length) Caspase-1->GSDMD_full Cleaves GSDMD_NT GSDMD-NT (Pore-forming domain) GSDMD_full->GSDMD_NT Pore Membrane Pore Formation GSDMD_NT->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis This compound This compound This compound->GSDMD_NT Inhibits Activity

Caption: Mechanism of this compound action on the Gasdermin D pathway.

Q2: My this compound is not inhibiting IL-1β secretion. What are the potential reasons?

Several factors, ranging from the inhibitor itself to the experimental setup, can lead to a lack of efficacy. Below is a systematic guide to troubleshooting this issue.

Troubleshooting_Flowchart start Start: this compound fails to block IL-1β secretion check_inhibitor Category 1: Inhibitor Issues start->check_inhibitor check_protocol Category 2: Protocol Issues check_inhibitor->check_protocol Inhibitor OK inhibitor_sol Check Solubility & Preparation check_inhibitor->inhibitor_sol Potential Issue check_pathway Category 3: Biological Pathway Issues check_protocol->check_pathway Protocol OK protocol_time Review Timing of Addition check_protocol->protocol_time Potential Issue end_success Problem Resolved check_pathway->end_success Pathway Confirmed & Issue Found pathway_gsdmd Confirm GSDMD Cleavage (Western Blot) check_pathway->pathway_gsdmd Potential Issue end_fail Consult Further Literature / Technical Support inhibitor_conc Verify Concentration (Titrate) inhibitor_sol->inhibitor_conc inhibitor_stor Confirm Storage & Stability inhibitor_conc->inhibitor_stor inhibitor_stor->check_protocol protocol_stim Validate Priming & Activation Steps protocol_time->protocol_stim protocol_cells Consider Cell Density & Type protocol_stim->protocol_cells protocol_assay Validate Readout Assay (e.g., ELISA) protocol_cells->protocol_assay protocol_assay->check_pathway pathway_casp1 Confirm Caspase-1 Activity pathway_gsdmd->pathway_casp1 pathway_alt Consider Alternative IL-1β Secretion Routes pathway_casp1->pathway_alt pathway_alt->end_fail

Caption: Logical flowchart for troubleshooting this compound experimental failure.

Potential Cause Recommended Action & Rationale
1. Inhibitor-Related Issues
Incorrect Concentration Perform a dose-response curve. Effective concentrations in literature are typically between 1-10 µM.[1][10] An insufficient dose will not inhibit GSDMD, while an excessively high dose could have off-target effects.
Poor Solubility This compound requires sonication to fully dissolve in DMSO.[1] Prepare fresh stock solutions and ensure the compound is fully dissolved before diluting into media. Precipitated inhibitor is inactive.
Compound Degradation Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store desiccated at the recommended temperature. Use freshly prepared working solutions for each experiment.
2. Experimental Protocol Issues
Inadequate Cell Priming Ensure robust expression of pro-IL-1β. Verify your priming agent (e.g., LPS) concentration and incubation time. Low pro-IL-1β levels will result in a low signal, making it difficult to observe inhibition.
Suboptimal Inflammasome Activation Confirm that your second signal (e.g., Nigericin, ATP) is effectively activating the inflammasome. Run a positive control without this compound to ensure a strong IL-1β secretion signal.
Incorrect Timing of this compound Addition This compound must be added before or concurrently with the inflammasome activation signal (Signal 2). It cannot reverse pore formation once it has occurred. A typical pre-incubation time is 30-60 minutes.
Inappropriate Cell Type or State Inflammasome activation is highly dependent on cell type and differentiation state (e.g., THP-1 monocytes vs. PMA-differentiated macrophages).[10] Ensure your chosen cell model is appropriate. Note that some cells, like human monocytes, may not require a priming step for inflammasome activation.[11][12][13]
3. Biological & Assay-Related Issues
GSDMD-Independent IL-1β Secretion IL-1β can be released through other mechanisms, such as microvesicle shedding, which are not blocked by this compound.[14] If your stimulus activates a GSDMD-independent pathway, this compound will be ineffective.
Upstream Pathway Failure The lack of IL-1β secretion may not be an this compound failure, but a failure in the inflammasome pathway itself. Use the validation assays in Q3 to confirm pathway integrity.
Assay (ELISA) Failure Run positive and negative controls for your IL-1β ELISA. Check for issues with antibody/reagent integrity, sample handling, or interference from media components.[15]
Q3: How can I confirm that the NLRP3 inflammasome pathway is activated in my experiment?

To ensure your experimental system is working correctly upstream of this compound's target, you should validate key steps of the pathway.

Validation_Workflow cluster_assays Validation Assays start Culture & Prime Cells (e.g., LPS) treat Treat with Activator (e.g., Nigericin) +/- this compound start->treat collect Collect Supernatant & Cell Lysate treat->collect elisa Measure IL-1β in Supernatant (ELISA) collect->elisa caspase_assay Measure Caspase-1 Activity in Lysate/Supernatant collect->caspase_assay wb Detect GSDMD Cleavage in Lysate (Western Blot) collect->wb ldh Measure Cell Lysis in Supernatant (LDH Assay) collect->ldh

Caption: Experimental workflow for validating the inflammasome pathway.

  • Confirm Caspase-1 Activation: An active inflammasome complex cleaves pro-caspase-1. You can measure the enzymatic activity of caspase-1 in cell lysates or supernatants using a fluorometric or colorimetric assay kit.[16][17] This confirms the pathway is active up to caspase-1.

  • Confirm GSDMD Cleavage: Even though this compound doesn't block cleavage, detecting the cleaved GSDMD-NT fragment (~31 kDa) via Western blot is definitive proof that caspase-1 is active and has engaged its substrate.[2][18][19] This isolates the problem to the pore-forming function of GSDMD-NT.

  • Measure Pyroptosis: Use an LDH (Lactate Dehydrogenase) assay to measure plasma membrane rupture. This compound should inhibit LDH release, confirming its effect on pyroptosis.[10]

Q4: What are the recommended working concentrations for this compound?

Based on published studies, the effective concentration of this compound can vary by cell type and stimulus. A good starting point is to perform a dose-response experiment.

Concentration Observed Effect in Literature Cell Type / Model Reference
1 µMPotently delayed NET formationHuman Neutrophils[10]
1 µM & 5 µMInhibited IL-1β release upon inflammasome activationNot specified[1]
1, 5, 10 µMInhibited IL-1β releaseHuman Monocytes, THP-1 cells, Murine BMDMs[10]
50 µMUsed to inhibit GSDMD in vitroNeuronal co-culture system[7][9]

Recommendation: Start with a titration from 1 µM to 10 µM. A 5 µM concentration appears to be effective across multiple models.

Q5: How should I prepare and store this compound?

Proper handling of this compound is critical for its activity.

  • Reconstitution: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL or 286 mM).[1] Crucially, this may require heating and/or sonication to ensure complete dissolution. Use newly opened, anhydrous DMSO, as the compound is hygroscopic.[1]

  • Storage:

    • Solid Form: Store at -20°C or -80°C, protected from light and moisture.

    • Stock Solution (in DMSO): Aliquot into single-use volumes to prevent freeze-thaw cycles and store at -80°C.

  • Working Solution: Prepare fresh working solutions for each experiment by diluting the DMSO stock into your cell culture medium. Ensure the final DMSO concentration in your culture is non-toxic to your cells (typically ≤ 0.1%).

Key Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation & this compound Treatment

This is a general protocol for macrophages; optimization is required.

  • Cell Seeding: Plate macrophages (e.g., bone marrow-derived macrophages or PMA-differentiated THP-1 cells) in a suitable plate format and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh medium containing a priming agent (e.g., 50-100 ng/mL LPS). Incubate for 3-4 hours.

  • Inhibitor Treatment: Pre-treat the cells by adding this compound (dissolved in media from a DMSO stock) to the desired final concentration (e.g., 5 µM). Incubate for 30-60 minutes. Include a vehicle control (equivalent final DMSO concentration).

  • Activation (Signal 2): Add the NLRP3 activator (e.g., 5-10 µM Nigericin or 2.5-5 mM ATP).

  • Incubation: Incubate for the required time to induce IL-1β secretion (e.g., 45-90 minutes for Nigericin/ATP).

  • Sample Collection: Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assays. Lyse the remaining cells for Western blot or caspase-1 activity assays.

Protocol 2: IL-1β Measurement by ELISA
  • Sample Preparation: Centrifuge the collected supernatants (from Protocol 1) at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.[15]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for your specific kit.

  • Analysis: Calculate the concentration of IL-1β based on the standard curve. Compare the results from this compound-treated samples to the vehicle-treated positive control (primed and activated) and negative control (primed only).

Protocol 3: Western Blot for GSDMD Cleavage
  • Cell Lysis: After collecting the supernatant, wash the cells with cold PBS and lyse them in boiling lysis buffer (e.g., 66 mM Tris-Cl pH 7.4, 2% SDS, 10 mM DTT).[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBS-T).

    • Incubate with a primary antibody specific for GSDMD. The antibody should be able to detect both full-length (~53 kDa) and the cleaved N-terminal fragment (~31 kDa).[19]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use an ECL substrate to visualize the protein bands.[18] A positive control (primed + activated cells) should show a decrease in the full-length band and the appearance of the cleaved GSDMD-NT band.

Protocol 4: Caspase-1 Activity Assay
  • Sample Preparation: Use cell lysates prepared in a non-denaturing lysis buffer or cell supernatants as per the assay kit's instructions.

  • Assay Procedure: Use a commercial caspase-1 activity assay kit (fluorometric or colorimetric).[17][20] These kits typically use the substrate YVAD linked to a reporter molecule.

  • Measurement: Add the substrate/reagent mix to your samples in a 96-well plate. Incubate as recommended and measure the signal (fluorescence or absorbance) using a plate reader.

  • Analysis: Compare the activity in your stimulated samples to unstimulated controls. To confirm specificity, some kits include a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to run in parallel.[16][20]

References

How to confirm LDC7559 is active in my experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and protocols to verify the activity of the Gasdermin D (GSDMD) inhibitor, LDC7559, in various experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of inflammatory programmed cell death.[1][2][3] The activation of inflammasomes (e.g., NLRP3) triggers caspases (like Caspase-1, -4, -5, or -11) to cleave GSDMD.[4][5] This cleavage generates an active N-terminal fragment (GSDMD-NT) which oligomerizes and forms pores in the cell membrane.[4][5] These pores lead to cell lysis and the release of pro-inflammatory cytokines, such as IL-1β and IL-18.[1][4] this compound functions by directly blocking the pore-forming activity of the GSDMD-NT domain, thereby preventing pyroptotic cell death and subsequent inflammation.[1][6]

cluster_upstream Upstream Activation cluster_gsdmd GSDMD-Mediated Pyroptosis Stimuli Stimuli Inflammasome Inflammasome (e.g., NLRP3) Stimuli->Inflammasome Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 activation GSDMD_FL Full-length GSDMD Caspase-1->GSDMD_FL GSDMD_NT GSDMD-NT (Active Fragment) GSDMD_FL->GSDMD_NT cleavage Pore Pore Formation GSDMD_NT->Pore Lysis Pyroptosis (Cell Lysis) Pore->Lysis Cytokines IL-1β / IL-18 Release Pore->Cytokines This compound This compound This compound->GSDMD_NT Inhibition

Caption: this compound signaling pathway. (Max Width: 760px)

Q2: How can I confirm that this compound is active in my experiment?

A2: To confirm this compound activity, you should assess its effects at three key levels: direct target engagement, inhibition of downstream cellular events, and reduction of inflammatory markers. A multi-assay approach is recommended for robust validation.

  • Direct Target Engagement: Confirm that this compound is binding to GSDMD in your cells using a Cellular Thermal Shift Assay (CETSA).[7][8]

  • Downstream Cellular Effects: Measure the inhibition of pyroptosis.

    • Cell Lysis: Use an LDH (Lactate Dehydrogenase) assay to quantify cell membrane rupture. Active this compound will reduce LDH release.[6]

    • Cell Viability: Use a CCK-8 or similar assay to show that this compound protects cells from pyroptotic death.[2][9]

  • Inflammatory Readouts: Measure the reduction in the release of key inflammatory mediators.

    • Cytokine Release: Use ELISA to quantify the levels of IL-1β and IL-18 in the cell culture supernatant.[2][6]

    • GSDMD Cleavage: While this compound acts on the GSDMD-NT fragment, some studies show it can also lead to a decrease in the detectable levels of cleaved GSDMD.[2][10] This can be assessed by Western blot. Note that some evidence suggests this compound may not always prevent the cleavage itself, but rather blocks the action of the cleaved product.[1][11]

Q3: What are the expected outcomes and typical concentrations for this compound?

A3: Successful treatment with this compound in a pyroptosis-induced model should result in decreased cell death and a reduction in inflammatory markers. The effective concentration can vary by cell type and experimental conditions.

ParameterExpected Outcome with Active this compoundTypical In Vitro Concentrations
GSDMD Target Engagement (CETSA)Increased thermal stability of GSDMD1 - 10 µM
Cell Lysis (LDH Release)Decrease1 - 10 µM[6]
Cell Viability (CCK-8 Assay)Increase[2]10 - 50 µM[9]
IL-1β / IL-18 Release (ELISA)Decrease[2][6]1 - 10 µM[6]
Cleaved GSDMD (GSDMD-NT) LevelsDecrease or No Change[2][11]1 - 10 µM

Note: In vivo studies in rats have used doses of 20-30 mg/kg.[2] Always perform a dose-response curve to determine the optimal concentration for your specific system.

Troubleshooting Guide

Q4: My this compound treatment is showing no effect. What should I check?

A4: If you do not observe the expected inhibitory effects, follow this troubleshooting workflow.

cluster_checks Initial Checks cluster_advanced Advanced Troubleshooting start No this compound Effect Observed c1 Is the pyroptosis-inducing stimulus (e.g., LPS + Nigericin) working? Assay: Check positive controls (vehicle-treated) for high LDH release, low viability, and high IL-1β. start->c1 c2 Is the this compound stock solution prepared and stored correctly? Action: Prepare fresh stock in DMSO. Store at -20°C (1 year) or -80°C (2 years). c1->c2 Yes end1 Result: Optimize pyroptosis induction protocol. c1->end1 No c3 Is the this compound concentration optimal? Action: Perform a dose-response experiment (e.g., 0.1 µM to 50 µM). c2->c3 Yes end2 Result: Prepare fresh this compound. c2->end2 No a1 Does the chosen readout accurately reflect GSDMD-dependent pyroptosis? Note: Some cell death pathways may be GSDMD-independent. c3->a1 Yes end3 Result: Use optimized concentration. c3->end3 No a2 Is this compound directly engaging GSDMD in your specific cell line? Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement. a1->a2 Yes end4 Result: The issue may lie with pathway components downstream of GSDMD or with the specific assay readout. a2->end4 Binding Confirmed end5 Result: this compound may not be effective in this specific cellular context. Consider cell permeability or expression levels of GSDMD. a2->end5 No Binding

Caption: this compound troubleshooting logic tree. (Max Width: 760px)

Experimental Protocols & Workflow

A typical workflow to validate this compound involves inducing pyroptosis and then measuring the inhibitory effect of the compound on various downstream markers.

cluster_setup 1. Experimental Setup cluster_collection 2. Sample Collection cluster_analysis 3. Analysis cluster_validation 4. Validation s1 Plate cells (e.g., THP-1 monocytes, BMDMs) at desired density s2 Prime cells if necessary (e.g., with LPS) s1->s2 s3 Pre-treat with this compound (various doses) or Vehicle Control (DMSO) s2->s3 s4 Induce Pyroptosis (e.g., with Nigericin, ATP, or transfected LPS) s3->s4 c1 Incubate for required time (e.g., 1-6 hours) s4->c1 c2 Centrifuge plate to pellet cells c1->c2 c3 Collect supernatant for LDH and ELISA assays c2->c3 c4 Lyse remaining cells for Western Blot analysis c2->c4 a1 LDH Assay (Measure Pyroptosis) c3->a1 a2 ELISA (Measure IL-1β Release) c3->a2 a3 Western Blot (Measure GSDMD Cleavage) c4->a3 v1 Analyze Data: Compare this compound vs. Vehicle a1->v1 a2->v1 a3->v1 v2 Confirm reduction in LDH, IL-1β, and cleaved GSDMD v1->v2

Caption: General experimental workflow. (Max Width: 760px)
Protocol 1: Western Blot for GSDMD Cleavage

This protocol is adapted from standard western blotting procedures.[2][12]

  • Sample Preparation: After treatment and sample collection, lyse cell pellets in ice-cold RIPA buffer containing protease inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (a 4-20% gradient gel is suitable).[12] Run the gel until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[2] Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 3-5% BSA or non-fat milk in TBST.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Target: Anti-GSDMD (to detect both full-length ~53 kDa and cleaved GSDMD-NT ~31 kDa).

    • Loading Control: Anti-β-actin or Anti-GAPDH.

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane 3-5x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using software like ImageJ.[2] Normalize GSDMD-NT levels to the loading control.

Protocol 2: LDH Release Assay for Pyroptosis

This protocol uses a commercially available colorimetric assay to measure LDH released from damaged cells.

  • Sample Collection: After your experiment, centrifuge the plate to pellet cells and debris.

  • Assay Plate: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

  • Reaction Mixture: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of LDH release relative to a positive control (cells fully lysed with a lysis buffer provided in the kit). Expect to see a dose-dependent decrease in LDH release in this compound-treated samples compared to the vehicle control.

Protocol 3: ELISA for IL-1β Release

This protocol uses a standard sandwich ELISA kit to quantify secreted IL-1β.

  • Sample Collection: Use the same supernatant collected for the LDH assay.

  • Assay Procedure: Follow the protocol provided by the ELISA kit manufacturer. This typically involves:

    • Adding standards and samples to a pre-coated 96-well plate.

    • Incubating with a biotin-conjugated detection antibody.

    • Washing the plate.

    • Adding streptavidin-HRP conjugate.

    • Washing the plate.

    • Adding a TMB substrate solution and incubating until color develops.

    • Stopping the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the standards. Use the curve to calculate the concentration of IL-1β in each sample. A successful experiment will show a significant reduction in IL-1β in the supernatant of this compound-treated cells.[2][9]

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that ligand binding increases a protein's thermal stability.[7][8][13]

  • Cell Treatment: Treat intact cells in suspension or adherent culture with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3° increments) for 3 minutes, then cool to room temperature.[14] A non-heated sample serves as a control.

  • Lysis: Lyse the cells by freeze-thaw cycles or another method that does not use detergents that would solubilize aggregated proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[7]

  • Detection: Collect the supernatant and analyze the amount of soluble GSDMD at each temperature point by Western blot (as described in Protocol 1).

  • Analysis: In vehicle-treated cells, the amount of soluble GSDMD will decrease as the temperature increases. In this compound-treated cells, GSDMD will be more stable, resulting in more protein remaining in the soluble fraction at higher temperatures. This "thermal shift" confirms direct target engagement.

References

Technical Support Center: LDC7559 and the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of LDC7559 in studying the NLRP3 inflammasome.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Gasdermin D (GSDMD), not the NLRP3 inflammasome itself. This compound is a direct inhibitor of GSDMD, preventing the formation of pores in the cell membrane that lead to pyroptosis and the release of mature inflammatory cytokines.[1][2][3][4]

Q2: Does this compound inhibit the expression of NLRP3?

A2: No, studies have shown that this compound does not significantly affect the expression levels of the NLRP3 protein.[1][2][5][6] Its mechanism of action is downstream of NLRP3 activation.

Q3: How does this compound affect the release of IL-1β and IL-18?

A3: this compound inhibits the release of mature IL-1β and IL-18 by blocking the GSDMD pore.[7] While the NLRP3 inflammasome may still be activated and pro-IL-1β can be cleaved by caspase-1, the primary route for their release from the cell via pyroptosis is blocked by this compound.

Q4: Can I use this compound to study NLRP3-independent pyroptosis?

A4: Yes, since this compound directly targets GSDMD, it can be a valuable tool to investigate pyroptosis mediated by other inflammasomes (e.g., AIM2, NLRC4) that also converge on GSDMD cleavage and pore formation.

Q5: What are the recommended working concentrations for this compound?

A5: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, published studies have reported effective concentrations in the following ranges:

  • In vitro: 5 µM to 50 µM[6]

  • In vivo: 10 mg/kg to 30 mg/kg[6]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: I am not seeing an effect of this compound on IL-1β release in my cell-based assay.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM).
Incorrect Timing of this compound Addition Ensure that this compound is added to the cells before or concurrently with the NLRP3 inflammasome activating stimulus (Signal 2, e.g., Nigericin, ATP). Pre-incubation for 30-60 minutes is often recommended.
Cell Permeability Issues Confirm that your cell type is permeable to this compound. If unsure, consider using a different GSDMD inhibitor with known cell permeability characteristics for comparison.
NLRP3 Inflammasome Not Properly Activated Verify that your positive controls for NLRP3 activation are working as expected. This includes checking for caspase-1 activation and pro-IL-1β cleavage. Ensure both priming (Signal 1, e.g., LPS) and activation (Signal 2) steps are performed correctly.
Alternative Cytokine Release Pathways Consider if IL-1β is being released through non-pyroptotic mechanisms in your specific model.

Problem 2: Western blot results show no change in NLRP3 protein levels after this compound treatment, is this expected?

Possible Cause Explanation
Expected Outcome Yes, this is the expected result. This compound targets the function of GSDMD, a downstream effector, and does not impact the expression of the NLRP3 protein itself.[1][2][5][6]

Experimental Protocols & Data

Quantitative Data Summary
Compound Assay Type Cell/Animal Model Effective Concentration Reference
This compoundIn vitro IL-1β ReleaseHuman Primary Monocytes1 µM, 10 µM[7]
This compoundIn vitro Neuronal ViabilityCultured Neurons5 µM, 25 µM, 50 µM[6]
This compoundIn vivo Neurological DeficitsSAH Rat Model10, 20, 30 mg/kg[6]
Key Experimental Methodologies

1. In Vitro NLRP3 Inflammasome Activation and this compound Inhibition

  • Cell Priming (Signal 1): Plate macrophages (e.g., bone marrow-derived macrophages - BMDMs, or THP-1 cells) and prime with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 30-60 minutes.

  • NLRP3 Activation (Signal 2): Add an NLRP3 activator such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatant to measure released cytokines (IL-1β, IL-18) and lactate dehydrogenase (LDH) for cytotoxicity/pyroptosis. Collect cell lysates to analyze protein expression and cleavage by Western blot.

  • Analysis:

    • ELISA: Quantify the levels of IL-1β and IL-18 in the supernatant.

    • LDH Assay: Measure LDH release as an indicator of pyroptosis.

    • Western Blot: Probe cell lysates for cleaved caspase-1 (p20), and cleaved GSDMD (N-terminal fragment). As a loading control and to confirm priming, probe for pro-caspase-1, pro-IL-1β, and NLRP3.

2. Western Blotting for Inflammasome Components

  • Sample Preparation: Prepare cell lysates using a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against NLRP3, caspase-1, GSDMD, and IL-1β overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound Action

LDC7559_Mechanism cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) & Pyroptosis PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B pro-IL-1β Expression NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp NLRP3_Assem NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_Assem Stimuli Stimuli (e.g., Nigericin, ATP) Stimuli->NLRP3_Assem Casp1 Caspase-1 Activation NLRP3_Assem->Casp1 Casp1->Pro_IL1B Cleavage GSDMD GSDMD Cleavage Casp1->GSDMD GSDMD_Pore GSDMD Pore Formation GSDMD->GSDMD_Pore Pyroptosis Pyroptosis & IL-1β Release GSDMD_Pore->Pyroptosis This compound This compound This compound->GSDMD_Pore Inhibits LDC7559_Workflow cluster_analysis Analysis Start Seed Macrophages Priming Signal 1: Prime with LPS (e.g., 4 hours) Start->Priming Inhibitor Add this compound or Vehicle (e.g., 1 hour pre-incubation) Priming->Inhibitor Activation Signal 2: Activate with Nigericin/ATP (e.g., 1 hour) Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant Lysate Collect Cell Lysate Activation->Lysate ELISA ELISA for IL-1β Supernatant->ELISA LDH LDH Assay for Pyroptosis Supernatant->LDH WB Western Blot for Cleaved Caspase-1 & GSDMD Lysate->WB

References

Validation & Comparative

LDC7559 vs. Necrosulfonamide: A Comparative Guide to GSDMD Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gasdermin D (GSDMD) has emerged as a critical executioner of pyroptosis, a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. As a key player in various inflammatory diseases, GSDMD has become an attractive target for therapeutic intervention. This guide provides a detailed comparison of two prominent small molecule inhibitors of GSDMD: LDC7559 and Necrosulfonamide (NSA).

Mechanism of Action

This compound has been reported to directly target the N-terminal domain of GSDMD (GSDMD-NT), the pore-forming fragment, thereby blocking its activity.[1][2] This inhibition is thought to prevent the release of interleukin-1β (IL-1β) and subsequent pyroptotic cell death.[1] However, some studies suggest that the inhibitory effect of this compound on Neutrophil Extracellular Trap (NET) formation, another form of cell death, may be independent of GSDMD.[3] Further research is needed to fully elucidate its precise mechanism of action regarding direct GSDMD inhibition.

Necrosulfonamide (NSA) , initially identified as an inhibitor of necroptosis, has been shown to directly bind to GSDMD.[4][5] Specifically, NSA covalently modifies cysteine 191 (Cys191) on human GSDMD, which is located in the N-terminal domain.[4][6] This modification prevents the oligomerization of GSDMD-NT, a critical step for the formation of pores in the cell membrane.[4][7] By inhibiting pore formation, NSA effectively blocks the lytic phase of pyroptosis and the release of inflammatory cytokines.[4]

Quantitative Comparison of GSDMD Inhibition

Direct, head-to-head comparative studies of this compound and necrosulfonamide for GSDMD inhibition are limited. However, data from independent studies provide insights into their respective potencies.

ParameterThis compoundNecrosulfonamideReference
Target GSDMD N-terminal domainGSDMD N-terminal domain (Cys191)[1][4]
Binding Affinity (to GSDMD) Not explicitly quantified32 µM[8]
IC50 (NETosis Inhibition) ~5.6 µM (PMA-induced)Not Reported[3]
~300 nM (cholesterol crystal-induced)[3]
IC50 (Necroptosis Inhibition) Not Reported< 1 µM[9]
Effective Concentration (IL-1β release inhibition) 1 and 5 µMNot explicitly quantified as an IC50[1]

Note: The IC50 values for this compound in NETosis may not directly reflect its potency for GSDMD-dependent pyroptosis.[3] The IC50 for necrosulfonamide is for necroptosis inhibition, and while it is a potent GSDMD inhibitor, a specific IC50 for pyroptosis inhibition is not consistently reported across the literature.

Signaling Pathway of GSDMD-Mediated Pyroptosis

The activation of GSDMD is a central event in the pyroptotic pathway. It is typically initiated by inflammasomes, which are multi-protein complexes that respond to pathogenic and endogenous danger signals.

GSDMD_Pathway GSDMD-Mediated Pyroptosis Pathway cluster_upstream Upstream Activation cluster_gsdmd GSDMD Regulation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Inflammasome Assembly Inflammasome Assembly PAMPs/DAMPs->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Inflammasome Assembly->Pro-Caspase-1 Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 GSDMD (Full-length) GSDMD (Full-length) Active Caspase-1->GSDMD (Full-length) Cleavage GSDMD-NT (p30) GSDMD-NT (p30) GSDMD (Full-length)->GSDMD-NT (p30) GSDMD-CT (p20) GSDMD-CT (p20) GSDMD (Full-length)->GSDMD-CT (p20) GSDMD-NT Oligomerization GSDMD-NT Oligomerization GSDMD-NT (p30)->GSDMD-NT Oligomerization Pore Formation Pore Formation GSDMD-NT Oligomerization->Pore Formation Pyroptosis Pyroptosis Pore Formation->Pyroptosis IL-1β/IL-18 Release IL-1β/IL-18 Release Pore Formation->IL-1β/IL-18 Release

Caption: Canonical pathway of GSDMD activation and pyroptosis.

Experimental Protocols

GSDMD Cleavage Assay (Western Blot)

This protocol is used to assess the cleavage of full-length GSDMD into its active p30 (N-terminal) and p20 (C-terminal) fragments.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., macrophages) and prime with an appropriate stimulus (e.g., LPS). Treat with the inflammasome activator (e.g., nigericin) in the presence or absence of the inhibitor (this compound or necrosulfonamide) for the desired time.

  • Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for GSDMD that recognizes both the full-length and cleaved fragments. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11]

Pyroptosis Inhibition Assays

1. Lactate Dehydrogenase (LDH) Release Assay:

This assay quantifies the release of LDH, a cytosolic enzyme, into the cell culture supernatant, which is an indicator of cell lysis and pyroptosis.[12][13]

Methodology:

  • Cell Treatment: Treat cells as described in the GSDMD cleavage assay.

  • Supernatant Collection: Centrifuge the cell culture plate and carefully collect the supernatant.

  • LDH Measurement: Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant that results in a colorimetric or fluorometric product proportional to the amount of LDH.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).[14]

2. IL-1β Release Assay (ELISA):

This assay measures the concentration of mature IL-1β secreted into the cell culture supernatant, a key cytokine released during pyroptosis.

Methodology:

  • Supernatant Collection: Collect the cell culture supernatant as described for the LDH assay.

  • ELISA: Use a commercial IL-1β ELISA kit according to the manufacturer's protocol. This typically involves adding the supernatant to a plate pre-coated with an IL-1β capture antibody, followed by the addition of a detection antibody and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and determine the concentration of IL-1β by comparison to a standard curve.[15][16][17]

Experimental Workflow for Inhibitor Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of GSDMD inhibitors.

Inhibitor_Workflow Workflow for GSDMD Inhibitor Evaluation Cell Seeding & Priming Cell Seeding & Priming Inhibitor Pre-incubation Inhibitor Pre-incubation Cell Seeding & Priming->Inhibitor Pre-incubation Inflammasome Activation Inflammasome Activation Inhibitor Pre-incubation->Inflammasome Activation Incubation Incubation Inflammasome Activation->Incubation Sample Collection Sample Collection Incubation->Sample Collection GSDMD Cleavage Assay GSDMD Cleavage Assay Sample Collection->GSDMD Cleavage Assay Cell Lysate LDH Release Assay LDH Release Assay Sample Collection->LDH Release Assay Supernatant IL-1β ELISA IL-1β ELISA Sample Collection->IL-1β ELISA Supernatant

Caption: A generalized workflow for testing GSDMD inhibitors.

Conclusion

Both this compound and necrosulfonamide are valuable tools for studying the role of GSDMD in pyroptosis and inflammatory diseases. Necrosulfonamide has a well-defined mechanism of action, directly targeting a specific cysteine residue on GSDMD to inhibit its function. The mechanism of this compound is still under investigation, with some evidence pointing to both GSDMD-dependent and -independent effects. For researchers aiming to specifically target GSDMD through a known covalent interaction, necrosulfonamide is a well-characterized option. This compound, while also showing inhibitory effects on pyroptosis readouts, may have a more complex pharmacological profile that warrants further investigation. The choice between these inhibitors will depend on the specific experimental context and the desired level of mechanistic clarity.

References

Comparing the efficacy of LDC7559 and disulfiram in blocking pyroptosis.

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the efficacy and mechanisms of two notable pyroptosis inhibitors, supported by experimental data and detailed protocols.

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes and executed by the gasdermin family of proteins, primarily Gasdermin D (GSDMD). The cleavage of GSDMD by inflammatory caspases, such as caspase-1, unleashes its N-terminal domain, which oligomerizes to form pores in the plasma membrane. This leads to cell lysis and the release of pro-inflammatory cytokines, including IL-1β and IL-18. Given its central role in numerous inflammatory diseases, the inhibition of pyroptosis is a significant therapeutic target. This guide provides a comparative analysis of two compounds, LDC7559 and disulfiram, that have been investigated for their ability to block this critical cell death pathway.

Mechanisms of Action: A Tale of Direct and Indirect Inhibition

While both this compound and disulfiram have been shown to inhibit pyroptosis, their mechanisms of action are distinct, with the understanding of this compound's activity having recently evolved.

Disulfiram: A Direct Inhibitor of GSDMD Pore Formation

Disulfiram, an FDA-approved drug for the treatment of alcohol dependence, has been identified as a potent and direct inhibitor of GSDMD. It functions by covalently modifying cysteine 191 (Cys191) in human GSDMD (Cys192 in mice)[1]. This modification sterically hinders the oligomerization of the GSDMD N-terminal fragments, thereby preventing the formation of pores in the cell membrane[1]. A key feature of disulfiram's mechanism is that it does not prevent the initial cleavage of GSDMD by caspase-1 but specifically abrogates the downstream pore-forming activity[1]. This leads to the inhibition of both pyroptotic cell death and the release of mature IL-1β.

This compound: An Evolving Mechanistic Narrative

This compound was initially identified as a GSDMD inhibitor that blocks the formation of Neutrophil Extracellular Traps (NETs) and was reported to directly bind to the N-terminal domain of GSDMD to inhibit its activity[2][3][4]. Some studies have shown that this compound can reduce IL-1β release and protect cells from the cytotoxic effects of the GSDMD N-terminus[5][6][7].

However, more recent evidence challenges this initial hypothesis. A 2021 study demonstrated that this compound and its more potent analog, NA-11, inhibit NETosis through a GSDMD-independent mechanism[5][8]. This research identified the glycolytic enzyme phosphofructokinase-1 liver type (PFKL) as the direct target of this compound[5][8]. By agonizing PFKL, this compound is proposed to suppress glycolysis and the pentose phosphate pathway, which in turn reduces the NADPH oxidase 2 (NOX2)-dependent oxidative burst in neutrophils[5][8]. As the oxidative burst is a key event upstream of some forms of pyroptosis, this indirect metabolic modulation is now considered the more likely mechanism for this compound's observed inhibitory effects on inflammatory cell death. In fact, this recent study showed that this compound did not inhibit GSDMD-dependent pyroptosis in monocytes or GSDMD pore formation in a liposome leakage assay[8].

This guide will therefore consider disulfiram as a direct GSDMD inhibitor and this compound as a compound with a contested mechanism that likely acts indirectly on pyroptosis through metabolic pathways.

Signaling Pathway Interventions

The following diagram illustrates the canonical pyroptosis pathway and the points of intervention for disulfiram and this compound, reflecting the current understanding of their mechanisms.

pyroptosis_pathway cluster_upstream Upstream Signaling cluster_downstream GSDMD-Mediated Execution cluster_inhibitors cluster_l_upstream Metabolic Influence PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage ProGSDMD Pro-GSDMD Casp1->ProGSDMD GSDMD_NT GSDMD-NT (pore-forming) ProGSDMD->GSDMD_NT cleavage Pore GSDMD Pore GSDMD_NT->Pore oligomerization Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis Disulfiram Disulfiram Disulfiram->GSDMD_NT Covalent modification of Cys191 (Prevents oligomerization) This compound This compound PFKL PFKL This compound->PFKL agonizes Glycolysis Glycolysis PFKL->Inflammasome Indirectly influences (Mechanism under investigation)

Caption: Pyroptosis pathway and inhibitor targets. Disulfiram directly inhibits GSDMD pore formation. This compound is now thought to act indirectly by agonizing the glycolytic enzyme PFKL.

Quantitative Efficacy Comparison

The following table summarizes the reported inhibitory concentrations for this compound and disulfiram from various studies. It is crucial to note that these values were obtained from different experimental systems and are not the result of a direct head-to-head comparison.

CompoundTarget/AssayCell Type/SystemIC50 / Effective ConcentrationCitation(s)
Disulfiram GSDMD Pore Formation (Liposome Leakage)Recombinant ProteinIC50: 0.26 ± 0.01 µM [1]
Canonical Pyroptosis (Cell-based)Human THP-1 cellsIC50: 7.7 ± 0.3 µM [1]
Canonical Pyroptosis (Cell-based, with Cu(II))Human THP-1 cellsIC50: 0.41 ± 0.02 µM [1]
Non-canonical Pyroptosis (Cell-based)Mouse iBMDMsIC50: 10.3 ± 0.5 µM [1]
This compound IL-1β Release (NLRP3 activation)Human Primary MonocytesEffective at 1 and 10 µM [4][7]
GSDMD-NT ToxicityHEK293T cellsEffective at 1, 5, and 10 µM [5][7]
NETosis (PMA-induced)Murine NeutrophilsIC50: ~5.6 µM [9]
NETosis (Cholesterol crystal-induced)Murine NeutrophilsIC50: ~300 nM [9]
GSDMD Pore Formation (Liposome Leakage)Recombinant ProteinNo activity up to 50 µM [8]
GSDMD-dependent Pyroptosis (LDH release)Human Primary MonocytesNo inhibition observed [8]

Note: The efficacy data for this compound should be interpreted with caution. While some studies show inhibition of pyroptosis-related readouts in cellular assays, the most recent mechanistic studies suggest this may be an indirect effect. The lack of activity in a direct GSDMD liposome leakage assay in one study is a significant finding that questions its role as a direct GSDMD inhibitor[8].

Experimental Methodologies

To facilitate the replication and further investigation of the effects of these compounds, detailed protocols for key assays are provided below.

Western Blot for Caspase-1 Activation and GSDMD Cleavage

This protocol is adapted for use with macrophage cell lines like THP-1 or primary bone marrow-derived macrophages (BMDMs).

1. Cell Lysis and Protein Precipitation from Supernatant: a. Plate 1-2 x 10^6 cells per well in a 6-well plate and treat as required (e.g., LPS priming followed by a pyroptosis inducer like nigericin or ATP, with or without inhibitors). b. Following treatment, carefully collect the cell culture supernatant into a 1.5 mL microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and transfer the cleared supernatant to a new tube. c. To precipitate proteins from the supernatant, add methanol (4x the volume of the supernatant) and chloroform (1x the volume of the supernatant). Vortex vigorously for 30 seconds. d. Centrifuge at 16,000 x g for 10 minutes at 4°C. Three layers will form; the protein is in the white interface layer. e. Carefully remove the upper aqueous layer. Add methanol (4x the original supernatant volume) to wash the protein pellet. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Discard the supernatant and air-dry the pellet for 5-10 minutes. g. For the adherent cells, wash once with ice-cold PBS and lyse directly in 100-200 µL of 1X Laemmli sample buffer containing 5% β-mercaptoethanol. Scrape the cells, transfer to a microcentrifuge tube, and boil at 95-100°C for 10 minutes. h. Resuspend the dried supernatant pellet in 50-100 µL of 1X Laemmli sample buffer and boil at 95-100°C for 10 minutes.

2. SDS-PAGE and Electrotransfer: a. Load 20-30 µg of cell lysate protein and the resuspended supernatant pellet onto a 12-15% polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Caspase-1 (to detect pro-caspase-1 at ~45 kDa and the cleaved p20 subunit at ~20 kDa) and GSDMD (to detect full-length GSDMD at ~53 kDa and the N-terminal cleavage product at ~31 kDa) overnight at 4°C. Use a loading control antibody like β-actin (~42 kDa) for the cell lysate samples. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies cell lysis by measuring the activity of LDH released from damaged cells into the supernatant.

1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 2-5 x 10^4 cells per well in 100 µL of culture medium. b. The next day, treat the cells with your compounds of interest (e.g., pyroptosis inducer with or without this compound or disulfiram) for the desired time. c. Include control wells: "untreated" (negative control), "vehicle control", and "maximum LDH release" (positive control, treat with 10X lysis buffer provided in the kit for 45 minutes before the end of the experiment).

2. Assay Procedure: a. After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells. b. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. c. Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). d. Add 50 µL of the reaction mixture to each well containing the supernatant. e. Incubate for 30 minutes at room temperature, protected from light. f. Add 50 µL of stop solution to each well. g. Measure the absorbance at 490 nm using a microplate reader.

3. Data Analysis: a. Subtract the background absorbance (from culture medium only) from all readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of secreted IL-1β in the cell culture supernatant.

1. Sample Collection: a. Collect cell culture supernatants as described in the LDH assay (Step 2a and 2b). Samples can be used immediately or stored at -80°C.

2. ELISA Procedure (General Steps, follow kit-specific instructions): a. Prepare all reagents, standards, and samples as directed in the ELISA kit manual. b. Add 100 µL of standards and samples to the appropriate wells of the antibody-pre-coated microplate. c. Incubate for 2 hours at room temperature. d. Aspirate and wash the wells four times with the provided wash buffer. e. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature. f. Aspirate and wash the wells four times. g. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. h. Aspirate and wash the wells four times. i. Add 100 µL of TMB substrate solution and incubate for 15-20 minutes at room temperature in the dark. j. Add 50 µL of stop solution to each well. k. Measure the absorbance at 450 nm immediately.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance of each standard against its known concentration. b. Use the standard curve to determine the concentration of IL-1β in the experimental samples.

Experimental Workflow

The following diagram outlines a typical workflow for comparing the efficacy of pyroptosis inhibitors.

experimental_workflow cluster_prep 1. Preparation cluster_induction 2. Pyroptosis Induction cluster_assays 3. Downstream Assays cluster_supernatant_assays Supernatant Analysis cluster_lysate_assays Lysate Analysis Cell_Culture Cell Culture (e.g., THP-1, BMDM) Priming Priming (optional) (e.g., LPS) Cell_Culture->Priming Inhibitor_Pretreatment Inhibitor Pre-treatment (this compound or Disulfiram) Priming->Inhibitor_Pretreatment Induction Induction of Pyroptosis (e.g., Nigericin, ATP) Inhibitor_Pretreatment->Induction Supernatant_Collection Collect Supernatant Induction->Supernatant_Collection Cell_Lysis Lyse Adherent Cells Induction->Cell_Lysis LDH_Assay LDH Release Assay (Cell Lysis) Supernatant_Collection->LDH_Assay ELISA IL-1β ELISA (Cytokine Release) Supernatant_Collection->ELISA Protein_Precipitation Protein Precipitation Supernatant_Collection->Protein_Precipitation Western_Blot Western Blot (Casp-1, GSDMD cleavage) Cell_Lysis->Western_Blot Protein_Precipitation->Western_Blot

Caption: A typical experimental workflow for comparing pyroptosis inhibitors.

Conclusion

In the landscape of pyroptosis inhibitors, disulfiram and this compound represent two distinct classes of molecules. Disulfiram is a well-characterized, direct inhibitor of the pyroptosis executioner protein GSDMD, with a clear mechanism of action and demonstrated efficacy in both biochemical and cellular assays.

Conversely, the narrative for this compound is more complex. While initially hailed as a GSDMD inhibitor, recent compelling evidence suggests its primary target is the metabolic enzyme PFKL, and its effects on inflammatory cell death are likely indirect and GSDMD-independent. This highlights a critical consideration for researchers: the importance of validating the direct targets of small molecule inhibitors in multiple orthogonal assays.

For scientists and drug developers, disulfiram serves as a valuable tool compound for studying the direct consequences of GSDMD pore formation blockade. This compound, on the other hand, opens up new avenues for investigating the links between cellular metabolism and inflammatory cell death pathways. Future research should aim to directly compare these compounds in the same experimental systems to unequivocally delineate their relative potencies and therapeutic potential in pyroptosis-driven diseases, while also further elucidating the downstream consequences of PFKL agonism by this compound on the inflammasome and pyroptosis signaling cascade.

References

Validating LDC7559's Anti-Pyroptotic Effects: A Comparative Guide to siRNA-Mediated GSDMD Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel inhibitor is paramount. This guide provides a comparative framework for validating the effects of LDC7559, a known Gasdermin D (GSDMD) inhibitor, using siRNA-mediated GSDMD knockdown as a gold-standard genetic approach. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the design and interpretation of these critical validation studies.

This compound has emerged as a selective inhibitor of GSDMD, the key executioner protein in pyroptosis, a lytic and inflammatory form of programmed cell death.[1][2] It functions by directly blocking the activity of the GSDMD N-terminal (NT) domain, which is responsible for forming pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β.[1][3] To rigorously validate that the observed cellular effects of this compound are indeed due to its inhibition of GSDMD, a genetic knockdown of the GSDMD protein using small interfering RNA (siRNA) serves as a powerful comparative tool. This approach allows for a direct comparison of the pharmacological inhibition by this compound with the genetic ablation of its target.

Comparative Efficacy: this compound vs. GSDMD siRNA

The following tables summarize the expected quantitative outcomes from key experiments designed to compare the effects of this compound treatment and GSDMD siRNA knockdown in a suitable cellular model (e.g., macrophages or other immune cells) stimulated to undergo pyroptosis.

Table 1: Comparison of this compound and GSDMD siRNA on IL-1β Release

Treatment ConditionIL-1β Release (relative to stimulated control)
Untreated ControlBaseline
Pyroptosis Stimulus (e.g., LPS + Nigericin)100%
Stimulus + this compound (1 µM)Significantly Reduced
Stimulus + this compound (10 µM)Further Significant Reduction
Stimulus + Scrambled siRNA (Control)~100%
Stimulus + GSDMD siRNASignificantly Reduced

Data synthesized from multiple sources indicating that both this compound and GSDMD knockdown effectively reduce the release of the key inflammatory cytokine IL-1β during pyroptosis.[3][4]

Table 2: Comparison of this compound and GSDMD siRNA on Cell Viability/Lysis (LDH Release)

Treatment ConditionLDH Release (relative to stimulated control)
Untreated ControlBaseline
Pyroptosis Stimulus (e.g., LPS + Nigericin)100%
Stimulus + this compound (5 µM)Significantly Reduced
Stimulus + GSDMD siRNASignificantly Reduced

This table illustrates the protective effect of both this compound and GSDMD knockdown against pyroptotic cell death, as measured by the release of lactate dehydrogenase (LDH), a marker of cell lysis.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these validation studies. Below are protocols for the key experiments cited.

Protocol 1: siRNA-Mediated Knockdown of GSDMD
  • Cell Seeding: Plate cells (e.g., BV2 microglia, THP-1 monocytes) at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute GSDMD-targeting siRNA and a non-targeting (scrambled) control siRNA in a serum-free medium. In a separate tube, dilute a transfection reagent such as Lipofectamine 2000 in the same medium.[5]

  • Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.

  • Recovery: Replace the transfection medium with complete growth medium and incubate for 24-72 hours to allow for GSDMD protein knockdown.

  • Verification of Knockdown: Harvest a subset of cells to verify GSDMD knockdown efficiency via Western blot or RT-qPCR.[6]

Protocol 2: Induction of Pyroptosis and this compound Treatment
  • Cell Priming (for canonical inflammasome activation): Prime cells with lipopolysaccharide (LPS) for 3-4 hours.

  • This compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 1-2 hours.

  • Pyroptosis Induction: Add a pyroptosis-inducing agent such as nigericin or ATP to activate the NLRP3 inflammasome.

  • Incubation: Incubate the cells for the desired time period (e.g., 1-16 hours) depending on the assay.

Protocol 3: Measurement of IL-1β Release (ELISA)
  • Sample Collection: Carefully collect the cell culture supernatant.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-1β based on a standard curve.

Protocol 4: Measurement of Cell Lysis (LDH Assay)
  • Sample Collection: Collect the cell culture supernatant.

  • LDH Assay Procedure: Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance and calculate the percentage of LDH release relative to a positive control (fully lysed cells).

Visualizing the Experimental Logic and Signaling Pathway

To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.

GSDMD_Validation_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Groups cluster_stimulus Pyroptosis Induction cluster_analysis Data Analysis start Plate Cells transfection Transfect with siRNA-GSDMD or scrambled siRNA start->transfection control Control Cells start->control ldc_group Treat with this compound start->ldc_group knockdown Incubate for GSDMD Knockdown transfection->knockdown sirna_group GSDMD Knockdown Cells knockdown->sirna_group western Verify GSDMD Knockdown (Western Blot) knockdown->western stimulate Prime (e.g., LPS) & Activate (e.g., Nigericin) control->stimulate ldc_group->stimulate sirna_group->stimulate elisa Measure IL-1β Release (ELISA) stimulate->elisa ldh Measure Cell Lysis (LDH Assay) stimulate->ldh

Caption: Experimental workflow for validating this compound effects.

Pyroptosis_Pathway cluster_pathway GSDMD-Mediated Pyroptosis Pathway cluster_inhibition Points of Inhibition PAMPs PAMPs/DAMPs (e.g., LPS, Nigericin) Inflammasome Inflammasome Activation (e.g., NLRP3) PAMPs->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 GSDMD GSDMD (Full-Length) Casp1->GSDMD Cleavage IL1b_pro Pro-IL-1β Casp1->IL1b_pro Cleavage GSDMD_N GSDMD-N (Pore-forming domain) GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore IL1b_mature Mature IL-1β IL1b_pro->IL1b_mature Release IL-1β Release IL1b_mature->Release Lysis Cell Lysis & Pyroptosis Pore->Lysis Pore->Release siRNA siRNA Knockdown siRNA->GSDMD Prevents Synthesis This compound This compound This compound->GSDMD_N Inhibits Activity

Caption: GSDMD signaling pathway in pyroptosis.

Conclusion

References

LDC7559: A More Specific GSDMD Inhibitor for Pyroptosis Research?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the rapidly evolving field of inflammatory cell death, the precise modulation of key effector proteins is paramount for both mechanistic studies and therapeutic development. Gasdermin D (GSDMD) has emerged as a central executioner of pyroptosis, a lytic form of cell death crucial in innate immunity and various inflammatory diseases. Consequently, the demand for specific and potent GSDMD inhibitors is escalating. This guide provides an objective comparison of LDC7559 with other commonly used GSDMD inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.

Unveiling the Contradictions: this compound's Mechanism of Action

This compound has been described as a novel and selective inhibitor of GSDMD. Several studies have reported its efficacy in cellular assays, demonstrating inhibition of interleukin-1β (IL-1β) release and pyroptotic cell death[1][2]. It has been suggested that this compound directly targets the N-terminal pore-forming domain of GSDMD, thereby blocking its function[3].

However, the specificity of this compound for GSDMD has been a subject of debate. A key study investigating the direct effect of this compound on GSDMD found that it did not inhibit GSDMD cleavage or its pore-forming activity in in vitro liposome leakage assays[4]. This research suggests that the observed cellular effects of this compound might be independent of direct GSDMD inhibition, with phosphofructokinase identified as a potential alternative target[4]. This critical controversy highlights the importance of careful target validation when interpreting results obtained with this compound.

Performance Comparison of GSDMD Inhibitors

To provide a clear overview, the following table summarizes the quantitative data available for this compound and other prominent GSDMD inhibitors. It is important to note the different assays and systems used to derive these values, which can influence direct comparability.

CompoundTarget(s)Mechanism of ActionIC50 / Kd (GSDMD Pore Formation)IC50 (Caspase Inhibition)Key Off-Target Effects
This compound GSDMD (disputed), PhosphofructokinaseBlocks GSDMD-NT activity (disputed)Not available in direct pore formation assays. IC50 in PMA-induced NETosis: ~5.6 µM; in cholesterol crystal-induced NETosis: ~300 nM.Not reportedPotential for GSDMD-independent effects through phosphofructokinase inhibition. Can suppress NOX2-dependent oxidative stress[5].
Necrosulfonamide (NSA) GSDMD, MLKLCovalently modifies Cys191 of GSDMD, inhibiting oligomerization.Kd: 32 µM (binding affinity to full-length GSDMD)[6].Not a direct caspase inhibitor.Initially identified as an MLKL inhibitor (necroptosis). The Cys86 residue of human MLKL is targeted, but this is not conserved in mice, making it a human-specific MLKL inhibitor[7][8].
Disulfiram GSDMD, Aldehyde Dehydrogenase (ALDH), CaspasesCovalently modifies Cys191 of GSDMD, blocking pore formation.IC50 (liposome leakage): 0.30 ± 0.01 µM (without Cu(II)), 0.41 ± 0.02 µM (with Cu(II))[9].IC50 (Caspase-1): 0.15 ± 0.04 µM; IC50 (Caspase-11): 0.73 ± 0.07 µM[10].Broad reactivity. Well-known inhibitor of ALDH. Can cause significant side effects if alcohol is consumed[5][11][12]. Also inhibits NF-κB activation[10].
Dimethyl Fumarate (DMF) GSDMD, various cellular proteinsCovalently modifies Cys191 of GSDMD via succination, blocking cleavage and oligomerization[13][14].Not availableNot a direct caspase inhibitor.Broad electrophilic molecule with multiple cellular targets. Known to activate the Nrf2 pathway and has immunomodulatory effects[15][16]. Common side effects include flushing and gastrointestinal issues.
Ac-FLTD-CMK Inflammatory Caspases (Caspase-1, -4, -5, -11)Irreversibly binds to the active site of inflammatory caspases, preventing GSDMD cleavage.Not applicable (inhibits upstream activation).IC50 (Caspase-1): 46.7 nM; IC50 (Caspase-4): 1.49 µM; IC50 (Caspase-5): 329 nM.Highly specific for inflammatory caspases over apoptotic caspases (e.g., Caspase-3).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of GSDMD inhibition and the experimental approaches to study them, the following diagrams are provided.

GSDMD_Pathway cluster_upstream Upstream Activation cluster_gsdmd GSDMD Activation & Pore Formation cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Targets PAMPs/DAMPs PAMPs/DAMPs Inflammasome Assembly Inflammasome Assembly PAMPs/DAMPs->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Inflammasome Assembly->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 GSDMD (Full-length) GSDMD (Full-length) Caspase-1->GSDMD (Full-length) Cleavage GSDMD-NT GSDMD-NT GSDMD (Full-length)->GSDMD-NT Cleavage GSDMD-CT GSDMD-CT GSDMD (Full-length)->GSDMD-CT Cleavage Pore Formation Pore Formation GSDMD-NT->Pore Formation Oligomerization Pyroptosis Pyroptosis Pore Formation->Pyroptosis IL-1β/IL-18 Release IL-1β/IL-18 Release Pore Formation->IL-1β/IL-18 Release Ac-FLTD-CMK Ac-FLTD-CMK Ac-FLTD-CMK->Caspase-1 This compound This compound This compound->GSDMD-NT Disputed NSA / Disulfiram / DMF NSA / Disulfiram / DMF NSA / Disulfiram / DMF->GSDMD-NT Inhibit Oligomerization

Caption: GSDMD signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_free Cell-Free Assays cluster_cell_based Cell-Based Assays cluster_inhibitor_testing Inhibitor Evaluation Recombinant GSDMD Recombinant GSDMD Cleavage Assay Cleavage Assay Recombinant GSDMD->Cleavage Assay Active Caspase Active Caspase Active Caspase->Cleavage Assay Liposomes Liposomes Pore Formation Assay Pore Formation Assay Liposomes->Pore Formation Assay Cleavage Assay->Pore Formation Assay Cleaved GSDMD-NT Immune Cells (e.g., Macrophages) Immune Cells (e.g., Macrophages) Pyroptosis Assay Pyroptosis Assay Immune Cells (e.g., Macrophages)->Pyroptosis Assay Cytokine Release Assay Cytokine Release Assay Immune Cells (e.g., Macrophages)->Cytokine Release Assay Inflammasome Activator (e.g., LPS + Nigericin) Inflammasome Activator (e.g., LPS + Nigericin) Inflammasome Activator (e.g., LPS + Nigericin)->Pyroptosis Assay Inflammasome Activator (e.g., LPS + Nigericin)->Cytokine Release Assay Test Compound Test Compound Test Compound->Cleavage Assay Test Compound->Pore Formation Assay Test Compound->Pyroptosis Assay Test Compound->Cytokine Release Assay

Caption: Experimental workflow for evaluating GSDMD inhibitors.

Detailed Experimental Protocols

1. In Vitro GSDMD Cleavage Assay

This assay assesses the ability of a compound to inhibit the cleavage of full-length GSDMD by an active inflammatory caspase.

  • Materials:

    • Recombinant full-length human GSDMD protein.

    • Recombinant active human Caspase-1.

    • Cleavage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • SDS-PAGE gels and Western blot reagents.

    • Anti-GSDMD antibody that recognizes the N-terminal or C-terminal fragment.

  • Procedure:

    • Prepare reaction mixtures in the cleavage buffer containing recombinant GSDMD (e.g., 1 µM) and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the mixtures at 37°C for 15-30 minutes.

    • Initiate the cleavage reaction by adding active Caspase-1 (e.g., 100 nM).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-GSDMD antibody.

    • Quantify the band intensities of full-length GSDMD and the cleaved fragments to determine the extent of inhibition.

2. GSDMD Pore Formation Assay (Liposome Leakage Assay)

This cell-free assay directly measures the pore-forming activity of the GSDMD N-terminal fragment.

  • Materials:

    • Recombinant full-length human GSDMD protein.

    • Recombinant active human Caspase-11 (or other appropriate caspase).

    • Liposomes encapsulating a fluorescent dye (e.g., calcein) or a fluorophore-quencher pair (e.g., Tb3+/dipicolinic acid)[6][10].

    • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

    • Test compound dissolved in a suitable solvent.

    • Fluorometer.

  • Procedure:

    • In a multi-well plate, combine the liposomes and the test compound at various concentrations in the assay buffer.

    • Add recombinant full-length GSDMD and active caspase to the wells to generate the N-terminal fragment in situ. Alternatively, pre-cleaved GSDMD-NT can be used.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence signal over time. Pore formation will lead to the release of the encapsulated dye and a change in fluorescence.

    • Calculate the percentage of leakage relative to a positive control (e.g., complete lysis with a detergent like Triton X-100) and a negative control (no GSDMD-NT).

    • Determine the IC50 value of the test compound.

3. Cell-Based Pyroptosis Assay (LDH Release Assay)

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Materials:

    • Immune cells (e.g., mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes).

    • Cell culture medium.

    • Priming agent (e.g., LPS).

    • Inflammasome activator (e.g., Nigericin, ATP).

    • Test compound dissolved in a suitable solvent.

    • LDH cytotoxicity assay kit.

    • Plate reader.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β and NLRP3 expression.

    • Remove the priming medium and replace it with fresh medium containing the test compound at various concentrations. Incubate for a defined period (e.g., 1 hour).

    • Induce pyroptosis by adding the inflammasome activator (e.g., 10 µM Nigericin for 1 hour).

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit[3].

    • Determine the percentage of LDH release relative to a maximum lysis control (cells treated with a lysis buffer) and a negative control (untreated cells).

    • Calculate the IC50 value of the test compound.

Conclusion: Choosing the Right Inhibitor

The selection of a GSDMD inhibitor should be guided by the specific research question and the experimental system.

  • For establishing a direct GSDMD-inhibitory effect in a cell-free system, Disulfiram and Necrosulfonamide have demonstrated direct binding and inhibition of GSDMD pore formation with available quantitative data.

  • For cellular studies investigating the downstream effects of GSDMD inhibition, this compound has been shown to be effective in reducing pyroptotic readouts. However, due to the controversy surrounding its direct target, results should be interpreted with caution, and ideally, validated with other inhibitors or genetic approaches. The potential for off-target effects, particularly on cellular metabolism, should be considered.

  • To inhibit GSDMD activation by blocking its cleavage, Ac-FLTD-CMK offers a highly specific option for targeting the upstream inflammatory caspases.

  • For in vivo studies, the pharmacokinetic and toxicity profiles of the inhibitors are critical. Disulfiram is an FDA-approved drug, but its off-target effects and interaction with alcohol are significant considerations[5][11][12]. The in vivo efficacy and potential side effects of this compound, Necrosulfonamide, and Dimethyl Fumarate are still under investigation in various disease models.

Ultimately, a multi-faceted approach, employing a combination of in vitro and cellular assays with well-characterized inhibitors and, where possible, genetic validation, will provide the most robust and reliable insights into the role of GSDMD in health and disease.

References

LDC7559: A Comparative Analysis of a Gasdermin D Inhibitor in Human and Murine Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LDC7559's performance with alternative Gasdermin D (GSDMD) inhibitors, supported by experimental data and detailed protocols.

This compound has emerged as a noteworthy small molecule inhibitor investigated for its role in mitigating inflammatory responses. Initially identified as a potent inhibitor of neutrophil extracellular trap (NET) formation, its mechanism of action has been primarily attributed to the inhibition of Gasdermin D (GSDMD), a key executioner protein in the pyroptotic cell death pathway. This guide delves into the efficacy of this compound in both human and murine cell lines, compares its activity with another known GSDMD inhibitor, Disulfiram, and provides detailed experimental methodologies for its evaluation.

Comparative Efficacy of GSDMD Inhibitors

This compound has demonstrated inhibitory activity in the nanomolar to low micromolar range, depending on the stimulus and cell type. Its efficacy is comparable to other agents targeting GSDMD, such as the FDA-approved drug Disulfiram, which has been repurposed as a GSDMD inhibitor.

InhibitorTargetAssayCell TypeSpeciesIC50Citation
This compound GSDMDCholesterol crystal-induced NETosisNeutrophilsMurine~300 nM[1]
This compound GSDMDPMA-induced NETosisNeutrophilsMurine~5.6 µM[1]
Disulfiram GSDMDGSDMD-induced liposome leakageN/A (in vitro)N/A0.26 ± 0.01 µM[2]

Note: There is emerging evidence suggesting that this compound's inhibition of NETosis may be independent of GSDMD, indicating a potentially different or additional molecular target.[1] Researchers should consider this ongoing discussion when interpreting experimental outcomes.

Evidence of Efficacy in Human and Murine Cell Lines

This compound has shown consistent activity across species, a critical factor for translational research. Studies have confirmed its effectiveness in both human and murine cells, highlighting its potential for preclinical and clinical development.

  • This compound significantly blocks the lethal effect of both human and murine GSDMD N-terminal domains when transfected into HEK293T cells.[3]

  • The compound reduces IL-1β release in both human primary monocytes and immortalized murine bone marrow-derived macrophages (BMDMs) upon inflammasome activation.[4]

  • In vivo studies using murine models of traumatic brain injury and subarachnoid hemorrhage have demonstrated the neuroprotective effects of this compound, attributed to the inhibition of GSDMD-mediated pyroptosis and inflammation.[5][6]

Signaling Pathway and Experimental Workflow

To facilitate the study of this compound and other GSDMD inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

GSDMD_Pyroptosis_Pathway cluster_upstream Inflammasome Activation cluster_gsdmd GSDMD-Mediated Execution cluster_downstream Cellular Outcomes cluster_inhibitors Points of Inhibition PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleavage GSDMD_FL Full-length GSDMD Caspase1->GSDMD_FL cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves GSDMD_N GSDMD-N domain GSDMD_FL->GSDMD_N GSDMD_C GSDMD-C domain GSDMD_FL->GSDMD_C Pore Membrane Pore Formation GSDMD_N->Pore oligomerizes to form Pyroptosis Pyroptosis Pore->Pyroptosis Cytokine_Release IL-1β / IL-18 Release Pore->Cytokine_Release IL1b Active IL-1β Pro_IL1b->IL1b This compound This compound This compound->GSDMD_N inhibits (proposed) Disulfiram Disulfiram Disulfiram->Pore inhibits

Caption: GSDMD-mediated pyroptosis pathway and inhibitor targets.

Experimental_Workflow cluster_assays Endpoint Assays start Select Cell Line (e.g., Human Monocytes, Murine Macrophages) induce Induce Pyroptosis (e.g., LPS + Nigericin) start->induce treat Treat with Inhibitor (this compound or alternative) induce->treat LDH Measure Cell Lysis (LDH Assay) treat->LDH ELISA Quantify Cytokine Release (IL-1β ELISA) treat->ELISA WB Assess Protein Cleavage (Western Blot for GSDMD) treat->WB analysis Data Analysis and Comparison LDH->analysis ELISA->analysis WB->analysis

Caption: Experimental workflow for evaluating GSDMD inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of GSDMD inhibitors.

Induction of Pyroptosis in Macrophages

This protocol describes the induction of pyroptosis in bone marrow-derived macrophages (BMDMs), a common model for studying inflammasome activation.

Materials:

  • Bone marrow-derived macrophages (murine or human)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound or other inhibitors

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Procedure:

  • Plate BMDMs at a density of 1 x 10^6 cells/well in a 12-well plate and allow them to adhere overnight.

  • Prime the cells with 1 µg/mL LPS for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Pre-incubate the cells with the desired concentrations of this compound or a vehicle control for 30-60 minutes.

  • Induce pyroptosis by adding 10 µM Nigericin to the culture medium.

  • Incubate for 1-2 hours.

  • Collect the cell culture supernatant and cell lysates for downstream analysis.

Measurement of IL-1β Release by ELISA

This protocol quantifies the amount of mature IL-1β released into the cell culture supernatant as a marker of inflammasome activation and pyroptosis.

Materials:

  • Cell culture supernatant from pyroptosis induction experiment

  • IL-1β ELISA kit (species-specific)

  • Plate reader

Procedure:

  • Centrifuge the collected cell culture supernatant to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, add the supernatant to wells pre-coated with an IL-1β capture antibody.

  • Incubate, wash, and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of IL-1β based on a standard curve.

Assessment of Cell Lysis by LDH Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane rupture, a hallmark of pyroptosis.

Materials:

  • Cell culture supernatant from pyroptosis induction experiment

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Collect the cell culture supernatant at the end of the experiment.

  • Follow the LDH assay kit manufacturer's protocol.

  • Typically, an aliquot of the supernatant is mixed with the assay reagent in a 96-well plate.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength.

  • To determine the percentage of cytotoxicity, a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells) should be included.

  • Calculate the percentage of LDH release relative to the maximum release control.

References

A Comparative Guide to Small Molecule Inhibitors of Gasdermin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gasdermin D (GSDMD) is a critical executioner protein in the inflammatory cell death pathway known as pyroptosis. Upon activation by inflammatory caspases, the N-terminal domain of GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of potent pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3][4] Given its central role in numerous inflammatory diseases, including sepsis, autoimmune disorders, and certain cancers, GSDMD has emerged as a compelling therapeutic target.[2][5][6][7] This guide provides a comparative overview of current small molecule inhibitors targeting GSDMD, presenting key quantitative data, detailed experimental methodologies, and visual pathways to aid in research and development efforts.

Comparative Analysis of GSDMD Inhibitors

Several small molecule inhibitors have been identified that directly or indirectly target GSDMD activity. The primary mechanisms of action include covalent modification of a critical cysteine residue (Cys191 in human GSDMD), which prevents pore formation, or blockade of upstream activation pathways.[5][8][9] The following table summarizes the key inhibitors and their reported quantitative performance data.

InhibitorTarget/Mechanism of ActionIC50 Value(s)Assay TypeSpeciesReference
Disulfiram (DSF) Covalently modifies Cys191, blocking GSDMD pore formation.[8][10]~0.3 µMLiposome Leakage AssayHuman/Mouse[8][11]
~9.7 µM (without Cu2+)Cellular Pyroptosis Assay (THP-1 cells)Human[8]
~0.41 µM (with Cu2+) Cellular Pyroptosis Assay (THP-1 cells) Human [10][11]
Necrosulfonamide (NSA) Covalently modifies Cys191, inhibiting GSDMD-NT oligomerization.[8][12]Not specified in search resultsCellular Pyroptosis AssayHuman/Mouse[8][12]
Dimethyl Fumarate (DMF) Covalently modifies GSDMD cysteines (succination), including Cys191, blocking activation.[8][12]Not specified in search resultsCellular Pyroptosis AssayHuman/Mouse[8][13]
LDC7559 Blocks the lytic function of the GSDMD N-terminal domain.[12]Not specified in search resultsCellular Pyroptosis AssayHuman[12]
Bay 11-7082 Covalently modifies Cys191/192, interfering with pore formation.[12]Not specified in search resultsCellular Pyroptosis AssayHuman/Mouse[12]
NU6300 Covalently interacts with Cys191, blocking GSDMD cleavage.[14]Not specified in search resultsCellular Pyroptosis AssayHuman/Mouse[14]
GI-Y1 / GI-Y2 Directly binds to GSDMD to inhibit its function.[14]Not specified in search resultsCellular Pyroptosis AssayMouse[14]

Note: IC50 values can vary significantly based on the experimental setup, cell type, and specific assay conditions.

Signaling and Experimental Visualizations

Understanding the GSDMD activation pathway and the workflows used to study its inhibition is crucial for experimental design.

GSDMD_Pathway cluster_stimuli cluster_inflammasome Inflammasome Assembly cluster_noncanonical Non-Canonical Pathway cluster_cleavage cluster_outputs LPS LPS ProCasp4511 Pro-Caspase-4/5/11 LPS->ProCasp4511 Activates Toxins Toxins, etc. NLRP3 NLRP3 Toxins->NLRP3 Activates ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage Casp4511 Caspase-4/5/11 ProCasp4511->Casp4511 Direct Binding GSDMD_FL Full-Length GSDMD (Inactive) Casp4511->GSDMD_FL Cleaves Casp1->GSDMD_FL Cleaves GSDMD_NT GSDMD-NT (p30) GSDMD_FL->GSDMD_NT GSDMD_CT GSDMD-CT (p20, Inhibitory) GSDMD_FL->GSDMD_CT Pore Pore Formation (Oligomerization) GSDMD_NT->Pore Pyroptosis Pyroptosis (Lytic Cell Death) Pore->Pyroptosis Cytokine IL-1β / IL-18 Release Pore->Cytokine

Caption: Canonical and non-canonical inflammasome pathways leading to GSDMD activation.

Experimental_Workflow cluster_assays Downstream Assays Start 1. Seed Immune Cells (e.g., Macrophages) Prime 2. Prime with LPS (Signal 1) (Upregulates Pro-IL-1β & NLRP3) Start->Prime Treat 3. Pre-incubate with Small Molecule Inhibitor Prime->Treat Activate 4. Add Inflammasome Activator (Signal 2) (e.g., Nigericin, ATP) Treat->Activate Incubate 5. Incubate (e.g., 1-2 hours) Activate->Incubate Collect 6. Collect Supernatant & Lyse Cells Incubate->Collect LDH LDH Release Assay (Measures Pyroptosis) Collect->LDH Supernatant ELISA IL-1β ELISA (Measures Cytokine Release) Collect->ELISA Supernatant WB Western Blot (Measures GSDMD Cleavage) Collect->WB Cell Lysate

Caption: A typical experimental workflow for screening GSDMD inhibitors in cell culture.

Key Experimental Protocols

Accurate evaluation of GSDMD inhibitors relies on robust and reproducible assays. Below are detailed methodologies for key experiments.

1. Cellular Pyroptosis and Cytokine Release Assay

This protocol assesses an inhibitor's ability to block pyroptosis (measured by LDH release) and subsequent IL-1β secretion in cultured immune cells.

  • Cell Culture and Priming:

    • Seed bone marrow-derived macrophages (BMDMs) or THP-1 monocytes in a 96-well plate at a density of 1x10^5 cells/well. For THP-1 cells, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) in serum-free media for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the small molecule inhibitor in serum-free media.

    • Remove the LPS-containing media and replace it with media containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding an agonist, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant for analysis.

    • LDH Assay: Measure lactate dehydrogenase (LDH) release in the supernatant using a commercially available cytotoxicity detection kit (e.g., CytoTox 96®). Percent cytotoxicity is calculated relative to a maximum lysis control.

    • IL-1β ELISA: Quantify the concentration of secreted IL-1β in the supernatant using a species-specific ELISA kit according to the manufacturer's instructions.

2. In Vitro GSDMD Pore Formation (Liposome Leakage) Assay

This cell-free assay directly measures the ability of an inhibitor to block the pore-forming activity of the GSDMD N-terminal fragment.[15]

  • Reagents and Preparation:

    • Liposomes: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye, such as calcein or sulforhodamine B, at a self-quenching concentration.

    • Proteins: Purify recombinant full-length GSDMD and an active inflammatory caspase (e.g., Caspase-1 or Caspase-11).

  • Assay Procedure:

    • In a 96-well black plate, combine the inhibitor (at various concentrations) with full-length GSDMD in a reaction buffer.

    • Add the calcein-loaded liposomes to the mixture.

    • Initiate the reaction by adding the active caspase to cleave GSDMD.

    • Monitor the increase in fluorescence over time using a plate reader. Cleavage of GSDMD releases the N-terminal fragment, which forms pores in the liposomes, causing the dye to leak out, become de-quenched, and fluoresce.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each inhibitor concentration.

    • Plot the rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

3. GSDMD Cleavage Western Blot Assay

This assay visualizes the cleavage of full-length GSDMD, confirming whether an inhibitor acts upstream (preventing cleavage) or downstream (blocking pore formation).[4][16]

  • Sample Preparation:

    • Following the cellular pyroptosis protocol (Section 1), after collecting the supernatant, wash the remaining adherent cells with ice-cold PBS.

    • Lyse the cells directly in 1X Laemmli sample buffer containing a protease inhibitor cocktail.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates on a 12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for GSDMD (an antibody that recognizes the N-terminus is ideal for seeing both the full-length and cleaved product).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (GSDMD-NT, ~30 kDa) should be visible.

References

Safety Operating Guide

Proper Disposal Procedures for LDC7559: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling LDC7559, a potent inhibitor of gasdermin D (GSDMD), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Summary of Key Data

To facilitate safe handling and disposal, a summary of this compound's relevant properties is provided in the table below. This information is typically found in the substance's Safety Data Sheet (SDS).

PropertyValue
Chemical Name This compound
Molecular Formula C₂₀H₁₉N₃O₃
Molecular Weight 349.38 g/mol
Appearance Solid
CAS Number 2407782-01-6
Primary Hazard Potential for skin and eye irritation.
Storage Store at -20°C for long-term stability.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, should be conducted in a manner that minimizes risk to personnel and the environment. The following protocol outlines the recommended steps for its disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles or a face shield to protect the eyes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat to protect clothing and skin.

2. Waste Segregation:

  • Solid Waste: Unused or expired this compound solid powder should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and contaminated gloves or bench paper, should be disposed of in a designated solid chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Avoid disposing of this compound solutions down the drain unless explicitly permitted by local regulations and institutional guidelines.

3. Waste Collection and Labeling:

  • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any associated hazard symbols as required by your institution's safety protocols.

  • Ensure containers are in good condition and securely sealed to prevent leaks or spills.

4. Storage Pending Disposal:

  • Store the sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid this compound or Contaminated Materials waste_type->solid Solid liquid This compound Solution waste_type->liquid Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid->collect_liquid storage Store Securely in Designated Waste Area collect_solid->storage collect_liquid->storage ehs_disposal Arrange for Disposal via EHS/Licensed Contractor storage->ehs_disposal end End of Disposal Process ehs_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

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